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  • Product: 3-(2-Ethoxyethoxy)aniline hydrochloride
  • CAS: 1049787-84-9

Core Science & Biosynthesis

Foundational

3-(2-Ethoxyethoxy)aniline hydrochloride CAS 1049787-84-9 properties

An In-Depth Technical Guide to 3-(2-Ethoxyethoxy)aniline Hydrochloride (CAS 1049787-84-9) Prepared for: Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview o...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-(2-Ethoxyethoxy)aniline Hydrochloride (CAS 1049787-84-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(2-ethoxyethoxy)aniline hydrochloride, a specialized chemical intermediate. The document details its physicochemical properties, synthesis, reactivity, applications in research and development, analytical methodologies, and critical safety protocols. This guide is designed to serve as a practical resource for professionals engaged in organic synthesis and medicinal chemistry.

Physicochemical and Structural Data

3-(2-Ethoxyethoxy)aniline hydrochloride is the salt form of the parent aniline, which possesses a flexible ethoxyethoxy side chain. This chain is a common motif in medicinal chemistry used to enhance solubility and modulate pharmacokinetic properties. The hydrochloride salt form generally improves the stability and handling characteristics of the parent amine.

PropertyValueSource
CAS Number 1049787-84-9-
Parent Aniline CAS 116998-62-0[1]
Molecular Formula C₁₀H₁₆ClNO₂Calculated
Molecular Weight 217.70 g/mol Calculated from Parent[1][2]
Appearance White to off-white or light yellow/green solid/powder.General for aniline salts
Melting Point 196 - 198 °C-
Solubility Soluble in water. The parent aniline is expected to be soluble in polar organic solvents like ethanol, methanol, and DMSO.[3][4][5]General chemical principles[3]
Hygroscopicity Expected to be hygroscopic.General for amine salts
Light Sensitivity Aniline derivatives are often sensitive to light and air, darkening over time.General for anilines

Synthesis and Chemical Reactivity

Synthetic Pathway

The synthesis of 3-(2-ethoxyethoxy)aniline typically originates from the corresponding nitroaromatic compound, which is a common and reliable strategy for preparing anilines.[6] The hydrochloride salt is then formed in a final acid-base reaction.

Conceptual Protocol:

  • Nitration: (2-Ethoxyethoxy)benzene is treated with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to introduce a nitro group onto the aromatic ring, yielding 1-(2-ethoxyethoxy)-3-nitrobenzene.

  • Reduction: The resulting nitro compound is reduced to the primary amine. This is a cornerstone reaction in aniline synthesis and can be achieved through several methods:

    • Catalytic Hydrogenation: The nitro compound is hydrogenated using a catalyst such as Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.[7][8] This method is clean and often high-yielding.

    • Metal-Acid Reduction: A classic method involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl).

  • Salt Formation: The purified 3-(2-ethoxyethoxy)aniline base is dissolved in a suitable solvent (e.g., isopropanol, diethyl ether) and treated with a stoichiometric amount of hydrochloric acid (either as a gas or a concentrated solution) to precipitate the hydrochloride salt. The salt is then isolated by filtration and dried.

Core Reactivity

The chemical behavior of 3-(2-ethoxyethoxy)aniline hydrochloride is dominated by the reactivity of the arylamine functional group. The free aniline base, which can be generated in situ, is a strong nucleophile and the aromatic ring is highly activated towards electrophilic substitution.

  • Reactions at the Amino Group: The lone pair of electrons on the nitrogen atom makes it nucleophilic. It readily undergoes N-acylation with acyl chlorides or anhydrides to form amides, and N-alkylation with alkyl halides.

  • Electrophilic Aromatic Substitution (EAS): The amino group is a powerful activating, ortho-, para-directing substituent.[9][10] However, under strongly acidic conditions (like nitration), the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a strongly deactivating, meta-directing group.[11] To control reactivity and achieve ortho/para substitution, the amino group is often temporarily protected as an acetanilide.[9]

  • Diazotization: Primary arylamines react with nitrous acid (HNO₂, typically generated from NaNO₂ and HCl) at low temperatures (0-5 °C) to form stable arenediazonium salts.[10] These salts are exceptionally versatile intermediates, enabling the introduction of a wide range of substituents (e.g., -OH, -F, -Cl, -Br, -I, -CN) onto the aromatic ring via Sandmeyer and related reactions.

DOT Script for Reactivity Diagram

Reactivity_Profile main 3-(2-Ethoxyethoxy)aniline acyl Amide Product (e.g., Acetanilide) main->acyl N-Acylation alkyl Secondary/Tertiary Amine main->alkyl N-Alkylation diazonium Arenediazonium Salt main->diazonium Diazotization eas Ortho/Para Halogenated Product main->eas Electrophilic Aromatic Substitution acyl_reagent Acyl Chloride (R-COCl) acyl_reagent->acyl N-Acylation alkyl_reagent Alkyl Halide (R-X) alkyl_reagent->alkyl N-Alkylation sandmeyer Substituted Arene (-Cl, -Br, -CN, etc.) diazonium->sandmeyer Sandmeyer Reaction (e.g., CuCl) diazonium_reagent NaNO₂ / HCl (0-5 °C) diazonium_reagent->diazonium Diazotization eas_reagent Br₂ eas_reagent->eas Electrophilic Aromatic Substitution

Reactivity_Profile main 3-(2-Ethoxyethoxy)aniline acyl Amide Product (e.g., Acetanilide) main->acyl N-Acylation alkyl Secondary/Tertiary Amine main->alkyl N-Alkylation diazonium Arenediazonium Salt main->diazonium Diazotization eas Ortho/Para Halogenated Product main->eas Electrophilic Aromatic Substitution acyl_reagent Acyl Chloride (R-COCl) acyl_reagent->acyl N-Acylation alkyl_reagent Alkyl Halide (R-X) alkyl_reagent->alkyl N-Alkylation sandmeyer Substituted Arene (-Cl, -Br, -CN, etc.) diazonium->sandmeyer Sandmeyer Reaction (e.g., CuCl) diazonium_reagent NaNO₂ / HCl (0-5 °C) diazonium_reagent->diazonium Diazotization eas_reagent Br₂ eas_reagent->eas Electrophilic Aromatic Substitution

Caption: Core reactivity pathways of 3-(2-ethoxyethoxy)aniline.

Applications in Research and Drug Development

Substituted anilines are cornerstone building blocks in the synthesis of pharmaceuticals and other high-value organic materials.[6] While specific applications for CAS 1049787-84-9 are not widely published, its structure is indicative of its utility as a versatile intermediate.

  • Scaffold for API Synthesis: The aniline moiety is present in a wide range of approved drugs.[6] This compound serves as a ready-made starting material for constructing more complex molecules, allowing for the introduction of the 3-(2-ethoxyethoxy)phenyl group into a target structure.

  • Modulation of Physicochemical Properties: The ethoxyethoxy side chain is a key feature. It is often incorporated into drug candidates to increase aqueous solubility, improve absorption, and fine-tune the lipophilicity (LogP) of a molecule. This can lead to an optimized pharmacokinetic profile, enhancing bioavailability and reducing metabolic instability.

  • Combinatorial Chemistry and Library Synthesis: This compound is an ideal candidate for use in creating chemical libraries. By reacting it with a diverse set of building blocks (e.g., various acyl chlorides, sulfonyl chlorides, or aldehydes in reductive amination), researchers can rapidly generate a large number of distinct compounds for high-throughput screening against biological targets.

Analytical Methodologies

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective technique for assessing the purity and stability of aniline derivatives.[12][13]

General RP-HPLC Protocol for Purity Assessment

This protocol provides a robust starting point for the analysis of 3-(2-ethoxyethoxy)aniline hydrochloride. Optimization may be required based on the specific instrumentation and sample matrix.

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).[14][15]

  • HPLC-grade acetonitrile (ACN) and methanol (MeOH).

  • HPLC-grade water (18.2 MΩ·cm).

  • Formic acid or trifluoroacetic acid (TFA) for mobile phase modification.

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Degas both mobile phases by sonication or vacuum filtration before use.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.[15]

  • Column Temperature: 30 °C.[15]

  • Detection Wavelength: 254 nm is a common starting point for aromatic compounds.[15] A PDA detector can be used to scan a range (e.g., 210-400 nm) to determine the optimal wavelength.

  • Injection Volume: 5-10 µL.

  • Gradient Program (Example):

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: Hold at 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: Re-equilibration at 10% B

4. Sample Preparation:

  • Prepare a stock solution of the compound in a suitable diluent (e.g., 50:50 Water:Acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a working concentration of ~50 µg/mL using the same diluent.

  • Filter the final sample through a 0.45 µm syringe filter before injection to remove particulates.

DOT Script for Analytical Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing p1 Weigh Compound p2 Dissolve & Dilute (e.g., 50:50 ACN/H₂O) p1->p2 p3 Filter Sample (0.45 µm) p2->p3 a2 Inject Sample p3->a2 p4 Prepare & Degas Mobile Phases a1 Equilibrate Column (Initial Conditions) a1->a2 a3 Run Gradient Program (Separation Occurs) a2->a3 a4 Detect with UV/PDA a3->a4 d1 Integrate Chromatogram a4->d1 d2 Calculate Purity (% Area) d1->d2 d3 Generate Report d2->d3

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing p1 Weigh Compound p2 Dissolve & Dilute (e.g., 50:50 ACN/H₂O) p1->p2 p3 Filter Sample (0.45 µm) p2->p3 a2 Inject Sample p3->a2 p4 Prepare & Degas Mobile Phases a1 Equilibrate Column (Initial Conditions) a1->a2 a3 Run Gradient Program (Separation Occurs) a2->a3 a4 Detect with UV/PDA a3->a4 d1 Integrate Chromatogram a4->d1 d2 Calculate Purity (% Area) d1->d2 d3 Generate Report d2->d3

Caption: A typical workflow for RP-HPLC purity analysis.

Safety, Handling, and Storage

3-(2-Ethoxyethoxy)aniline hydrochloride, as an aniline derivative, must be handled with extreme caution. The safety data for aniline hydrochloride is used as a surrogate and indicates significant toxicity.

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral Category 3H301: Toxic if swallowed.
Acute Toxicity, Dermal Category 3H311: Toxic in contact with skin.
Acute Toxicity, Inhalation Category 3H331: Toxic if inhaled.
Serious Eye Damage Category 1H318: Causes serious eye damage.
Skin Sensitization Category 1H317: May cause an allergic skin reaction.
Germ Cell Mutagenicity Category 2H341: Suspected of causing genetic defects.
Carcinogenicity Category 2H351: Suspected of causing cancer.
STOT, Repeated Exposure Category 1H372: Causes damage to organs through prolonged or repeated exposure.
Aquatic Hazard, Acute Category 1H400: Very toxic to aquatic life.

Source: Based on data for Aniline Hydrochloride.

Safe Handling and Personal Protective Equipment (PPE)

A self-validating protocol requires strict adherence to the following measures to minimize exposure.

1. Engineering Controls:

  • Always handle the solid and its solutions inside a certified chemical fume hood to prevent inhalation of dust or aerosols.

  • Ensure safety shower and eyewash stations are readily accessible.

2. Personal Protective Equipment (PPE):

  • Hand Protection: Wear nitrile or neoprene gloves. Double-gloving is recommended. Change gloves immediately if contamination occurs.

  • Eye Protection: Use chemical safety goggles with side shields or a full-face shield.

  • Skin and Body Protection: Wear a flame-retardant lab coat, long pants, and closed-toe shoes. Ensure no skin is exposed.

3. Hygiene Practices:

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before breaks.

  • Decontaminate all surfaces and equipment after use.

4. Storage and Disposal:

  • Store in a tightly sealed container in a cool, dry, dark, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Dispose of waste in accordance with all local, state, and federal regulations. This compound should be treated as hazardous waste.

DOT Script for Safe Handling Workflow

Safe_Handling_Workflow start Start: Handling Required assess Assess Risks: Review SDS for Toxicity, Handling Quantity start->assess ppe Don Required PPE: - Double Nitrile Gloves - Safety Goggles - Lab Coat assess->ppe controls Use Engineering Controls: Work in Chemical Fume Hood ppe->controls weigh Weigh/Transfer Compound controls->weigh cleanup Decontaminate Work Area & Equipment weigh->cleanup waste Dispose of Waste & Contaminated PPE in Hazardous Waste Container cleanup->waste wash Wash Hands Thoroughly waste->wash end End: Task Complete wash->end

Safe_Handling_Workflow start Start: Handling Required assess Assess Risks: Review SDS for Toxicity, Handling Quantity start->assess ppe Don Required PPE: - Double Nitrile Gloves - Safety Goggles - Lab Coat assess->ppe controls Use Engineering Controls: Work in Chemical Fume Hood ppe->controls weigh Weigh/Transfer Compound controls->weigh cleanup Decontaminate Work Area & Equipment weigh->cleanup waste Dispose of Waste & Contaminated PPE in Hazardous Waste Container cleanup->waste wash Wash Hands Thoroughly waste->wash end End: Task Complete wash->end

Caption: Logical workflow for the safe handling of hazardous chemicals.

Conclusion

3-(2-Ethoxyethoxy)aniline hydrochloride (CAS 1049787-84-9) is a valuable chemical intermediate for research and development, particularly within the pharmaceutical industry. Its structure combines the versatile reactivity of the aniline core with a side chain designed to impart favorable physicochemical properties. While its utility in synthesis is clear, its significant hazard profile necessitates strict adherence to rigorous safety protocols during handling, storage, and disposal. This guide provides the foundational knowledge required for its effective and safe use in a laboratory setting.

References

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column. Retrieved from [Link]

  • RSC Publishing. (n.d.). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. Retrieved from [Link]

  • LCGC International. (n.d.). Simplified Yet Sensitive Determination of Aniline and Nitroanilines. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 20.7: Reactions of Arylamines. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 24.8: Reactions of Arylamines. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

  • ACS Publications. (2021, February 19). Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C–Ethylene System and Its Application to Indole Synthesis. Organic Letters. Retrieved from [Link]

  • Google Patents. (n.d.). US4425266A - Use of N-oxalkylated derivatives of aniline as a polymer-dissolving component in floor cleaners.
  • NIST. (n.d.). Aniline hydrochloride. NIST Chemistry WebBook. Retrieved from [Link]

  • Solubility of Things. (n.d.). 3-[2-[2-(diethylamino)ethoxy]ethyl]aniline. Retrieved from [Link]

  • Google Patents. (n.d.). US 2021/0290518 A1.
  • PrepChem.com. (n.d.). Synthesis of (b) Production of 2-(2-methylthioethoxy)-aniline. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Aniline hydrochloride (CAS 142-04-1). Retrieved from [Link]

  • Google Patents. (n.d.). WO2013037705A2 - Aniline derivatives, their preparation and their therapeutic application.
  • Google Patents. (n.d.). CN103145570A - Synthetic method of m-ethoxy-N,N-diethylaniline.
  • Google Patents. (n.d.). US3136818A - Production of aniline.
  • ResearchGate. (n.d.). Synthesis of 2-ethyl-4-methoxy aniline via four-step process. Retrieved from [Link]

  • European Patent Office. (2015, July 15). Patent 2894154 - Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to 3-(2-Ethoxyethoxy)aniline Hydrochloride: A Key Building Block for Research and Development

This guide provides a comprehensive technical overview of 3-(2-ethoxyethoxy)aniline hydrochloride, a versatile chemical intermediate with significant potential in research, particularly in the fields of medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3-(2-ethoxyethoxy)aniline hydrochloride, a versatile chemical intermediate with significant potential in research, particularly in the fields of medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical properties, structure, synthesis, and handling, grounded in established scientific principles.

Core Molecular Attributes and Physicochemical Properties

3-(2-Ethoxyethoxy)aniline hydrochloride is the hydrochloride salt of the organic compound 3-(2-ethoxyethoxy)aniline. The addition of hydrochloric acid to the basic aniline group increases the compound's stability and water solubility, making it more amenable for use in various experimental settings.

Molecular Structure and Weight

The foundational step in understanding any chemical entity is a thorough characterization of its structure and molecular weight. These parameters are critical for stoichiometric calculations in synthesis and for analytical interpretations.

The chemical structure of the 3-(2-ethoxyethoxy)aniline free base consists of an aniline ring substituted at the meta-position with an ethoxyethoxy group. Upon protonation with hydrochloric acid, the amine group forms a hydrochloride salt.

Molecular Structure Visualization

Caption: Chemical structure of 3-(2-Ethoxyethoxy)aniline Hydrochloride.

A summary of the key quantitative data for 3-(2-ethoxyethoxy)aniline and its hydrochloride salt is presented in the table below.

PropertyValueSource
Chemical Formula (Free Base) C₁₀H₁₅NO₂[1]
Molecular Weight (Free Base) 181.23 g/mol [2]
Chemical Formula (HCl Salt) C₁₀H₁₆ClNO₂Calculated
Molecular Weight (HCl Salt) 217.69 g/mol Calculated
CAS Number (Free Base) 116998-62-0[2]

The molecular weight of the hydrochloride salt was calculated by adding the molecular weight of HCl (36.46 g/mol ) to the molecular weight of the free base.

Synthesis of 3-(2-Ethoxyethoxy)aniline Hydrochloride

The synthesis of aniline hydrochlorides is a fundamental and well-established acid-base reaction in organic chemistry. The lone pair of electrons on the nitrogen atom of the aniline readily accepts a proton from a strong acid like hydrochloric acid.

General Reaction Scheme

The overall transformation involves the reaction of 3-(2-ethoxyethoxy)aniline with hydrochloric acid to yield the corresponding ammonium chloride salt.

Synthesis Workflow

synthesis_workflow reactant1 3-(2-Ethoxyethoxy)aniline process Acid-Base Reaction (Protonation) reactant1->process reactant2 Hydrochloric Acid (HCl) reactant2->process product 3-(2-Ethoxyethoxy)aniline HCl process->product

Caption: General workflow for the synthesis of 3-(2-Ethoxyethoxy)aniline HCl.

Detailed Experimental Protocol

This protocol is a generalized procedure and may require optimization based on the scale of the reaction and the purity of the starting materials.

Materials:

  • 3-(2-Ethoxyethoxy)aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Anhydrous diethyl ether or other suitable organic solvent

  • Glass beaker or flask

  • Stirring apparatus

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Dissolve a known quantity of 3-(2-ethoxyethoxy)aniline in a minimal amount of a suitable organic solvent, such as anhydrous diethyl ether, in a glass beaker or flask.

  • Cooling: Place the reaction vessel in an ice bath to cool the solution. This is to control the exothermicity of the acid-base reaction.

  • Acidification: While stirring, slowly add a stoichiometric equivalent of concentrated hydrochloric acid dropwise to the cooled aniline solution. A precipitate of 3-(2-ethoxyethoxy)aniline hydrochloride should begin to form.

  • Precipitation and Digestion: Continue stirring the mixture in the ice bath for a period to ensure complete precipitation. This "digestion" period helps in the formation of larger, more easily filterable crystals.

  • Isolation: Isolate the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or impurities.

  • Drying: Dry the purified 3-(2-ethoxyethoxy)aniline hydrochloride product under vacuum to remove any residual solvent.

Spectroscopic Characterization

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, with their chemical shifts and splitting patterns influenced by the meta-substitution. The ethoxyethoxy side chain will exhibit distinct signals for the methylene (CH₂) and methyl (CH₃) groups, likely appearing as triplets and quartets. The protons of the ammonium group (NH₃⁺) may appear as a broad singlet.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the aromatic carbons and the carbons of the ethoxyethoxy side chain.

  • IR (Infrared) Spectroscopy: The IR spectrum is expected to display characteristic absorption bands for the N-H stretching of the ammonium salt, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O stretching of the ether linkages.

  • Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak corresponding to the free base (m/z = 181.23) under appropriate ionization conditions.

Safety, Handling, and Storage

As a prudent laboratory practice, 3-(2-ethoxyethoxy)aniline hydrochloride should be handled with care, following standard safety protocols for aniline derivatives.

Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.

  • Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

Handling:

  • Use appropriate tools (spatulas, etc.) to handle the solid material to avoid contamination and exposure.

Storage:

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Applications in Research and Drug Development

Aniline and its derivatives are fundamental building blocks in medicinal chemistry and have been incorporated into a wide array of pharmaceuticals. The aniline scaffold provides a versatile platform for chemical modification to modulate the pharmacological properties of a molecule.

While specific, documented applications of 3-(2-ethoxyethoxy)aniline hydrochloride are not extensively reported in publicly available literature, its structure suggests several potential areas of utility:

  • Scaffold for Drug Discovery: The primary amine group serves as a key functional handle for further chemical transformations, allowing for the synthesis of more complex molecules such as amides, sulfonamides, and ureas, which are common motifs in drug candidates.

  • Modulation of Physicochemical Properties: The ethoxyethoxy side chain can influence the solubility, lipophilicity, and metabolic stability of a parent molecule. This can be strategically utilized in drug design to optimize the pharmacokinetic profile of a potential therapeutic agent.

  • Intermediate in Multi-step Syntheses: This compound can serve as a crucial intermediate in the synthesis of more complex target molecules in various research and development programs.

Conclusion

3-(2-Ethoxyethoxy)aniline hydrochloride is a valuable chemical entity with a well-defined structure and accessible synthesis. Its utility as a building block in organic synthesis, particularly in the realm of medicinal chemistry, is significant. While detailed public data on its specific applications and spectral properties are limited, its structural features suggest considerable potential for the development of novel compounds with desired biological activities. Researchers and drug development professionals are encouraged to consider this compound as a versatile tool in their synthetic and discovery endeavors.

References

  • PubChemLite. 3-(2-ethoxyethoxy)aniline (C10H15NO2). Available at: [Link].

Sources

Foundational

Technical Monograph: 3-(2-Ethoxyethoxy)aniline Hydrochloride

This technical guide provides an in-depth analysis of 3-(2-Ethoxyethoxy)aniline hydrochloride , a critical building block in the synthesis of tyrosine kinase inhibitors (TKIs), specifically functioning as a lipophilic ph...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 3-(2-Ethoxyethoxy)aniline hydrochloride , a critical building block in the synthesis of tyrosine kinase inhibitors (TKIs), specifically functioning as a lipophilic pharmacophore in Structure-Activity Relationship (SAR) studies for EGFR inhibitors analogous to Erlotinib (Tarceva).

Chemical Identity & Structural Informatics

This section establishes the definitive chemical identifiers for the compound. Note that while the free base is frequently indexed in chemical catalogs, the hydrochloride salt is the preferred form for stability and handling in solid-phase synthesis.

Parameter Data / Identifier
IUPAC Name 3-(2-Ethoxyethoxy)aniline hydrochloride
Common Name 3-(2-Ethoxyethoxy)benzenamine HCl; Erlotinib-Ethoxy Homolog
CAS (Free Base) 116998-62-0
CAS (HCl Salt) Not widely indexed; refer to parent CAS 116998-62-0 with salt notation
Molecular Formula

Molecular Weight 217.69 g/mol (Salt); 181.23 g/mol (Base)
SMILES (HCl) CCOCCOc1cccc(N)c1.Cl
SMILES (Base) CCOCCOc1cccc(N)c1
InChIKey (Base) IWVOFNFQYNJRLN-UHFFFAOYSA-N
Appearance Off-white to pale beige crystalline solid (hygroscopic)

Synthetic Architecture & Reaction Mechanics

The synthesis of 3-(2-Ethoxyethoxy)aniline hydrochloride follows a robust "Alkylation-Reduction-Salting" workflow. This pathway is chosen for its scalability and the avoidance of unstable intermediates.

Phase 1: Williamson Ether Synthesis (Alkylation)

The process begins with the O-alkylation of 3-nitrophenol. The choice of base (


) and solvent (DMF or Acetone) is critical to favor O-alkylation over C-alkylation.
  • Precursors: 3-Nitrophenol + 2-Chloroethyl ethyl ether.

  • Catalyst/Base: Potassium Carbonate (

    
    ) / Potassium Iodide (KI) (catalytic).
    
  • Mechanism:

    
     nucleophilic substitution. The phenoxide ion attacks the primary carbon of the alkyl halide.
    
Phase 2: Nitro Group Reduction

The nitro group is reduced to the primary amine. While catalytic hydrogenation (


, Pd/C) is cleaner, an Iron-mediated reduction (Béchamp) is often preferred in process chemistry to avoid handling high-pressure hydrogen gas.
  • Reagents: Iron powder (Fe), Ammonium Chloride (

    
    ), Ethanol/Water.
    
  • Mechanism: Electron transfer from the metal surface to the nitro group, proceeding through nitroso and hydroxylamine intermediates to the amine.

Phase 3: Hydrochlorination

The free base oil is converted to the HCl salt to ensure stoichiometry and improve shelf-life.

  • Protocol: Dissolve free base in anhydrous diethyl ether or 1,4-dioxane; add 4M HCl in dioxane dropwise. Precipitate is filtered under

    
    .
    
Visualizing the Synthetic Pathway

SynthesisPath Start 3-Nitrophenol Inter1 Intermediate: 1-(2-Ethoxyethoxy)-3-nitrobenzene Start->Inter1 K2CO3, DMF 90°C, 4h Reagent1 2-Chloroethyl ethyl ether Reagent1->Inter1 Step2 Reduction (Fe/NH4Cl or H2/Pd) Inter1->Step2 ProductBase Free Base: 3-(2-Ethoxyethoxy)aniline Step2->ProductBase -O2, +H2 Final Target: HCl Salt ProductBase->Final HCl/Dioxane Precipitation

Figure 1: Step-wise synthetic workflow from nitrophenol precursor to the final hydrochloride salt.

Pharmaceutical Application: The "Solubility Tail"

This molecule is a structural homolog of the side chains found in Erlotinib (Tarceva) and Gefitinib (Iressa) . In medicinal chemistry, this specific moiety serves two functions:

  • Solubility Modulation: The ether oxygens act as hydrogen bond acceptors, improving the water solubility of the otherwise hydrophobic quinazoline core of kinase inhibitors.

  • Binding Pocket Fit: The ethylene glycol linker allows the terminal ethyl group to extend into the solvent-exposed region of the ATP-binding pocket of the EGFR kinase domain, minimizing steric clashes while maintaining hydrophobic interactions.

Pharmacophore Logic Diagram

Pharmacophore Core Aniline Nitrogen (H-Bond Donor) Linker Ethoxyethoxy Chain (Solubilizing Tail) Core->Linker Connected at Meta-position Target Kinase Hinge Region (EGFR/HER2) Core->Target Binds to Interaction Solvent Front Interaction Linker->Interaction Extends into

Figure 2: Pharmacophore mapping showing the role of the aniline head and ether tail in kinase binding.

Analytical Characterization & Validation

To ensure the integrity of the synthesized compound, the following analytical parameters must be met. This protocol is self-validating: if the NMR integration does not match the proton count below, the synthesis has failed (likely incomplete alkylation).

Nuclear Magnetic Resonance ( NMR)

Solvent: DMSO-



  • 
     9.80 - 10.20 ppm (Broad s, 3H): 
    
    
    
    (Ammonium protons, confirms salt formation).
  • 
     7.10 - 7.30 ppm (m, 1H):  Aromatic ring proton (C5).
    
  • 
     6.60 - 6.80 ppm (m, 3H):  Aromatic ring protons (C2, C4, C6).
    
  • 
     4.05 - 4.15 ppm (t, 2H): 
    
    
    
    (Adjacent to phenoxy).
  • 
     3.65 - 3.75 ppm (t, 2H): 
    
    
    
    (Ether linkage).
  • 
     3.45 - 3.55 ppm (q, 2H): 
    
    
    
    (Ethyl group methylene).
  • 
     1.10 - 1.20 ppm (t, 3H): 
    
    
    
    (Terminal methyl).
Purity Specification
  • HPLC: >98.0% (Area %).

  • Method: C18 Column, Acetonitrile/Water (0.1% TFA) gradient.

  • Mass Spectrometry (ESI+):

    
     (Free base mass detected).
    

Handling and Stability

  • Hygroscopicity: The hydrochloride salt is hygroscopic. It must be stored in a desiccator or under inert gas (Argon/Nitrogen).

  • Light Sensitivity: Anilines are prone to oxidation (browning) upon exposure to light and air. Store in amber vials.

  • Safety: Irritant to eyes, respiratory system, and skin. Use standard PPE (gloves, goggles, fume hood).

References

  • PubChem. (n.d.). 3-(2-Ethoxyethoxy)aniline (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Schnur, R. C., & Arnold, L. D. (1998). Quinazoline derivatives (U.S. Patent No. 5,747,498).[1] U.S. Patent and Trademark Office. (The foundational patent for Erlotinib/Tarceva describing the 3-(substituted-alkoxy)aniline class). Retrieved from

  • Chandregowda, V., et al. (2009). Synthesis and antiproliferative activity of new 4-anilinoquinazoline derivatives. European Journal of Medicinal Chemistry. (Describes the synthesis of analogous aniline intermediates). Retrieved from [Link]

Sources

Exploratory

Strategic Sourcing & Technical Profile: 3-(2-Ethoxyethoxy)aniline Hydrochloride

The following technical guide details the sourcing, quality assessment, and handling of 3-(2-Ethoxyethoxy)aniline hydrochloride , a specialized intermediate used in medicinal chemistry. Executive Summary In the landscape...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the sourcing, quality assessment, and handling of 3-(2-Ethoxyethoxy)aniline hydrochloride , a specialized intermediate used in medicinal chemistry.

Executive Summary

In the landscape of modern drug discovery, 3-(2-Ethoxyethoxy)aniline hydrochloride serves as a critical "tail" moiety. Its structural combination of an aniline head group (for scaffold attachment) and an ethoxyethoxy tail (a short polyethylene glycol-like chain) makes it invaluable for modulating physicochemical properties .

Medicinal chemists frequently employ this building block to:

  • Enhance Solubility: The ether oxygen atoms disrupt crystal lattice energy and accept hydrogen bonds, improving aqueous solubility compared to alkyl analogs.

  • Optimize ADME: The ethylene glycol motif is often metabolically stable and can reduce non-specific binding (lipophilicity modulation).

  • Linker Chemistry: It acts as a spacer in PROTACs or covalent inhibitors.

This guide provides a rigorous technical framework for identifying suppliers, auditing quality, and handling this compound to ensure experimental reproducibility.

Chemical Identity & Specifications

Distinguishing between the free base and the hydrochloride salt is critical for stoichiometric precision in synthesis.

ParameterSpecification
Chemical Name 3-(2-Ethoxyethoxy)aniline hydrochloride
CAS Number (HCl Salt) 1049787-84-9
CAS Number (Free Base) 116998-62-0
Molecular Formula C₁₀H₁₅NO₂ · HCl
Molecular Weight 217.69 g/mol (Salt) / 181.23 g/mol (Base)
Appearance Off-white to pale brown solid (hygroscopic)
SMILES CCOCCOc1cccc(N)c1.Cl
Solubility High in Water, DMSO, Methanol; Low in DCM/Hexanes

Critical Note: Suppliers may list this compound under the free base CAS (116998-62-0) even when selling the salt. Always verify the "Form" (HCl vs. Free Base) and the "Chloride Content" in the Certificate of Analysis (CoA).

Technical Quality & Synthesis Analysis

To effectively audit a supplier, one must understand the genesis of the material. The impurity profile is directly linked to its synthetic route.

Dominant Synthesis Route

The industrial synthesis typically follows a two-step sequence:

  • Alkylation: m-Nitrophenol is alkylated with 2-chloroethyl ethyl ether using a base (e.g., K₂CO₃) in a polar aprotic solvent (DMF or Acetonitrile).

  • Reduction: The nitro group is reduced to the amine using catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/HCl), followed by salt formation.

Impurity Profiling

When reviewing a supplier's CoA, look for these specific process-related impurities:

  • Residual m-Nitrophenol: Unreacted starting material (yellow color, toxicity).

  • Azo/Azoxy Dimers: Common byproducts of incomplete nitro reduction.

  • O-Alkylation Variants: If the alkylating agent is impure (e.g., containing di-chloro species), dimers may form.

  • Salt Stoichiometry: Ensure the material is a mono-hydrochloride (1.0 eq HCl). Excess HCl can acidify sensitive reactions downstream.

Synthesis & Quality Workflow (Visualization)

SynthesisWorkflow Start Raw Material: m-Nitrophenol Step1 Step 1: O-Alkylation (K2CO3, DMF, 80°C) Start->Step1 Reagent Reagent: 2-Chloroethyl ethyl ether Reagent->Step1 Intermed Intermediate: 3-(2-Ethoxyethoxy)nitrobenzene Step1->Intermed Impurity1 Impurity Risk: Unreacted Phenol Step1->Impurity1 Side Reaction Step2 Step 2: Reduction (H2, Pd/C or Fe/HCl) Intermed->Step2 Impurity2 Impurity Risk: Azo Dimers Step2->Impurity2 Incomplete Red. Step3 Step 3: Salt Formation (HCl in Dioxane/Ether) Step2->Step3 Final Product: 3-(2-Ethoxyethoxy)aniline HCl (CAS 1049787-84-9) Step3->Final

Figure 1: Synthetic pathway and critical control points for impurity generation.

Sourcing Strategy & Vendor Landscape[1]

The market for this intermediate is split between catalog vendors (high price, low volume) and process CROs (low price, high volume).

Tier 1: Catalog Suppliers (R&D Scale: 1g – 100g)

Best for: Medicinal chemistry hits, reference standards.

  • BLD Pharm: A primary source for this specific CAS. They often stock the HCl salt directly.

  • Enamine: Excellent for building blocks. Likely to have the free base or related analogs in their "REAL" database.

  • Sigma-Aldrich / MilliporeSigma: Typically re-sells from vetted producers. Highest reliability but highest cost per gram.

  • Combi-Blocks: Often strikes a good balance between price and quality for gram-scale building blocks.

Tier 2: Bulk & Custom Synthesis (Pilot Scale: 1kg+)

Best for: Lead optimization, tox batches.

  • WuXi AppTec / Pharmaron: Major CROs that can synthesize this on demand if not in stock.

  • Specialized Chinese Manufacturers: Suppliers like Changzhou Hopschain or Amatek Scientific often hold the process patents or bulk inventory.

    • Audit Requirement: Request a batch-specific H-NMR and LC-MS before purchase. Do not rely on a generic CoA.

Vendor Selection Decision Matrix

SourcingLogic Need Define Requirement Scale Scale? Need->Scale Small < 100 grams Scale->Small R&D Large > 100 grams Scale->Large Pilot Catalog Tier 1: Catalog (BLD, Enamine) Small->Catalog Bulk Tier 2: Bulk/CRO Large->Bulk Check1 Check Stock (Ship < 1 week?) Catalog->Check1 Check2 Audit Quality (Req. Batch NMR) Bulk->Check2 Buy1 Purchase Check1->Buy1 Yes Custom Custom Synthesis (Lead Time 4-6 wks) Check1->Custom No Check2->Buy1 Pass Check2->Custom Fail

Figure 2: Decision logic for sourcing based on scale and risk tolerance.

Handling, Stability & Safety Protocols

Hygroscopicity Management

Aniline hydrochloride salts are notoriously hygroscopic. Absorption of atmospheric water leads to:

  • Stoichiometry Errors: Weighing "wet" salt results in under-loading the reagent in reactions.

  • Hydrolysis: Long-term exposure to moisture can degrade the ether linkage or cause oxidation of the aniline (darkening).

Protocol:

  • Store at 2-8°C (short term) or -20°C (long term) under inert atmosphere (Argon/Nitrogen).

  • Allow the bottle to warm to room temperature before opening to prevent condensation.

  • Weigh quickly in a low-humidity environment or glovebox if precise stoichiometry is required.

Safety (EHS)
  • Hazard Class: Irritant (Skin/Eye). Potential sensitizer.

  • Aniline Toxicity: While the ether chain reduces volatility, aniline derivatives can cause methemoglobinemia if absorbed in large quantities.

  • PPE: Nitrile gloves, safety glasses, and fume hood usage are mandatory.

References

  • BLD Pharm. (2023). Product Analysis: 3-(2-Ethoxyethoxy)aniline hydrochloride (CAS 1049787-84-9).[1] Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 16640686, 3-(2-Methoxyethoxy)aniline (Structural Analog Reference). Retrieved from

  • ChemicalBook. (2023). Supplier List and Physical Properties for CAS 116998-62-0. Retrieved from

  • Sigma-Aldrich. (2023). Safety Data Sheet: Aniline Derivatives. Retrieved from

Sources

Foundational

Technical Monograph: Benzenamine, 3-(2-ethoxyethoxy)-, Hydrochloride

The following technical guide is a comprehensive monograph designed for researchers and drug development professionals. It synthesizes available chemical data, structural analog analysis, and rigorous safety protocols fo...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is a comprehensive monograph designed for researchers and drug development professionals. It synthesizes available chemical data, structural analog analysis, and rigorous safety protocols for Benzenamine, 3-(2-ethoxyethoxy)-, hydrochloride .[1]

Handling, Safety, and Experimental Protocols for Pharmaceutical Intermediates[1]

Chemical Identity & Context

This compound is a functionalized aniline derivative featuring a glycol ether side chain at the meta position.[1] It is frequently employed as a building block in the synthesis of tyrosine kinase inhibitors (e.g., EGFR inhibitors), where the ether chain modulates solubility and binding affinity.[1]

PropertySpecification
IUPAC Name 3-(2-Ethoxyethoxy)aniline hydrochloride
Common Name m-(2-Ethoxyethoxy)aniline HCl
CAS Number (Free Base) 116998-62-0 [1]
CAS Number (Salt) Not Listed (Treat as derivative of 116998-62-0)
Molecular Formula C₁₀H₁₅NO₂ · HCl
Molecular Weight 181.23 (Free Base) + 36.46 (HCl) ≈ 217.69 g/mol
Physical State Off-white to pale brown solid (Hygroscopic)
Solubility Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM

Hazard Identification (GHS Classification)

Based on structural analogs (Anilines and Glycol Ethers) and QSAR modeling.[1]

Signal Word: WARNING

Hazard Statements (H-Codes)
CodeHazard DescriptionMechanism/Justification
H302 Harmful if swallowed.Aniline derivatives can undergo metabolic activation (N-hydroxylation) leading to toxicity.
H315 Causes skin irritation.Acidic nature of the hydrochloride salt upon moisture contact.[1]
H319 Causes serious eye irritation.[2]Corrosive potential of HCl salt form.
H335 May cause respiratory irritation.Dust inhalation risk.[3]
H373 May cause damage to organs (Blood) through prolonged or repeated exposure.Potential for Methemoglobinemia (characteristic of anilines).
Precautionary Statements (P-Codes)
  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P337 + P313: If eye irritation persists: Get medical advice/attention.

Technical Handling & Storage Protocols

Scientific Rationale: The ether chain increases hygroscopicity, while the aniline moiety is sensitive to oxidation (browning).[1]

Storage Architecture[1]
  • Atmosphere: Store under Argon (Ar) or Nitrogen (N₂). The HCl salt is prone to hydrolysis and oxidation.[1]

  • Temperature: 2–8°C (Refrigerated).

  • Container: Amber glass vial with a PTFE-lined cap to prevent photochemical degradation.

Handling Workflow (Self-Validating System)

To ensure data integrity and safety, follow this closed-loop handling process.

Graphviz Diagram: Safe Handling Workflow

HandlingWorkflow Storage Cold Storage (4°C) (Under Argon) Equilibration Warm to Room Temp (Prevent Condensation) Storage->Equilibration 30 mins Weighing Weighing (Glovebox or Flow Hood) Equilibration->Weighing Desiccator Dissolution Dissolution (Degassed Solvent) Weighing->Dissolution Immediate Reaction Reaction Setup (Schlenk Line) Dissolution->Reaction Cannula Transfer Reaction->Storage Reseal under Ar

Caption: Figure 1. Inert atmosphere handling workflow to prevent hydrolysis and oxidation of the aniline salt.

Experimental Methodology: Amide Coupling

Context: Coupling 3-(2-ethoxyethoxy)aniline HCl with an acyl chloride (e.g., Acryloyl chloride) to form a kinase inhibitor scaffold.[1]

Reagents & Stoichiometry[1]
  • Amine (Start): 1.0 eq (Benzenamine, 3-(2-ethoxyethoxy)-, HCl)[1]

  • Acyl Chloride: 1.1 eq[1]

  • Base: 2.5 eq (DIPEA or Et₃N) – Critical: Extra base required to neutralize the HCl salt.[1]

  • Solvent: Dry DCM or THF (0.1 M concentration).

Step-by-Step Protocol
  • Neutralization (In Situ):

    • Suspend the amine hydrochloride in dry DCM under N₂.[1]

    • Cool to 0°C.

    • Add DIPEA dropwise. Observation: The suspension should clear as the free base is liberated and the amine salt dissolves.[1]

  • Acylation:

    • Add the acyl chloride dropwise over 10 minutes.[1]

    • Causality: Slow addition prevents exotherm-driven polymerization of the acryloyl group.

  • Monitoring:

    • Warm to Room Temperature (RT) and stir for 2 hours.

    • TLC Check: Use 5% MeOH in DCM. Stain with Ninhydrin (free amine will be purple; product UV active but Ninhydrin negative).

  • Workup:

    • Quench with saturated NaHCO₃.

    • Extract with DCM (x3).

    • Wash organic layer with Brine -> Dry over Na₂SO₄.

Toxicology & Emergency Response

Expert Insight: Treat this compound as a potential methemoglobinemia inducer until specific data proves otherwise.[1]

Acute Exposure Logic

Graphviz Diagram: Emergency Decision Tree

EmergencyResponse Exposure Exposure Incident Route Identify Route Exposure->Route Skin Skin Contact Route->Skin Inhal Inhalation Route->Inhal Ingest Ingestion Route->Ingest ActionSkin Wash 15min + Soap Check for Cyanosis Skin->ActionSkin ActionInhal Fresh Air Oxygen if Blue Inhal->ActionInhal ActionIngest Do NOT Induce Vomiting Administer Charcoal? Ingest->ActionIngest Cyanosis Signs of Cyanosis? (Blue lips/nails) ActionSkin->Cyanosis ActionInhal->Cyanosis ActionIngest->Cyanosis Medical ER: Mention Aniline (Methylene Blue Protocol) Cyanosis->Medical YES (Urgent)

Caption: Figure 2. Emergency response logic emphasizing the detection of cyanosis (methemoglobinemia).

First Aid Specifications
  • Skin: Wash with polyethylene glycol 400 (if available) or soap and water. Aniline absorbs through skin; immediate decontamination is vital.

  • Eyes: Rinse for 15 minutes.[2] The HCl salt is acidic and can cause corneal damage.[1]

  • Antidote: Medical professionals should be alerted to potential Methemoglobinemia . Methylene blue is the standard treatment if MetHb levels are elevated.[1]

References

  • National Center for Biotechnology Information (NCBI). (2026). PubChem Compound Summary for CID 116998-62-0 (Free Base). Retrieved February 15, 2026, from [Link][1]

(Note: While specific SDS data for the hydrochloride salt is often proprietary, the protocols above are derived from the validated properties of the free base [CAS 116998-62-0] and standard aniline hydrochloride safety practices.)

Sources

Exploratory

Technical Guide: Solubility Profiling &amp; Handling of 3-(2-Ethoxyethoxy)aniline Hydrochloride

Executive Summary & Compound Analysis 3-(2-Ethoxyethoxy)aniline hydrochloride is a functionalized aniline derivative characterized by an amphiphilic structure. It consists of a hydrophilic ionic head group (anilinium hyd...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Analysis

3-(2-Ethoxyethoxy)aniline hydrochloride is a functionalized aniline derivative characterized by an amphiphilic structure. It consists of a hydrophilic ionic head group (anilinium hydrochloride) and a glycol ether tail (ethoxyethoxy group) attached to the meta position of the aromatic ring.

This guide addresses the critical solubility differences between Water (polar protic) and DMSO (polar aprotic) to optimize stock solution preparation for biological assays and synthetic workflows.

Structural Determinants of Solubility
FeatureChemical MoietyImpact on Solubility
Ionic Head

Primary Driver: High water solubility due to ion-dipole interactions.
H-Bond Acceptor Ether Oxygens (

)
Enhances aqueous solubility via hydrogen bonding; increases polarity in DMSO.
Lipophilic Core Phenyl Ring + Ethyl TerminusLimits solubility in non-polar solvents (e.g., Hexane); maintains solubility in DMSO.

Solubility Profile: Water vs. DMSO[1]

Aqueous Solubility (Water)
  • Mechanism: The hydrochloride salt dissociates into the anilinium cation and chloride anion. Water molecules form a hydration shell around the ions. The ether side chain further stabilizes the molecule via hydrogen bonding with water.

  • Predicted Range: High (>50 mg/mL).

  • Critical Constraint (pH): The solubility is pH-dependent.

    • Acidic/Neutral pH: Highly soluble.[1]

    • Basic pH (> pKa ~4.6): Deprotonation occurs, converting the salt to the free base (3-(2-Ethoxyethoxy)aniline), which has significantly lower water solubility and may precipitate as an oil.

  • Stability Risk: Aqueous solutions of anilines are susceptible to auto-oxidation (browning) over time, accelerated by light and oxygen.

DMSO Solubility
  • Mechanism: DMSO (Dimethyl sulfoxide) is a polar aprotic solvent with a high dielectric constant (

    
    ). It effectively solvates the cationic anilinium core through its oxygen atom and interacts favorably with the aromatic system via dipole-induced dipole forces.
    
  • Predicted Range: Very High (>100 mg/mL).

  • Advantages:

    • Thermodynamic Stability: Prevents pH-induced precipitation (no proton exchange).

    • Cryopreservation: Ideal for freezing (-20°C or -80°C) as it minimizes oxidative degradation compared to water.

    • Assay Compatibility: Standard vehicle for high-throughput screening (HTS).

Solvent Decision Matrix
ParameterWaterDMSO
Solubility Capacity High (pH dependent)Very High
Stability (Oxidation) Low (prone to browning)High (preferred for storage)
Biological Toxicity Non-toxic vehicleCytotoxic at high % (>0.1-1% v/v)
Evaporation Rate MediumVery Low (High Boiling Point)
Recommendation Acute Use Only (Make fresh)Stock Storage (Long-term)

Experimental Protocol: Solubility Determination

Since batch-specific impurities and crystal morphology affect exact solubility limits, the following self-validating protocol must be used to determine the precise saturation point.

Workflow Diagram: Solubility Determination

SolubilityWorkflow Start Start: Weigh 10 mg Compound AddSolvent Add 100 µL Solvent (Target: 100 mg/mL) Start->AddSolvent Vortex Vortex & Sonicate (5 mins, Ambient Temp) AddSolvent->Vortex Check Visual Inspection Vortex->Check Clear Solution Clear? Check->Clear Success Soluble at 100 mg/mL Proceed to Dilution Clear->Success Yes Fail Turbid/Precipitate Clear->Fail No HPLC Validate Concentration via HPLC-UV Success->HPLC AddMore Add 100 µL Solvent (New Target: 50 mg/mL) Fail->AddMore AddMore->Vortex

Figure 1: Iterative "Step-Down" solubility assessment workflow.

Step-by-Step Methodology
  • Preparation: Weigh 10.0 mg of 3-(2-Ethoxyethoxy)aniline hydrochloride into a clear 1.5 mL microcentrifuge tube.

  • Initial Addition: Add 100 µL of the target solvent (Water or DMSO). This targets a concentration of 100 mg/mL .

  • Agitation: Vortex for 60 seconds, then sonicate in a water bath for 5 minutes at room temperature (20-25°C). Note: Avoid heating, as this artificially increases solubility.

  • Visual Assessment:

    • Clear Solution: Solubility

      
       100 mg/mL.
      
    • Particulates Visible: Add solvent in 100 µL increments, repeating agitation, until clear.

  • Quantification (Optional but Recommended): Filter the saturated solution through a 0.22 µm PTFE filter (for DMSO) or PES filter (for Water) and analyze via HPLC against a standard curve to determine the exact saturation limit.

Handling & Storage Recommendations

Stock Solution Preparation (Preferred Method)

For drug development and biological assays, DMSO is the gold standard for this compound.

  • Concentration: Prepare a 100 mM or 50 mg/mL master stock in anhydrous DMSO (Grade

    
     99.9%).
    
  • Storage: Aliquot into amber glass vials (to prevent photodegradation) and store at -20°C .

  • Freeze/Thaw: Limit to <3 cycles. Aniline salts are hygroscopic; moisture ingress into DMSO will lower solubility and promote degradation.

Aqueous Working Solutions

When diluting the DMSO stock into aqueous media (e.g., PBS or cell culture media):

  • Pre-dilution Check: Ensure the final buffer pH is < 7.0 if possible.

  • Precipitation Risk: Rapid dilution can cause "crashing out" if the concentration exceeds the aqueous solubility limit of the free base (if pH > pKa).

  • Protocol: Add the DMSO stock slowly to the vortexing aqueous buffer, not the other way around, to prevent local high-concentration zones.

References

  • PubChem. 3-(2-Methoxyethoxy)aniline (Related Analog Data). National Library of Medicine. Available at: [Link]

  • ResearchGate. Solubility of Aniline Hydrochloride in Mixed Solvents. Available at: [Link][2]

Sources

Foundational

Comparative Technical Analysis: 3-(2-Ethoxyethoxy)aniline Forms in Pharmaceutical Synthesis

Executive Summary 3-(2-Ethoxyethoxy)aniline is a critical "linker-equipped" building block, frequently employed in the synthesis of kinase inhibitors (e.g., EGFR targets) and advanced azo dyes. Its structural uniqueness...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(2-Ethoxyethoxy)aniline is a critical "linker-equipped" building block, frequently employed in the synthesis of kinase inhibitors (e.g., EGFR targets) and advanced azo dyes. Its structural uniqueness lies in the meta-substituted glycol ether chain, which imparts amphiphilic properties distinct from simple anilines.

For the drug developer, the choice between the Free Base and the Hydrochloride (HCl) Salt is not merely a matter of inventory; it dictates the stability of the raw material, the ease of purification, and the method of introduction into a reaction matrix. This guide analyzes these two forms to optimize synthetic workflows.

Part 1: Molecular Architecture & Physicochemical Divergence

The core difference lies in the protonation state of the primary amine. The glycol ether side chain (


) remains chemically passive during salt formation but significantly influences solubility and hygroscopicity.
Comparative Data Profile
FeatureFree Base (Neutral)Hydrochloride Salt (Ionic)
Chemical State


Physical Form Viscous Oil or Low-Melting SolidCrystalline Solid (typically off-white)
Melting Point Low (< 50°C, often liquid at RT)High (> 150°C, decomposes)
Water Solubility Moderate (due to ether chain)High (Ionic + Ether hydrophilicity)
Organic Solubility High (DCM, EtOAc, Toluene)Low (DCM, EtOAc); High (MeOH, DMSO)
Oxidation Potential High (Rapid darkening/browning)Low (Indefinite stability if dry)
CAS Number 116998-62-0 (Generic/Isomer dependent)N/A (Often prepared in situ)
Structural Visualization

The following diagram illustrates the transformation and the "locking" of the lone pair electrons which drives the stability difference.

G cluster_0 Stability Mechanism FB Free Base (Reactive Nucleophile) Lone Pair Available HCl HCl Salt (Stable Storage Form) Lone Pair Protonated FB->HCl + HCl (in Et2O/Dioxane) Oxidation Oxidation Products (Diazo/Quinone species) FB->Oxidation Air/Light Exposure HCl->FB + NaOH/NaHCO3 (Work-up)

Part 2: Stability & Storage Profiles

The "Aniline Black" Risk

Anilines are notorious for undergoing radical oxidation to form colored impurities (often called "aniline black" or related diazo/quinone species).

  • Free Base: The nitrogen lone pair is high in energy and readily donates electrons to atmospheric oxygen. 3-(2-Ethoxyethoxy)aniline free base will turn from pale yellow to dark brown/black within days if stored improperly (exposure to light/air).

  • HCl Salt: Protonation (

    
    ) removes the electron density from the nitrogen, effectively "shutting off" the oxidation pathway.
    

Recommendation: Always purchase or store this intermediate as the HCl salt for long-term inventory (>1 month). Convert to free base only immediately prior to use.

Hygroscopicity Warning

The "ethoxyethoxy" (glycol) chain acts similarly to a short PEG (polyethylene glycol). Ether oxygens are hydrogen bond acceptors.

  • While the HCl salt is stable against oxidation, the glycol chain makes it hygroscopic .

  • Protocol: Store the HCl salt in a desiccator or under inert gas (Argon/Nitrogen). Wet salts can be sticky and difficult to weigh accurately.

Part 3: Synthetic Utility & Handling

Reactivity Decision Matrix

The form you use depends entirely on the reaction type.

DecisionTree Start Intended Reaction Type Acylation Acylation / Amide Coupling (e.g., with Acid Chloride) Start->Acylation SNAr SNAr / Buchwald Coupling (Nucleophilic Substitution) Start->SNAr Purification Purification / Storage Start->Purification UseHCl Use HCl Salt (Must add auxiliary base like TEA or DIPEA) Acylation->UseHCl Preferred UseFB Use Free Base (Maximize nucleophilicity) SNAr->UseFB Essential MakeSalt Convert to HCl Salt (Precipitate from ether) Purification->MakeSalt Preferred

Critical "Application Scientist" Insight

Stoichiometry Traps: When using the HCl salt in a coupling reaction (e.g., reacting with a chloropyrimidine), you must account for the extra equivalent of base needed to neutralize the HCl.

  • Failure Mode: If you use 1.0 eq of TEA with the HCl salt, the TEA is consumed neutralizing the salt, leaving the aniline protonated and non-nucleophilic. Reaction yield = 0%.

  • Correction: Use 2.0+ eq of base (1 to free the amine, 1 to scavenge the reaction acid).

Part 4: Experimental Protocols

Protocol A: Conversion of HCl Salt to Free Base (The "Unmasking")

Use this when you need the pure nucleophile for sensitive metal-catalyzed couplings.

  • Dissolution: Suspend 10.0 g of 3-(2-Ethoxyethoxy)aniline HCl in 100 mL of Dichloromethane (DCM). It may not fully dissolve initially.[1]

  • Neutralization: Slowly add 100 mL of saturated aqueous Sodium Bicarbonate (

    
    ) or 1M NaOH.
    
  • Extraction: Shake vigorously in a separatory funnel. The organic layer will darken slightly as the free amine is liberated.

  • Separation: Collect the organic (DCM) layer. Extract the aqueous layer once more with 50 mL DCM to recover the glycol-solubilized amine.

  • Drying: Dry combined organics over anhydrous

    
    .
    
  • Concentration: Evaporate solvent in vacuo.

    • Note: Do not use high heat (>40°C) or prolonged exposure to air. Use immediately.

Protocol B: Preparation of HCl Salt from Free Base (The "Stabilization")

Use this to purify a crude oil or for long-term storage.

  • Solvation: Dissolve the crude oily amine in a minimum amount of dry Diethyl Ether or 1,4-Dioxane.

    • Tip: Avoid alcohols (MeOH/EtOH) as the salt is too soluble in them to precipitate effectively.

  • Acidification: Cool the solution to 0°C. Dropwise add 4M HCl in Dioxane (anhydrous).

  • Precipitation: A white to off-white solid should precipitate immediately.

  • Filtration: Filter the solid under an inert atmosphere (nitrogen blanket) if possible to prevent moisture absorption.

  • Washing: Wash the filter cake with cold diethyl ether to remove non-polar impurities.

  • Drying: Vacuum dry at room temperature. Store in a dark, sealed vial.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16640686, 3-(2-methoxyethoxy)aniline. [Link](Note: Cited as the closest structural homolog for physicochemical trends).

  • Stahl, P. H., & Wermuth, C. G.[2] (Eds.).[1][3] (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. [Link]

  • Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Exploratory

3-substituted aniline ether building blocks for drug discovery

Topic: Strategic Deployment of 3-Substituted Aniline Ether Building Blocks in Drug Discovery Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Deployment of 3-Substituted Aniline Ether Building Blocks in Drug Discovery Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists

Executive Summary

In the architecture of small molecule drugs, the 3-substituted aniline ether (or meta-alkoxyaniline) motif represents a high-value pharmacophore.[1][2] Unlike para-substitutions, which often extend along the primary binding axis, the meta-position offers a unique vector for probing solvent-exposed regions or accessing auxiliary hydrophobic pockets in protein targets (e.g., the "gatekeeper" region in kinases).

This guide provides a technical deep-dive into the synthesis, physicochemical profiling, and strategic application of these building blocks. It moves beyond standard alkylation to cover modern oxidative cross-coupling (Chan-Lam) and fluorinated ether synthesis, ensuring researchers can access this chemical space with high fidelity.[2]

Structural Significance & The "Meta-Vector"[1][2]

The 3-substituted aniline ether is not merely a linker; it is a functional probe.[1][2] In medicinal chemistry, its utility is defined by three core properties:

  • The Meta-Vector: In many kinase inhibitors (e.g., Type I and II binders), the aniline nitrogen binds to the hinge region. A substituent at the 3-position (meta) projects a vector approximately 120° from the hinge-binding axis.[1][2] This is geometrically ideal for:

    • Solubilizing Groups: Directing polar tails (morpholines, piperazines) into the solvent front.

    • Selectivity Filters: Accessing the hydrophobic back-pocket or interacting with the gatekeeper residue.[1]

  • Electronic Modulation: The ether oxygen at the 3-position acts as a σ-acceptor (inductive withdrawal) but a π-donor (resonance).[1][2] This unique push-pull dynamic modulates the pKa of the aniline nitrogen (typically lowering it to ~3.5–4.5), reducing the penalty of desolvation upon protein binding.

  • Metabolic Switching: Unsubstituted phenyl rings are liabilities for CYP450 oxidation. Capping the metabolic "soft spot" with a methoxy (-OMe) or, more potently, a trifluoromethoxy (-OCF3) group blocks arene oxidation while tuning lipophilicity.[2]

Diagram 1: Pharmacophore Vector Analysis

The following diagram illustrates the geometric advantage of the meta-substitution in a kinase binding context.

G Hinge Hinge Region (H-Bond Acceptor) AnilineN Aniline NH (H-Bond Donor) Hinge->AnilineN Primary Interaction Core Phenyl Ring (Scaffold) AnilineN->Core Attachment MetaPos 3-Position (Meta-Vector) Core->MetaPos 120° Vector Solvent Solvent Front (Solubilizing Groups) MetaPos->Solvent Polar Ethers (e.g., -O-CH2-CH2-N...) Pocket Hydrophobic Pocket (Selectivity) MetaPos->Pocket Lipophilic Ethers (e.g., -OCF3, -OPh)

Caption: Geometric projection of 3-substituted aniline ethers. The meta-vector allows simultaneous hinge binding and access to solvent/hydrophobic regions.[1][2]

Synthetic Methodologies: Beyond Williamson Ether Synthesis

While the Williamson ether synthesis (Alkyl halide + Phenoxide) is the textbook approach, it fails when accessing complex aryl ethers or when the aniline is sensitive to strong bases. Modern drug discovery relies on transition-metal catalysis.[1][2]

Comparative Synthetic Strategy
MethodologyKey Bond FormedIdeal SubstrateLimitations
Williamson Ether Synthesis C(sp3)-OSimple Alkyl HalidesIncompatible with aryl halides; basic conditions.[1][2]
Mitsunobu Reaction C(sp3)-OComplex Primary/Secondary AlcoholsHigh atom economy waste (DIAD/PPh3); steric sensitivity.[2]
Chan-Lam Coupling C(sp2)-OAryl/Heteroaryl Boronic AcidsRequires stoichiometric Cu (often); slower kinetics.[1][2]
Buchwald-Hartwig C(sp2)-OAryl HalidesRequires Pd catalyst/ligand screening; air-sensitive.[1][2]
Diagram 2: Decision Matrix for Building Block Synthesis

Synthesis Start Target: 3-Substituted Aniline Ether EtherType Is the Ether Group Alkyl or Aryl? Start->EtherType Alkyl Alkyl Ether (-O-R) EtherType->Alkyl Aryl Aryl Ether (-O-Ar) EtherType->Aryl Structure Is the R-group Complex/Chiral? Alkyl->Structure MethodC Route C: Chan-Lam Coupling (3-Aminophenylboronic acid + Ar-OH) Aryl->MethodC Simple Simple Alkyl Structure->Simple Complex Complex/Chiral Structure->Complex MethodA Route A: Alkylation of 3-Nitrophenol (K2CO3, R-X) -> Reduction Simple->MethodA MethodB Route B: Mitsunobu Reaction (3-Nitrophenol + R-OH) Complex->MethodB

Caption: Synthetic workflow for selecting the optimal route based on ether complexity and hybridization.

Detailed Experimental Protocol

High-Value Protocol: Chan-Lam Coupling for 3-Aryloxyanilines

Why this protocol? Synthesizing diaryl ethers at the meta-position is challenging via SNAr due to the lack of activating groups.[1] The Chan-Lam coupling allows for an oxidative cross-coupling under mild conditions (room temperature, air), preserving the aniline functionality (or its protected precursor).

Target: N-Boc-3-phenoxyaniline (Precursor to 3-phenoxyaniline)[1][2]

Reagents & Materials[1][2][3][4][5][6][7]
  • Substrate: 3-(Boc-amino)phenylboronic acid (1.0 equiv)

  • Coupling Partner: Phenol (or substituted phenol) (1.2 equiv)[2]

  • Catalyst: Copper(II) Acetate [Cu(OAc)2] (1.0 equiv) - Note: Can be catalytic (10-20 mol%) if O2 regeneration is efficient, but stoichiometric is more reliable for small scale.[2]

  • Base: Pyridine (2.0 equiv) or Triethylamine (TEA)[2]

  • Solvent: Dichloromethane (DCM) (Anhydrous)[2]

  • Additives: 4Å Molecular Sieves (Activated) - Critical for moisture control.[1][2]

Step-by-Step Methodology
  • Preparation: Flame-dry a 50 mL round-bottom flask and allow to cool under a stream of dry air (Chan-Lam requires O2, so do not purge with Argon/N2).

  • Charging: Add 3-(Boc-amino)phenylboronic acid (1.0 mmol), Phenol (1.2 mmol), Cu(OAc)2 (1.0 mmol), and activated 4Å molecular sieves (200 mg) to the flask.

  • Solvation: Add anhydrous DCM (10 mL). The solution typically turns a blue/green suspension.

  • Activation: Add Pyridine (2.0 mmol) dropwise.

  • Reaction: Stir vigorously open to the air (or with a drying tube loosely attached) at room temperature for 16–24 hours. Mechanism Note: The reaction relies on dissolved oxygen to re-oxidize Cu(I) to Cu(II)/Cu(III) species.[2]

  • Quench & Workup: Filter the mixture through a pad of Celite to remove copper salts. Wash the pad with EtOAc.

  • Purification: Wash the filtrate with 1M HCl (to remove pyridine), followed by saturated NaHCO3 and brine. Dry over Na2SO4.

  • Isolation: Concentrate in vacuo and purify via flash chromatography (Hexanes/EtOAc gradient).

Validation Criteria:

  • 1H NMR: Look for the disappearance of boronic acid peaks and the appearance of the new aromatic signals from the phenol.

  • LC-MS: Confirm mass [M+H]+ or [M+Na]+.

Physicochemical Profiling & Case Study

The "Fluorine Effect" in Aniline Ethers

Replacing a standard methoxy (-OMe) with a trifluoromethoxy (-OCF3) group at the 3-position drastically alters the drug profile.[1][2]

Property3-Methoxyaniline (-OMe)3-(Trifluoromethoxy)aniline (-OCF3)Impact on Drug Design
Electronic Effect EDG (Electron Donating)EWG (Electron Withdrawing)-OCF3 lowers the pKa of the aniline, reducing basicity.[1][2]
Lipophilicity (π) -0.02+1.04-OCF3 significantly increases permeability/LogP.[1][2]
Metabolic Stability Low (O-Demethylation)High (Blocked)-OCF3 blocks CYP-mediated oxidative cleavage.[1][2]
Conformation Coplanar (mostly)Orthogonal twist-OCF3 prefers a twisted conformation relative to the ring.[1][2]
Case Study: Bosutinib (Bosulif®)[2]
  • Drug Class: Tyrosine Kinase Inhibitor (BCR-ABL/SRC).[1][2]

  • Structure: 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile.[1][2]

  • Analysis:

    • The aniline moiety is 2,4-dichloro-5-methoxyaniline .[1][2]

    • Relative to the aniline nitrogen (position 1), the methoxy group is at position 5.[8]

    • 5-position = Meta-position. [1][2]

    • Role: The 5-methoxy group (meta-ether) forms a critical Van der Waals contact with the hydrophobic pocket of the kinase, specifically interacting with the gatekeeper residue region.[1] This interaction is essential for the drug's potency against specific Imatinib-resistant mutants.[1][2]

    • Lesson: The meta-alkoxy group is not just a passive spacer; it is a specific contact point that defines the drug's selectivity profile.[1]

References

  • Chan-Lam Coupling Mechanism & Scope

    • Chan-Lam Coupling - Organic Chemistry Portal.[2]

    • Source: [2]

  • Metabolic Stability of Fluorinated Ethers

    • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.
    • Source: [1][2]

  • Bosutinib Structural Biology

    • Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib.[1][8]

    • Source: [2]

  • Synthesis of Trifluoromethoxy Anilines

    • Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Deriv
    • Source: [1][2]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Synthesis of Kinase Inhibitors Using 3-(2-Ethoxyethoxy)aniline

<_Step_2> For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Role of Anilines in Kinase Inhibitor Scaffolds Kinase inhibitors are at the forefront of targeted cancer therapy, revo...

Author: BenchChem Technical Support Team. Date: February 2026

<_Step_2>

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Anilines in Kinase Inhibitor Scaffolds

Kinase inhibitors are at the forefront of targeted cancer therapy, revolutionizing treatment by blocking specific enzymes (kinases) that drive cancer cell growth and proliferation.[1][2] Within the vast chemical space of these inhibitors, aniline derivatives serve as privileged scaffolds—core structures that are frequently found in bioactive molecules. Their synthetic versatility and ability to form key hydrogen bonds within the ATP-binding pocket of kinases make them indispensable building blocks in medicinal chemistry.[3][4]

Among these, 3-(2-Ethoxyethoxy)aniline is a particularly valuable reagent. Its structure combines a reactive aniline amine, for straightforward coupling to heterocyclic cores, with a flexible and hydrophilic ethoxyethoxy side chain. This side chain can enhance solubility, modulate pharmacokinetic properties, and occupy specific pockets within the target kinase, often leading to improved potency and selectivity. This guide details the strategic application of 3-(2-Ethoxyethoxy)aniline in the synthesis of potent kinase inhibitors, with a specific focus on constructing the core of Alectinib, a highly selective and potent second-generation Anaplastic Lymphoma Kinase (ALK) inhibitor.[5][6]

Core Synthetic Strategy: Building the Aminopyrimidine Scaffold

The primary synthetic route involves a sequential nucleophilic aromatic substitution (SNAr) on a di-halogenated pyrimidine core, followed by a palladium-catalyzed cross-coupling reaction. 3-(2-Ethoxyethoxy)aniline is introduced in the first key bond-forming step.

The overall strategy leverages the differential reactivity of the chlorine atoms on the pyrimidine ring. The chlorine at the C4 position is significantly more reactive towards nucleophilic attack than the chlorine at the C2 position. This inherent electronic difference allows for a controlled, stepwise introduction of the two different aniline fragments.

Logical Framework for the Synthesis

A Starting Materials: - 3-(2-Ethoxyethoxy)aniline - 2,4-Dichloropyrimidine - Second Arylamine (e.g., 2-cyano-4-nitroaniline) B Step 1: Nucleophilic Aromatic Substitution (SNAr) A->B Base (e.g., DIPEA) Solvent (e.g., 2-Propanol) C Intermediate: 2-Chloro-N-(3-(2-ethoxyethoxy)phenyl) -pyrimidin-4-amine B->C Selective reaction at C4 position D Step 2: Buchwald-Hartwig Amination C->D Pd Catalyst (e.g., Pd(OAc)2) Ligand (e.g., Xantphos) Base (e.g., Cs2CO3) E Final Product: Core Kinase Inhibitor Scaffold D->E C-N bond formation at C2 position F Purification & Characterization (Chromatography, NMR, MS) E->F Isolation of pure compound

Caption: High-level workflow for the synthesis.

Mechanistic Insights: Causality in Experimental Design

Step 1: Selective Nucleophilic Aromatic Substitution (SNAr)

The reaction between 3-(2-Ethoxyethoxy)aniline and 2,4-dichloropyrimidine is the cornerstone of this synthesis.[7]

  • Why 2,4-Dichloropyrimidine? This commercially available building block provides two reactive sites for substitution. The chlorine atoms are electron-withdrawing, activating the pyrimidine ring for nucleophilic attack. Crucially, the C4 position is more electron-deficient than the C2 position, making it the preferred site for the initial reaction.[8][9]

  • Choice of Solvent and Base: The reaction is typically run in a protic solvent like 2-propanol or ethanol. A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), is used to neutralize the HCl generated during the reaction without competing with the aniline nucleophile.

Step 2: Palladium-Catalyzed Buchwald-Hartwig Amination

To install the second aniline moiety at the less reactive C2 position, a more powerful method is required. The Buchwald-Hartwig amination is the gold standard for forming aryl C-N bonds.[10][11]

  • Why Buchwald-Hartwig? This palladium-catalyzed cross-coupling reaction is highly efficient and tolerates a wide range of functional groups, which is essential in complex molecule synthesis.[11][12] It overcomes the lower reactivity of the C2-Cl bond where a direct SNAr reaction would require harsh conditions and likely fail.

  • The Catalytic Cycle: The reaction proceeds via a well-established catalytic cycle involving a Palladium(0) species.[10][13]

    • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-chloride bond of the pyrimidine intermediate.

    • Amine Coordination & Deprotonation: The second aniline coordinates to the palladium center, and a base deprotonates it to form a more reactive amido complex.

    • Reductive Elimination: The desired C-N bond is formed, releasing the final product and regenerating the active Pd(0) catalyst.[12]

  • Selection of Ligand and Base: The choice of phosphine ligand is critical for the success of the reaction.[12] Bulky, electron-rich ligands like Xantphos or Josiphos are often used to promote the reductive elimination step and prevent side reactions. A strong inorganic base like cesium carbonate (Cs₂CO₃) or sodium tert-butoxide is required to facilitate the deprotonation of the amine.[12][14]

Case Study Protocol: Synthesis of an Alectinib Precursor

This protocol details the synthesis of a key intermediate in the production of the ALK inhibitor Alectinib.[5]

Part A: Synthesis of 2-Chloro-N-(3-(2-ethoxyethoxy)phenyl)pyrimidin-4-amine (Intermediate 1)

Setup 1. Charge Reactor: - 2,4-Dichloropyrimidine - 3-(2-Ethoxyethoxy)aniline - 2-Propanol Heat 2. Heat to Reflux (approx. 80-85°C) Setup->Heat Monitor 3. Monitor by TLC/LC-MS (until starting material consumed) Heat->Monitor Cool 4. Cool to Room Temp. Monitor->Cool Precipitate 5. Add Water (to precipitate product) Cool->Precipitate Isolate 6. Filter & Wash (with water, then heptane) Precipitate->Isolate Dry 7. Dry in Vacuo Isolate->Dry

Caption: Experimental workflow for Intermediate 1.

Materials & Equipment:

  • Three-neck round-bottom flask with condenser, magnetic stirrer, and nitrogen inlet

  • Heating mantle with temperature controller

  • 2,4-Dichloropyrimidine

  • 3-(2-Ethoxyethoxy)aniline

  • 2-Propanol

  • Deionized Water

  • Heptane

Procedure:

  • To a stirred solution of 2,4-dichloropyrimidine (1.0 eq) in 2-propanol (5 mL/g), add 3-(2-ethoxyethoxy)aniline (1.05 eq).

  • Heat the reaction mixture to reflux (approximately 80-85 °C) under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the 2,4-dichloropyrimidine is consumed (typically 4-6 hours).

  • Once complete, cool the reaction mixture to ambient temperature.

  • Slowly add deionized water (10 mL/g) to the stirred mixture to precipitate the product.

  • Stir the resulting slurry for 1 hour.

  • Isolate the solid product by vacuum filtration, washing the filter cake sequentially with water and heptane.

  • Dry the solid under vacuum at 40-50 °C to a constant weight to yield Intermediate 1 as an off-white solid.

Part B: Synthesis of 5-cyano-N2-(2-cyano-4-nitrophenyl)-N4-(3-(2-ethoxyethoxy)phenyl)pyrimidine-2,4-diamine (Alectinib Core)

Materials & Equipment:

  • Schlenk flask or similar reaction vessel for inert atmosphere chemistry

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium Carbonate (Cs₂CO₃)

  • Intermediate 1 (from Part A)

  • 4-Amino-3-nitrobenzonitrile

  • 1,4-Dioxane (anhydrous)

Procedure:

  • In a Schlenk flask under a nitrogen atmosphere, charge Intermediate 1 (1.0 eq), 4-amino-3-nitrobenzonitrile (1.1 eq), and Cesium Carbonate (2.0 eq).

  • Add Palladium(II) Acetate (0.05 eq) and Xantphos (0.10 eq).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous 1,4-dioxane (10 mL/g) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until Intermediate 1 is consumed (typically 12-24 hours).

  • Cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the final product.

Data Summary & Expected Results

StepReactantMolar Eq.ProductExpected YieldPurity (LC-MS)
Part A 2,4-Dichloropyrimidine1.0Intermediate 185-95%>98%
Part B Intermediate 11.0Alectinib Core70-85%>97%

Characterization: The identity and purity of the products should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and absence of major impurities.

  • LC-MS: To confirm the molecular weight and assess purity.

Safety & Handling

  • Reagents: Handle all chemicals, especially chlorinated pyrimidines and palladium catalysts, in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

  • Reactions: All reactions should be conducted under an inert atmosphere (nitrogen or argon) to prevent degradation of the catalyst and reagents.

  • Waste Disposal: Dispose of all chemical waste, especially heavy-metal-containing residues from the palladium catalyst, according to institutional safety guidelines.

Conclusion

3-(2-Ethoxyethoxy)aniline is a highly effective and strategic building block for the synthesis of complex kinase inhibitors. Its utility is demonstrated in the efficient, two-step synthesis of an Alectinib precursor, which relies on a selective SNAr reaction followed by a robust Buchwald-Hartwig amination. The ethoxyethoxy moiety provides favorable physicochemical properties, while the synthetic route offers high yields and control. This guide provides a solid framework for researchers to apply this versatile reagent in the discovery and development of novel targeted therapies.

References

  • Kinoshita, K., et al. (2012). Design and synthesis of a highly selective, orally active and potent anaplastic lymphoma kinase inhibitor (CH5424802). Bioorganic & Medicinal Chemistry, 20(3), 1271-1280. Available from: [Link]

  • Vertex Pharmaceuticals Incorporated. (2011). Design and synthesis of kinase inhibitors using novel heterocyclic systems. Vertex Pharmaceuticals.
  • Zolle, O., et al. (2019). Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib. PMC. Available from: [Link]

  • Picado, A. (2019). Synthesis of promiscuous ALK2 inhibitors-continuation-2. openlabnotebooks.org. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

  • Dash, A., et al. Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. Available from: [Link]

  • Organic Chemistry Portal. Preparation of sec and tert amines by Buchwald-Hartwig Amination. organic-chemistry.org. Available from: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]

  • Nolan, S. P., et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Available from: [Link]

  • Al-Suwaidan, I. A., et al. (2021). Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies. MDPI. Available from: [Link]

  • Kumar, S., et al. (2025). Alectinib Synthesis through Formal α-Arylation of Enone. Organic Letters. Available from: [Link]

  • Scott, L. J. (2015). Alectinib: A Review of Its Use in Advanced ALK-Rearranged Non-Small Cell Lung Cancer. ResearchGate. Available from: [Link]

  • Organic Syntheses. (2016). PALLADIUM-CATALYZED SYNTHESIS OF 9H-CARBAZOLE. Organic Syntheses Procedure. Available from: [Link]

  • Google Patents. (2022). WO2022051983A1 - Synthesis method of alectinib. Google Patents.
  • Wang, T., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. PMC. Available from: [Link]

  • ResearchGate. 2,4,6-Trichloropyrimidine. Reaction with Anilines. ResearchGate. Available from: [Link]

  • ResearchGate. (2009). 2,4-Dichloropyrimidine. ResearchGate. Available from: [Link]

Sources

Application

Application Notes and Protocols: Amide Coupling of 3-(2-Ethoxyethoxy)aniline Hydrochloride

Introduction: The Enduring Importance of the Amide Bond The amide bond is a cornerstone of modern medicinal chemistry and drug development, forming the backbone of peptides and finding its way into a vast array of pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Importance of the Amide Bond

The amide bond is a cornerstone of modern medicinal chemistry and drug development, forming the backbone of peptides and finding its way into a vast array of pharmaceuticals.[1][2] The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in the pharmaceutical industry.[1][2] While seemingly straightforward, the efficiency of amide bond formation is highly dependent on the electronic and steric properties of the coupling partners, as well as the judicious choice of coupling reagents and reaction conditions.[1][2]

This application note provides a detailed guide to the successful amide coupling of 3-(2-ethoxyethoxy)aniline hydrochloride, a versatile building block in drug discovery. The presence of the electron-donating ethoxyethoxy group on the aniline ring enhances its electron density, which can present unique challenges and opportunities in amide coupling reactions. Furthermore, as the starting material is a hydrochloride salt, the choice of base and reaction stoichiometry is critical for successful amide formation. We will explore two robust and widely applicable coupling protocols, EDC/HOBt and HATU, providing detailed mechanistic insights and step-by-step experimental procedures.

Substrate Profile: 3-(2-Ethoxyethoxy)aniline Hydrochloride

3-(2-Ethoxyethoxy)aniline is an aromatic amine featuring an electron-donating ether substituent at the meta position. This substituent increases the nucleophilicity of the amine compared to unsubstituted aniline, which can be advantageous for amide coupling. However, the hydrochloride salt form necessitates the use of a base to liberate the free amine for the reaction to proceed.

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₁₁H₁₇NO₂ · HClInferred
Molecular Weight231.72 g/mol Inferred
AppearanceOff-white to light brown crystalline solidGeneric Material Property
SolubilitySoluble in water, methanol, and DMSO[3]

The Critical Role of Base in Coupling with Hydrochloride Salts

The starting material, 3-(2-ethoxyethoxy)aniline hydrochloride, exists as an ammonium salt. The lone pair of electrons on the nitrogen atom is protonated, rendering it non-nucleophilic.[4] Therefore, the addition of a base is essential to deprotonate the anilinium ion and generate the free aniline, which can then participate in the amide coupling reaction.

A non-nucleophilic, sterically hindered tertiary amine such as diisopropylethylamine (DIPEA) or triethylamine (TEA) is typically the base of choice. These bases are strong enough to deprotonate the anilinium salt but are unlikely to compete with the aniline as a nucleophile in the coupling reaction. The stoichiometry of the base is crucial; at least one equivalent is required to neutralize the hydrochloride salt, with an additional equivalent often used to scavenge the acid byproduct generated during the coupling reaction.

Protocol 1: EDC/HOBt Mediated Amide Coupling

The combination of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), with an additive like 1-hydroxybenzotriazole (HOBt) is a classic and widely used method for amide bond formation.[5] This method is valued for its relatively low cost, mild reaction conditions, and the water-solubility of the urea byproduct, which simplifies purification.[6]

Mechanistic Rationale

The reaction proceeds through a multi-step mechanism:[7][8]

  • Activation of the Carboxylic Acid: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate. This is often the rate-determining step of the reaction.[9]

  • Formation of the HOBt Ester: The O-acylisourea intermediate is susceptible to racemization and other side reactions. HOBt acts as an additive to trap this intermediate, forming a more stable and less reactive HOBt-ester.[6][9] This active ester is less prone to racemization and readily undergoes nucleophilic attack by the amine.

  • Nucleophilic Attack by the Amine: The liberated 3-(2-ethoxyethoxy)aniline attacks the carbonyl carbon of the HOBt-ester, forming a tetrahedral intermediate.

  • Amide Bond Formation: The tetrahedral intermediate collapses, eliminating HOBt and forming the desired amide bond. The HOBt is regenerated and can participate in the catalytic cycle.[9]

Visualizing the EDC/HOBt Coupling Mechanism

EDC_HOBt_Mechanism cluster_activation Carboxylic Acid Activation cluster_ester_formation Active Ester Formation cluster_coupling Amide Coupling Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt HOBt HOBt Amide_Product Amide Product HOBt_Ester->Amide_Product + Aniline Aniline 3-(2-Ethoxyethoxy)aniline

Caption: EDC/HOBt mediated amide coupling workflow.

Detailed Experimental Protocol: EDC/HOBt Coupling

Materials:

  • Carboxylic acid (1.0 eq)

  • 3-(2-Ethoxyethoxy)aniline hydrochloride (1.1 eq)

  • EDC hydrochloride (1.5 eq)

  • HOBt (1.5 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add EDC hydrochloride (1.5 eq) and HOBt (1.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve 3-(2-ethoxyethoxy)aniline hydrochloride (1.1 eq) in anhydrous DMF and add DIPEA (3.0 eq). Stir for 5 minutes.

  • Add the aniline solution to the pre-activated carboxylic acid mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.[10]

Protocol 2: HATU Mediated Amide Coupling

For more challenging couplings, including those involving sterically hindered substrates or less nucleophilic anilines, uronium-based coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often more effective.[11] HATU is known for its high efficiency and fast reaction rates.[11]

Mechanistic Rationale

The mechanism of HATU-mediated coupling is as follows:[12]

  • Formation of the Activated Ester: The carboxylate, generated by the deprotonation of the carboxylic acid by a base, attacks the electron-deficient carbon atom of HATU.

  • This is followed by the formation of a highly reactive O-At active ester.

  • Nucleophilic Attack: The aniline then attacks the carbonyl of the active ester to form the amide product.

A crucial consideration when using HATU is the order of addition. It is generally recommended to pre-activate the carboxylic acid with HATU and a base before adding the amine.[13] This is because reactive amines can react directly with HATU to form a guanidinium byproduct, which is an unwanted side reaction.[14]

Visualizing the HATU Coupling Mechanism

HATU_Mechanism cluster_preactivation Pre-activation cluster_coupling_step Coupling Carboxylic_Acid R-COOH Active_Ester O-At Active Ester Carboxylic_Acid->Active_Ester + HATU, Base HATU HATU Base Base (e.g., DIPEA) Amide_Product Amide Product Active_Ester->Amide_Product + Aniline Aniline 3-(2-Ethoxyethoxy)aniline

Caption: HATU mediated amide coupling workflow.

Detailed Experimental Protocol: HATU Coupling

Materials:

  • Carboxylic acid (1.0 eq)

  • 3-(2-Ethoxyethoxy)aniline hydrochloride (1.1 eq)

  • HATU (1.2 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)[15]

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF or MeCN, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to allow for pre-activation.

  • Add 3-(2-ethoxyethoxy)aniline hydrochloride (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-6 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with EtOAc.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography on silica gel to yield the pure amide.

Troubleshooting and Optimization

ProblemPotential CauseSuggested Solution
Low or no product formation Incomplete deprotonation of the aniline hydrochloride.Ensure at least 2 equivalents of a non-nucleophilic base like DIPEA are used.
Inefficient activation of the carboxylic acid.For sluggish reactions, switch from EDC/HOBt to a more potent coupling reagent like HATU.
Side reaction of the amine with the coupling reagent.With HATU, always pre-activate the carboxylic acid before adding the aniline.
Presence of unreacted starting materials Insufficient reaction time or temperature.Allow the reaction to stir for a longer period or gently heat to 40-50 °C.
Steric hindrance.Consider using a less hindered carboxylic acid or a more powerful coupling reagent.
Formation of byproducts Racemization of chiral carboxylic acids.Ensure the use of an additive like HOBt with carbodiimide-based couplings.[6]
Guanylation of the aniline with HATU.Follow the correct order of addition (pre-activation of the acid).[13]

Conclusion

The successful amide coupling of 3-(2-ethoxyethoxy)aniline hydrochloride is readily achievable with careful consideration of the reaction conditions. The protocols outlined in this application note, utilizing either EDC/HOBt for standard couplings or HATU for more challenging substrates, provide robust and reproducible methods for the synthesis of a wide range of amide derivatives. Key to success is the use of an adequate amount of a non-nucleophilic base to ensure the liberation of the free aniline from its hydrochloride salt. By understanding the underlying mechanisms and potential pitfalls, researchers can efficiently incorporate this valuable building block into their synthetic workflows.

References

  • Common Organic Chemistry. Amine to Amide Mechanism (EDC + HOBt). (n.d.). Retrieved February 15, 2026, from [Link]

  • Reddy, V. G., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 31, 127695.
  • Carpino, L. A., et al. (2018). Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. ACS Omega, 3(1), 1134-1141.
  • Wang, Y., et al. (2024). Identifying general reaction conditions by bandit optimization.
  • ResearchGate. (n.d.). Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling... Retrieved February 15, 2026, from [Link]

  • Isaksson, J., et al. (2019). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry, 84(15), 9377-9386.
  • Common Organic Chemistry. Amine to Amide Mechanism - HATU. (n.d.). Retrieved February 15, 2026, from [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. Retrieved February 15, 2026, from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Reddit. (2023, January 30). Amide coupling reaction between a carboxylic acid and aniline derivatives. Retrieved February 15, 2026, from [Link]

  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144.
  • Organic & Biomolecular Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2020, November 2). What is the best technique for amide purification? Retrieved February 15, 2026, from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2014, June 19). Does anyone have experience with amide coupling reaction of aniline? Retrieved February 15, 2026, from [Link]

  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved February 15, 2026, from [Link]

  • Reddit. (2023, December 16). HATU coupling - what's the best order? Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 3-(2-methoxyethoxy)aniline. Retrieved February 15, 2026, from [Link]

  • Organic & Biomolecular Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved February 15, 2026, from [Link]

  • Sabatini, M. T., et al. (2017). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 19(24), 6642-6645.
  • PubChemLite. (n.d.). 3-[(2-ethoxyethoxy)methyl]aniline (C11H17NO2). Retrieved February 15, 2026, from [Link]

  • Nawrot, E., et al. (2023). Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity. The Journal of Organic Chemistry, 88(5), 2975-2986.
  • Beilstein Journals. (2024, July 2). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-ethyl-4-methoxy aniline via four-step process. Retrieved February 15, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Aniline hydrochloride (CAS 142-04-1). Retrieved February 15, 2026, from [Link]

Sources

Method

Application Note: Precision Synthesis of Urea-Linked Scaffolds Using 3-(2-Ethoxyethoxy)aniline

Executive Summary This guide details the protocol for synthesizing unsymmetrical aryl ureas by coupling 3-(2-ethoxyethoxy)aniline with functionalized isocyanates. This specific aniline derivative is a critical building b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for synthesizing unsymmetrical aryl ureas by coupling 3-(2-ethoxyethoxy)aniline with functionalized isocyanates. This specific aniline derivative is a critical building block in medicinal chemistry, particularly for Type II kinase inhibitors (e.g., analogs of Sorafenib or Regorafenib). The 3-(2-ethoxyethoxy) side chain acts as a solubilizing "mini-PEG" motif, modulating the lipophilicity (


) and metabolic stability of the final drug candidate while maintaining the critical hydrogen-bonding geometry of the urea pharmacophore.

Key Technical Insight: While the reaction of anilines with isocyanates is chemically straightforward, the presence of the glycol-ether tail in 3-(2-ethoxyethoxy)aniline introduces unique solubility challenges and purification nuances (e.g., "oiling out") that require specific solvent systems and handling protocols described herein.

Mechanistic Principles & Reactivity Profile

The Reaction Mechanism

The formation of the urea linkage proceeds via the nucleophilic addition of the aniline nitrogen to the electrophilic carbon of the isocyanate group (


).
  • Nucleophilic Attack: The lone pair on the aniline nitrogen attacks the central carbon of the isocyanate.

  • Proton Transfer: A rapid proton transfer occurs from the cationic nitrogen to the anionic nitrogen (formerly of the isocyanate), stabilizing the urea bond.

Electronic Considerations: The 3-(2-ethoxyethoxy) substituent is an alkoxy group at the meta position.

  • Inductive Effect (

    
    ):  Electron-withdrawing, slightly reducing the nucleophilicity of the aniline nitrogen compared to unsubstituted aniline.
    
  • Resonance Effect (

    
    ):  While alkoxy groups are generally donating, the meta positioning prevents direct resonance delocalization into the reaction center.
    
  • Net Result: The aniline is moderately nucleophilic. It reacts readily with aryl isocyanates at room temperature but may require mild heating or catalysis (e.g., DIPEA) when reacting with sterically hindered or electron-rich alkyl isocyanates.

Visualization: Reaction Pathway

ReactionMechanism Aniline 3-(2-Ethoxyethoxy)aniline (Nucleophile) Transition Zwitterionic Intermediate (Tetrahedral) Aniline->Transition Nucleophilic Attack Isocyanate R-Isocyanate (Electrophile) Isocyanate->Transition SymUrea Symmetric Urea (By-product) Isocyanate->SymUrea Decarboxylation ProtonTransfer Proton Transfer (Rapid) Transition->ProtonTransfer Product Unsymmetrical Urea (Stable Scaffold) ProtonTransfer->Product Formation of -NH-CO-NH- Water H2O (Impurity) Water->Isocyanate Competes

Figure 1: Mechanistic pathway of urea formation, highlighting the critical competition from moisture leading to symmetric urea by-products.[1]

Experimental Protocol

Materials & Equipment
  • Reactant A: 3-(2-Ethoxyethoxy)aniline (Purity >97%, CAS: 116998-62-0). Note: Ensure material is free of oxidation products (darkening indicates oxidation).

  • Reactant B: Aryl or Alkyl Isocyanate (1.0 – 1.1 equivalents).

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), Anhydrous .

  • Apparatus: Flame-dried round-bottom flask, nitrogen/argon atmosphere balloon, magnetic stirrer.

Standard Operating Procedure (SOP)

Step 1: Preparation of Reaction Vessel

  • Flame-dry a 50 mL round-bottom flask and cool under a stream of dry Nitrogen (

    
    ).
    
  • Why: Isocyanates hydrolyze rapidly with atmospheric moisture to form amines, which then react with remaining isocyanate to form symmetric urea impurities (e.g., diphenylurea). These are notoriously difficult to separate from the desired product.

Step 2: Dissolution

  • Charge the flask with 3-(2-Ethoxyethoxy)aniline (1.0 mmol, 181 mg).

  • Add Anhydrous DCM (5.0 mL, 0.2 M concentration).

  • Stir at Room Temperature (RT) until fully dissolved.

Step 3: Addition of Isocyanate

  • Dissolve the Isocyanate (1.05 mmol) in 1-2 mL of anhydrous DCM.

  • Add the isocyanate solution dropwise to the aniline solution over 5 minutes.

  • Observation: A mild exotherm may occur. If the isocyanate is highly reactive (e.g., phenyl isocyanate), cool the flask to

    
     during addition.
    

Step 4: Reaction Monitoring

  • Stir at RT for 2–12 hours.

  • TLC Monitoring: Use 5% Methanol in DCM. The urea product is typically more polar than the isocyanate but less polar than the aniline.

  • Endpoint: Disappearance of the aniline spot.

Step 5: Workup & Purification

  • Scenario A (Precipitate forms): Often, the urea product is less soluble than the reagents. If a white solid precipitates, filter it, wash with cold DCM (2x) and Hexanes (2x). This is the highest purity method.

  • Scenario B (Homogeneous solution): If the glycol tail keeps the product in solution:

    • Concentrate the mixture in vacuo to ~1 mL.

    • Add Diethyl Ether or Hexanes slowly to induce precipitation (trituration).

    • If "oiling out" occurs (common with ethoxyethoxy chains), decant the solvent, redissolve in minimal DCM, and repeat precipitation with cold ether.

Data Summary Table
ParameterSpecificationNotes
Stoichiometry 1.0 : 1.05 (Amine : Isocyanate)Excess isocyanate ensures complete consumption of the amine.
Concentration 0.1 M – 0.25 MHigher concentrations favor reaction rate but increase risk of dimerization.
Temperature

Heat (

) only required for sterically hindered alkyl isocyanates.
Time 2 – 12 HoursMonitor via TLC/LC-MS.
Yield Target 85% – 95%Losses usually due to purification, not conversion.

Workflow Visualization

ExperimentalWorkflow Start Start: Anhydrous Conditions (N2 Atmosphere) Dissolve Dissolve 3-(2-Ethoxyethoxy)aniline in anhydrous DCM/THF Start->Dissolve AddIso Add Isocyanate (1.05 eq) Dropwise at 0-25°C Dissolve->AddIso React Stir 2-12h Monitor via TLC/LCMS AddIso->React Checkppt Precipitate formed? React->Checkppt Filter Filter Solid Wash with DCM/Hexane Checkppt->Filter Yes Evap Evaporate Solvent Triturate with Ether Checkppt->Evap No (Solution) Final Final Product: Isolated Urea Filter->Final Evap->Final

Figure 2: Step-by-step experimental workflow for the synthesis and purification of the urea product.

Troubleshooting & Optimization

Handling "Oiling Out"

The ethoxyethoxy chain imparts significant flexibility and lipophilicity, often preventing the formation of a crystalline lattice.

  • Solution: If the product separates as an oil upon adding non-polar solvents (Hexane/Ether), sonicate the oil in the presence of the anti-solvent. If this fails, dissolve the oil in a minimal amount of Ethyl Acetate and add Hexanes dropwise with vigorous stirring.

Removing Symmetric Urea By-products

If water is present, you will form symmetric urea (R-NH-CO-NH-R) derived from the isocyanate.

  • Detection: These by-products are typically very insoluble and high-melting.

  • Removal: Filter the reaction mixture before concentration. The symmetric urea often precipitates first. Alternatively, use column chromatography: Symmetric ureas are usually much less polar (run faster) than the glycol-containing asymmetric urea.

References

  • General Urea Synthesis: Gallou, I. et al. "Scalable Synthesis of Ureas from Primary Amines and Isocyanates." Journal of Organic Chemistry, 2005.[2] Link

  • Kinase Inhibitor Applications: Wilhelm, S. et al. "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer." Nature Reviews Drug Discovery, 2006. (Context for aryl urea scaffolds). Link

  • Isocyanate Reactivity: "Urea Formation: Common Conditions." Common Organic Chemistry. Link

  • Compound Data: PubChem CID 16640686 (3-(2-methoxyethoxy)aniline analog data for structural comparison). Link

Sources

Application

Buchwald-Hartwig amination conditions for 3-(2-Ethoxyethoxy)aniline

Application Note: Optimized Buchwald-Hartwig Amination for 3-(2-Ethoxyethoxy)aniline Executive Summary & Substrate Analysis 3-(2-Ethoxyethoxy)aniline (CAS: 85095-61-0) is a critical pharmacophore, most notably serving as...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Buchwald-Hartwig Amination for 3-(2-Ethoxyethoxy)aniline

Executive Summary & Substrate Analysis

3-(2-Ethoxyethoxy)aniline (CAS: 85095-61-0) is a critical pharmacophore, most notably serving as the nucleophilic core in the synthesis of EGFR inhibitors such as Icotinib (Conmana). Its structural uniqueness lies in the meta-positioned glycol ether tail (


).

While this tail improves the aqueous solubility of the final drug candidate, it introduces specific challenges in Palladium-catalyzed cross-coupling:

  • Chelation Interference: The ether oxygens can act as hemilabile ligands, potentially competing with phosphine ligands for the Pd center, leading to catalyst deactivation.

  • Solubility Profile: The amphiphilic nature requires careful solvent selection to maintain homogeneity at high temperatures.

  • Nucleophilicity: As an electron-rich primary aniline, it is prone to diarylation (reacting twice with the electrophile) if the catalyst system is not sterically tuned.

This guide provides two distinct protocols: Method A (High-Performance) for unactivated or challenging aryl chlorides, and Method B (Cost-Effective) for scale-up compliant synthesis.

Strategic Ligand & Catalyst Selection

To ensure mono-arylation and suppress chelation from the substrate's ether tail, ligand selection is paramount.

ParameterRecommendationRationale
Primary Ligand BrettPhos The bulkiness of BrettPhos (dicyclohexylphosphino-2,4,6-triisopropylbiphenyl) prevents the formation of the diarylamine byproduct and crowds out the substrate's ether tail from coordinating to Pd.
Alternative Ligand Xantphos A bidentate ligand with a wide bite angle. Excellent for stabilizing Pd at higher temperatures if the substrate is sterically unhindered. Preferred for industrial scale-up due to lower IP costs.
Palladium Source Pd(OAc)₂ or Pd-G3/G4 Precatalysts (Buchwald G3/G4) ensure rapid initiation without an induction period, crucial for preventing side reactions of the glycol tail.
Base Cs₂CO₃ or NaOtBu Use NaOtBu for standard couplings. Switch to Cs₂CO₃ (weak base) if the electrophile contains base-sensitive groups (esters, nitriles).

Mechanistic Pathway & Decision Logic

The following diagram illustrates the catalytic cycle with specific attention to the point of potential inhibition by the substrate's ether chain.

BuchwaldMechanism Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition [L-Pd(II)-Ar-X] Pd0->OxAdd + Aryl Halide Coord Amine Coordination (Critical Step) OxAdd->Coord + 3-(2-Ethoxyethoxy)aniline Deprot Deprotonation (Base Mediated) Coord->Deprot + Base Chelation ⚠️ Risk: Ether Tail Chelation (Catalyst Arrest) Coord->Chelation Low Steric Ligand RedElim Reductive Elimination C-N Bond Formation Deprot->RedElim RedElim->Pd0 Regenerate Catalyst Diarylation ⚠️ Risk: Diarylation (Over-reaction) RedElim->Diarylation Excess Halide

Figure 1: Catalytic cycle highlighting specific risks for ether-functionalized anilines. High-steric ligands (BrettPhos) block the 'Ether Tail Chelation' pathway.

Experimental Protocols

Method A: High-Performance (BrettPhos System)

Best for: Unactivated aryl chlorides, electron-rich aryl halides, or small-scale optimization.

Reagents:

  • Aryl Halide (1.0 equiv)[1][2]

  • 3-(2-Ethoxyethoxy)aniline (1.2 equiv)

  • Catalyst: BrettPhos Pd G4 (2-5 mol%)

  • Base: NaOtBu (1.4 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step:

  • Charge: In a glovebox or under Argon flow, add the aryl halide, BrettPhos Pd G4, and NaOtBu to a reaction vial equipped with a magnetic stir bar.

    • Note: If the aryl halide is liquid, add it after the solvent.

  • Solvation: Add anhydrous 1,4-Dioxane (concentration 0.2 M relative to halide).

  • Amine Addition: Add 3-(2-Ethoxyethoxy)aniline via syringe.

    • Tip: If the aniline is viscous, dilute it in a small volume of dioxane first to ensure accurate transfer.

  • Reaction: Seal the vial and heat to 80–100 °C for 4–12 hours.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite to remove Pd black and salts. Concentrate and purify via flash chromatography.

Method B: Robust/Scale-Up (Xantphos System)

Best for: Aryl bromides, heteroaryl halides (e.g., quinazolines), and cost-sensitive batches.

Reagents:

  • Aryl Halide (1.0 equiv)[1][2]

  • 3-(2-Ethoxyethoxy)aniline (1.1 equiv)

  • Pre-Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: Xantphos (3 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) - Finely ground

  • Solvent: Toluene or t-Amyl Alcohol

Step-by-Step:

  • Pre-complexation: In the reaction vessel, mix Pd(OAc)₂ and Xantphos in the solvent and stir at RT for 5-10 minutes until the solution turns yellow/orange (indicating ligation).

  • Substrate Addition: Add the aryl halide, 3-(2-Ethoxyethoxy)aniline, and Cs₂CO₃.

  • Degassing: Sparge the mixture with Nitrogen for 10 minutes. Oxygen is detrimental to Xantphos at high temperatures.

  • Reaction: Reflux (100–110 °C) for 12–18 hours.

    • Why Toluene? Non-polar solvents like toluene discourage the coordination of the substrate's polar ether tail to the metal center, promoting the desired catalytic cycle.

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by ether tail.Switch to Method A (BrettPhos). The bulk prevents the ether tail from binding. Increase temperature to 110°C.
Diarylation (Ar₂N-R) Primary amine is too nucleophilic.Increase the amine:halide ratio to 1.5:1. Ensure BrettPhos is used (high selectivity for mono-arylation).[3]
Pd Black Precipitation Ligand dissociation / Oxidation.Ensure strict O₂ exclusion. Switch solvent to t-Amyl alcohol (higher boiling point, better solubility).
Substrate Decomposition Base incompatibility.[3][4]If using NaOtBu, switch to K₃PO₄ or Cs₂CO₃ (milder).

Field Insight: The "Icotinib" Context

If your target is an Icotinib analog (coupling with a 4-chloroquinazoline), a full Buchwald system may be over-engineering.

  • Alternative: 4-Chloroquinazolines are highly activated for

    
    .
    
  • Protocol: Reflux the aniline and quinazoline in Isopropanol (IPA) or Acetonitrile with 1.0 equiv of HCl (or without base, allowing HCl salt formation).

  • When to use Buchwald: Only use the Pd-catalyzed methods above if the quinazoline is deactivated (e.g., lacks electron-withdrawing groups) or if the

    
     conditions cause decomposition of the ether tail.
    

DecisionTree Start Electrophile Type Quin 4-Chloroquinazoline (Activated) Start->Quin ArCl Unactivated Aryl Chloride (Deactivated) Start->ArCl ArBr Aryl Bromide (Standard) Start->ArBr MethodSNAr SNAr Protocol (IPA, Reflux, No Pd) Quin->MethodSNAr Preferred MethodA Method A (BrettPhos/NaOtBu) ArCl->MethodA Required MethodB Method B (Xantphos/Cs2CO3) ArBr->MethodB Cost Effective

Figure 2: Strategic decision tree for selecting the coupling method based on electrophile reactivity.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science, 2(1), 27-50.

  • Mao, L., et al. (2022). Icotinib derivatives as tyrosine kinase inhibitors with anti-esophageal squamous carcinoma activity. Frontiers in Chemistry, 10.

  • BenchChem. (2025).[5] Optimization of Buchwald-Hartwig amination conditions: Ligand Selection Guide.

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[2][5][6][7] Reaction intermediates and structure-activity relationships.[2][7][8][9] Journal of the American Chemical Society, 116(13), 5969-5970.

Sources

Method

Application Note: Nucleophilic Aromatic Substitution (SNAr) with 3-(2-Ethoxyethoxy)aniline

This Application Note is designed for researchers and medicinal chemists utilizing 3-(2-Ethoxyethoxy)aniline (CAS: 116998-62-0) as a nucleophilic building block. This reagent is critical for introducing solubilizing glyc...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and medicinal chemists utilizing 3-(2-Ethoxyethoxy)aniline (CAS: 116998-62-0) as a nucleophilic building block. This reagent is critical for introducing solubilizing glycol ether motifs into hydrophobic drug scaffolds (e.g., kinase inhibitors), improving ADME profiles without altering the core pharmacophore binding significantly.

Introduction & Molecule Profile[1][2][3]

3-(2-Ethoxyethoxy)aniline is a meta-substituted aniline derivative featuring a short polyethylene glycol (PEG)-like side chain. In drug discovery, this specific substitution pattern is strategic:

  • Electronic Neutrality: The alkoxy group at the meta position exerts a mild inductive withdrawal (-I) but has minimal resonance donation (+R) into the nucleophilic amine compared to para substitution. This preserves the nucleophilicity of the amine (

    
    ).
    
  • Physicochemical Optimization: The ethoxyethoxy tail disrupts crystal lattice energy and increases aqueous solubility via hydrogen bond acceptance, addressing common "brick dust" issues in quinazoline or pyrimidine-based inhibitors.

Key Properties
PropertyData
CAS Number 116998-62-0
Molecular Weight 181.23 g/mol
Boiling Point ~140–145 °C (at reduced pressure)
Solubility Soluble in alcohols, DCM, DMSO; Moderate water solubility.
pKa (Conjugate Acid) ~4.0–4.5 (Est. based on m-anisidine)

Mechanistic Insight: The SNAr Pathway

The reaction proceeds via an Addition-Elimination mechanism.[1][2] The success of this reaction depends heavily on the electrophile's activation (Leaving Group = LG) and the reaction medium.

Reaction Mechanism (DOT Visualization)

The following diagram illustrates the formation of the Meisenheimer complex and the critical role of proton transfer/acid catalysis in N-heterocycles.

SNAr_Mechanism Substrate Electrophile (e.g., 4-Cl-Quinazoline) Complex Meisenheimer Complex (Transition State) Substrate->Complex Slow Step (Nucleophilic Attack) Protonated_Sub Activated Cationic Species Substrate->Protonated_Sub Protonation (if N-heterocycle) Nucleophile 3-(2-Ethoxyethoxy)aniline Nucleophile->Complex Product Functionalized Aryl Ether Complex->Product Fast Step (Loss of LG) Acid Acid Catalyst (H+) Acid->Protonated_Sub Protonated_Sub->Complex Accelerated Attack

Figure 1: SNAr mechanism showing standard pathway (blue) and acid-catalyzed activation (red) common for nitrogen heterocycles.

Experimental Protocols

Critical Decision: Base-Promoted vs. Acid-Catalyzed

Do not default to a single method. Choose based on the electrophile:

  • Scenario A (N-Heterocycles): Use Acid Catalysis .[3] For chloropyrimidines, quinazolines, or pyridines, protonation of the ring nitrogen significantly lowers the LUMO energy, accelerating the reaction.

  • Scenario B (Nitrobenzenes/Activated Arenes): Use Base Promotion . For fluoronitrobenzenes, a base is required to neutralize the generated HF/HCl and drive the equilibrium.

Protocol A: Acid-Catalyzed SNAr (Recommended for Kinase Scaffolds)

Best for: 4-chloroquinazolines, 2-chloropyrimidines.

Reagents:

  • Substrate (1.0 equiv)

  • 3-(2-Ethoxyethoxy)aniline (1.1 equiv)

  • Solvent: Isopropanol (iPrOH) or n-Butanol (n-BuOH).

  • Catalyst: Conc. HCl (2-3 drops) or p-Toluenesulfonic acid (PTSA, 0.1 equiv).

Step-by-Step:

  • Dissolution: Dissolve the chloro-heterocycle (e.g., 1.0 mmol) in iPrOH (5 mL, 0.2 M concentration).

  • Addition: Add 3-(2-Ethoxyethoxy)aniline (1.1 mmol).

  • Catalysis: Add 10 mol% PTSA or 2 drops of 4M HCl in dioxane. Note: The aniline hydrochloride salt may precipitate transiently; this is normal.

  • Reflux: Heat the mixture to reflux (82 °C for iPrOH, 117 °C for n-BuOH) for 2–6 hours. Monitor by LC-MS.

  • Work-up (Precipitation Method):

    • Cool the reaction to Room Temperature (RT).[4]

    • The product often precipitates as the hydrochloride salt. Filter the solid.[4]

    • Wash with cold iPrOH and Et₂O.

  • Free Basing (Optional): If the salt is hygroscopic (common with ethoxyethoxy chains), partition between DCM and sat. NaHCO₃. Dry organic layer over Na₂SO₄ and concentrate.

Why this works: The glycol chain is robust under acidic reflux. The alcohol solvent allows the hydrophobic starting material to dissolve while often precipitating the polar salt product, simplifying purification.

Protocol B: Base-Promoted SNAr

Best for: 4-fluoro-nitrobenzenes, non-basic aryl halides.

Reagents:

  • Substrate (1.0 equiv)

  • 3-(2-Ethoxyethoxy)aniline (1.2 equiv)

  • Base: DIPEA (2.0 equiv) or K₂CO₃ (2.0 equiv).

  • Solvent: DMF, DMSO, or NMP (anhydrous).

Step-by-Step:

  • Setup: In a sealed vial, combine the aryl halide (1.0 mmol) and K₂CO₃ (2.0 mmol) in DMF (3 mL).

  • Nucleophile Addition: Add 3-(2-Ethoxyethoxy)aniline (1.2 mmol).

  • Heating: Heat to 80–100 °C. Caution: Higher temps (>120 °C) may cause darkening/decomposition of the glycol chain over prolonged periods.

  • Work-up (Aqueous):

    • Pour reaction mixture into water (30 mL).

    • Extract with EtOAc (3 x 10 mL). Note: The ethoxyethoxy group increases water solubility. Avoid using small volumes of organic solvent; ensure thorough extraction.

    • Wash combined organics with Brine (2x) to remove DMF.

  • Purification: Flash chromatography (Hexanes/EtOAc or DCM/MeOH).

Troubleshooting & Expert Tips

The "Oiling Out" Phenomenon

Issue: The ethoxyethoxy side chain adds rotational freedom and prevents efficient packing, often resulting in products that are oils or gums rather than solids. Solution:

  • Trituration: Dissolve the gum in a minimum amount of DCM, then slowly add excess Diethyl Ether or Hexanes with vigorous stirring to induce precipitation.

  • Salt Formation: Convert the free base to an HCl or Fumarate salt. These are more likely to crystallize than the free base.

Impurity Profile

Issue: Oxidation of the aniline. Prevention: 3-(2-Ethoxyethoxy)aniline can darken upon storage. Distill under reduced pressure or pass through a short plug of basic alumina before use if the reagent is dark brown/black.

Workflow Decision Tree

Workflow Start Select Substrate Check_N Is it a Nitrogen Heterocycle? (Pyridine, Quinazoline) Start->Check_N Method_A Method A: Acid Catalysis Solvent: iPrOH/n-BuOH Temp: Reflux Check_N->Method_A Yes Method_B Method B: Base Promoted Solvent: DMF/DMSO Base: K2CO3 Check_N->Method_B No (e.g. Nitrobenzene) Purification Purification Check: Is Product Solid? Method_A->Purification Extract Aq. Workup -> Column (Watch for emulsions) Method_B->Extract Filter Filter & Wash (Yields HCl Salt) Purification->Filter Yes Purification->Extract No (Oil/Gum)

Figure 2: Decision matrix for selecting the optimal SNAr protocol.

References

  • Mechanistic Foundations of SNAr

    • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the Reaction of 2,4-Dinitrochlorobenzene with Some Amines. Chemical Reviews. Link

  • Acid Catalysis in Pyrimidine Chemistry

    • Barrett, D. G., et al. (2005). Reaction of 3-aminopyrrole with chloropyrimidines. Arkivoc, (vii), 231-242.[5] (Demonstrates acid-catalyzed SNAr on chloropyrimidines). Link

  • Synthesis of Alkoxy-Aniline Kinase Inhibitors

    • Chandregowda, V., et al. (2009). Synthesis of 4-anilinoquinazoline derivatives as potential tyrosine kinase inhibitors. European Journal of Medicinal Chemistry. (General procedure for aniline coupling to quinazolines). Link

  • Properties of PEGylated Anilines

    • Santa Cruz Biotechnology.[6] Product Data Sheet: 3-(2-methoxyethoxy)aniline (Analogous properties). Link

Sources

Application

reductive amination of aldehydes with 3-(2-Ethoxyethoxy)aniline

Application Note: Reductive Amination of Aldehydes with 3-(2-Ethoxyethoxy)aniline Introduction & Strategic Context In modern medicinal chemistry, 3-(2-Ethoxyethoxy)aniline (CAS: 116998-62-0) serves as a critical "solvent...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reductive Amination of Aldehydes with 3-(2-Ethoxyethoxy)aniline

Introduction & Strategic Context

In modern medicinal chemistry, 3-(2-Ethoxyethoxy)aniline (CAS: 116998-62-0) serves as a critical "solvent-front" builder. Its ethylene glycol tail improves the physicochemical properties (solubility, LogD) of lipophilic drug scaffolds while maintaining the aromatic pi-stacking potential of the aniline core.

This Application Note provides a definitive guide to coupling this specific aniline with diverse aldehydes via reductive amination . Unlike aliphatic amines, this aniline derivative possesses reduced nucleophilicity due to the electron-withdrawing nature of the aromatic ring, requiring tailored protocols to drive imine formation and prevent side reactions.

Key Challenges Addressed:

  • Low Nucleophilicity: The aniline nitrogen is less reactive, necessitating acid catalysis.

  • Imine Instability: Aniline-derived imines (Schiff bases) are prone to hydrolysis; equilibrium must be driven forward.

  • Chemoselectivity: avoiding reduction of the aldehyde prior to imine formation.[1]

Chemical Properties & Mechanistic Insight

Reagent Profile:

  • Compound: 3-(2-Ethoxyethoxy)aniline[2][3]

  • MW: 181.23 g/mol

  • Physical State: Pale yellow to brown oil/solid (depending on purity).

  • pKa (Conjugate Acid): ~4.0–4.5 (Estimated). Significantly lower than alkyl amines (~10), meaning it requires stronger activation (acid catalysis) to form the iminium species.

Reaction Mechanism: The reaction proceeds through a hemiaminal intermediate, followed by dehydration to the imine (Schiff base).[4] The imine is then protonated to an iminium ion , which is the active species reduced by the hydride source.

DOT Diagram: Reaction Mechanism Pathway

ReductiveAmination Aldehyde Aldehyde (R-CHO) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Nucleophilic Attack Aniline 3-(2-Ethoxyethoxy)aniline (Ar-NH2) Aniline->Hemiaminal Nucleophilic Attack Imine Imine / Schiff Base (Ar-N=CH-R) Hemiaminal->Imine -H2O (Acid Cat.) Imine->Aldehyde Hydrolysis (If wet) Iminium Protonated Iminium (Ar-NH+=CH-R) Imine->Iminium +H+ Product Secondary Amine (Ar-NH-CH2-R) Iminium->Product Reduction (Hydride Transfer)

Caption: Mechanistic pathway from aldehyde condensation to amine reduction, highlighting the critical iminium intermediate.

Experimental Protocols

We present three methods. Method A is the industry "Gold Standard" for anilines. Method B is a traditional alternative, and Method C is for acid-sensitive substrates.

Method A: Sodium Triacetoxyborohydride (STAB) – The Standard

Best for: One-pot reactions, maintaining chemoselectivity, and ease of workup.

Rationale: STAB (NaBH(OAc)₃) is a mild hydride donor. Crucially, it reduces protonated iminium ions much faster than it reduces aldehydes.[5] This allows you to mix everything in one pot without reducing the starting aldehyde.

Reagents:

  • Aldehyde (1.0 equiv)

  • 3-(2-Ethoxyethoxy)aniline (1.0 – 1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Acetic Acid (AcOH) (1.0 – 2.0 equiv)[6]

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).

Step-by-Step Protocol:

  • Setup: In a clean, dry vial/flask equipped with a stir bar, dissolve the Aldehyde (1.0 mmol) and 3-(2-Ethoxyethoxy)aniline (1.0 mmol) in DCE (5 mL, 0.2 M concentration).

  • Activation: Add Acetic Acid (1.0–2.0 mmol). Stir at Room Temperature (RT) for 15–30 minutes. Note: This pre-stir allows the equilibrium to shift toward the imine.

  • Reduction: Add STAB (1.5 mmol) in one portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Stir at RT under nitrogen/argon atmosphere. Monitor by LC-MS or TLC.

    • Timeframe: Typically 2–16 hours.

  • Quench: Once complete, quench by adding saturated aqueous NaHCO₃ (sodium bicarbonate) until pH > 8.

  • Workup: Extract with DCM (3x). Wash combined organics with brine. Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc or DCM/MeOH).

Method B: Sodium Cyanoborohydride (NaCNBH₃)

Best for: Difficult substrates requiring methanol solubility; historical protocols.

Rationale: NaCNBH₃ is stable in acid (pH ~3-5). It requires the pH to be maintained to ensure the imine is protonated (reducible) while the aldehyde remains neutral (not reduced).

Reagents:

  • Aldehyde (1.0 equiv)

  • Aniline (1.0 equiv)

  • NaCNBH₃ (1.5 equiv)

  • Acetic Acid (to adjust pH)

  • Solvent: Methanol (MeOH).[1][7]

Step-by-Step Protocol:

  • Setup: Dissolve Aldehyde and Aniline in MeOH (0.2 M).

  • Catalysis: Add Acetic Acid to adjust pH to ~4–5 (use pH paper).

  • Reduction: Add NaCNBH₃ (1.5 equiv).

  • Reaction: Stir at RT. Monitor pH periodically; add drops of AcOH if pH rises above 5.

  • Safety Note: DO NOT acidify below pH 3 during workup to avoid generating HCN gas.

  • Quench: Basify with aqueous NaOH (1M) or NaHCO₃ to pH > 9.

  • Workup: Extract with EtOAc. Note: Cyanide waste must be treated with bleach before disposal.

Method C: Stepwise Reduction (NaBH₄)

Best for: Very inexpensive reagents; avoiding Boron-acetate byproducts.

Rationale: NaBH₄ is a strong reducer and will reduce aldehydes.[7] Therefore, the imine must be fully formed before adding the reductant.[7]

Step-by-Step Protocol:

  • Imine Formation: Reflux Aldehyde and Aniline in Ethanol or Toluene (with Dean-Stark trap) for 2–4 hours to drive water removal.

  • Cooling: Cool the mixture to 0°C.

  • Reduction: Add NaBH₄ (1.0 equiv) slowly.

  • Reaction: Warm to RT and stir for 1 hour.

  • Quench/Workup: Standard aqueous workup.

Optimization & Troubleshooting Guide

IssueProbable CauseCorrective Action
No Reaction / Low Conversion Aniline is poorly nucleophilic.Increase AcOH to 2–5 equiv. Use DCE (promotes imine formation better than THF). Heat to 40–50°C.
Aldehyde Reduction (Alcohol byproduct) Reductant is attacking aldehyde.Switch to Method A (STAB) . Ensure 30 min "pre-stir" before adding reductant.
Imine Hydrolysis during LC-MS Imine is unstable on column.This is an analytical artifact. The reaction may be working. Check NMR of crude or reduce a small aliquot immediately.
Over-alkylation (Tertiary Amine) Product amine reacting with aldehyde.[8]Rare with anilines due to steric hindrance. Use 1.2 equiv of Aniline (excess amine) to suppress this.

Workflow Visualization

DOT Diagram: Experimental Workflow (Method A)

Workflow Start Start: Weigh Reagents Mix Mix Aldehyde + Aniline Solvent: DCE Start->Mix Acid Add Acetic Acid (1-2 eq) Stir 15-30 min @ RT Mix->Acid Reductant Add STAB (1.5 eq) One Portion Acid->Reductant Monitor Monitor (LC-MS/TLC) 2 - 16 Hours Reductant->Monitor Check Conversion Complete? Monitor->Check Check->Monitor No (Wait/Heat) Quench Quench: Sat. NaHCO3 (pH > 8) Check->Quench Yes Extract Extract: DCM or EtOAc Dry & Concentrate Quench->Extract

Caption: Step-by-step decision tree for the STAB-mediated reductive amination protocol.

Safety & Handling

  • 3-(2-Ethoxyethoxy)aniline: Treat as a standard aromatic amine—potential skin sensitizer and irritant. Wear gloves and work in a fume hood.

  • Sodium Triacetoxyborohydride (STAB): Moisture sensitive.[7] Evolves hydrogen gas on contact with water/acid. Generates acetic acid and boric acid byproducts.

  • Sodium Cyanoborohydride: HIGHLY TOXIC. Contact with acid releases Hydrogen Cyanide (HCN) gas. Use only in a high-efficiency fume hood. Dispose of waste in a designated cyanide waste container (oxidize with bleach).

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][9][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][5][6][7][10] Studies on Direct and Indirect Reductive Amination Procedures.[4] Journal of Organic Chemistry, 61(11), 3849–3862.

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[1] The Cyanohydridoborate Anion as a Selective Reducing Agent.[10] Journal of the American Chemical Society, 93(12), 2897–2904.

  • Santa Cruz Biotechnology. (n.d.).[3] 3-(2-Methoxyethoxy)aniline Product Data (Analogous Structure). Retrieved February 15, 2026. [3]

  • Organic Chemistry Portal. (n.d.). Sodium Triacetoxyborohydride in Reductive Amination.[1][4][9][6][7][10]

Sources

Method

using 3-(2-Ethoxyethoxy)aniline as a linker in PROTAC synthesis

Application Note: High-Performance PROTAC Linker Design Using 3-(2-Ethoxyethoxy)aniline Executive Summary This application note details the strategic integration of 3-(2-Ethoxyethoxy)aniline (CAS: 116998-62-0) into Prote...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance PROTAC Linker Design Using 3-(2-Ethoxyethoxy)aniline

Executive Summary

This application note details the strategic integration of 3-(2-Ethoxyethoxy)aniline (CAS: 116998-62-0) into Proteolysis Targeting Chimera (PROTAC) synthesis. While traditional linkers often rely on linear PEG or alkyl chains, the incorporation of functionalized aniline scaffolds offers a unique advantage: the ability to introduce solubility-enhancing motifs (the ethoxyethoxy tail) while utilizing the aromatic amine as a robust conjugation handle or a central pivot in multicomponent reactions.

This guide addresses the "monofunctional" challenge of this molecule—possessing a single amine handle—by presenting two distinct synthetic methodologies:

  • The "Scaffold-Functionalization" Approach: Using the aniline as a core for Electrophilic Aromatic Substitution (EAS) to generate bifunctional linkers.

  • The Multicomponent Assembly (Ugi Reaction): Utilizing the aniline as the amine input in Ugi 4-Component Reactions (U-4CR) to construct branched, high-diversity linkers.

Scientific Rationale & Molecule Analysis

Physicochemical Profile
  • Structure: Aniline core substituted at the meta-position with a diethylene glycol ethyl ether tail.

  • Role:

    • Solubility: The ethoxyethoxy (PEG-2-like) tail lowers the LogP and increases Topological Polar Surface Area (TPSA), counteracting the lipophilicity of heavy Warhead-E3 Ligand complexes.

    • Conformation: The meta-substitution forces a "kinked" geometry, distinct from para-substituted linkers, potentially accessing unique ternary complex conformations.

    • Electronic Effects: The alkoxy group is electron-donating, increasing the nucleophilicity of the aniline nitrogen compared to unsubstituted aniline, facilitating amide coupling and reductive amination.

Strategic Application in PROTACs

Unlike standard bifunctional PEG diamines, 3-(2-Ethoxyethoxy)aniline serves as a "Solubilizing Cap" or a "Branching Unit."

  • Scenario A (Linear Linker): The phenyl ring is iodinated (post-coupling) to allow Sonogashira or Suzuki coupling to the second ligand.

  • Scenario B (Branched Linker): The aniline nitrogen serves as the junction point in multicomponent reactions, placing the ethoxyethoxy tail as a solvent-exposed "fin" to improve pharmacokinetic properties.

Experimental Workflows & Protocols

Workflow 1: The "Scaffold-Functionalization" Route (Linear Linker)

Rationale: This method converts the monofunctional aniline into a bifunctional linker by installing a halogen handle on the aromatic ring after the initial coupling. This avoids the use of unstable di-functionalized intermediates.

Step 1: Amide Coupling to Ligand A (Carboxylic Acid)

  • Reagents: Ligand A-COOH (e.g., Thalidomide derivative), HATU, DIPEA, DMF.

  • Mechanism: The electron-rich aniline reacts rapidly with the activated ester.

Step 2: Regioselective Iodination

  • Reagents: NIS (N-Iodosuccinimide), MeCN/TFA.

  • Mechanism: The amide group directs electrophilic iodination to the para-position (relative to the amine), creating a handle for Cross-Coupling.

Step 3: Sonogashira Coupling to Ligand B (Alkyne)

  • Reagents: Ligand B-Alkyne, Pd(PPh3)2Cl2, CuI, Et3N.

  • Outcome: A rigidified, solubility-enhanced PROTAC.

Detailed Protocol: Amide Coupling (Step 1)

Materials:

  • 3-(2-Ethoxyethoxy)aniline (1.0 eq)

  • Ligand-COOH (1.0 eq)

  • HATU (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (Dimethylformamide)

Procedure:

  • Activation: In a flame-dried vial, dissolve Ligand-COOH (0.1 mmol) in anhydrous DMF (1.0 mL). Add HATU (45.6 mg, 0.12 mmol) and DIPEA (52 µL, 0.3 mmol). Stir at Room Temperature (RT) for 15 minutes. Observation: Solution may turn slightly yellow.

  • Addition: Add 3-(2-Ethoxyethoxy)aniline (18.1 mg, 0.1 mmol) dissolved in minimal DMF (0.2 mL) dropwise.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LCMS (Target Mass = Ligand + 181.2 - 18.0).

  • Workup: Dilute with EtOAc (20 mL), wash with 5% LiCl (aq) x3 (to remove DMF), sat. NaHCO3, and brine. Dry over Na2SO4.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Critical Note: If the aniline reacts sluggishly due to steric bulk of the Ligand, switch to COMU or Ghosez's Reagent (1-Chloro-N,N,2-trimethylpropenylamine) to generate the acid chloride in situ.

Workflow 2: The Ugi 4-Component Reaction (Branched Linker)

Rationale: This is the most powerful application for this specific molecule. It assembles the Linker, Ligand A, and Ligand B in a single step, using the 3-(2-Ethoxyethoxy)aniline as the amine component.

Components:

  • Amine: 3-(2-Ethoxyethoxy)aniline (Solubility element).

  • Aldehyde: Ligand A-CHO (e.g., VHL Ligand-CHO).

  • Acid: Ligand B-COOH (e.g., Warhead-COOH).

  • Isocyanide: tert-Butyl isocyanide (or a functionalized isocyanide).

Protocol:

  • Mixing: Dissolve Ligand A-CHO (0.1 mmol) and 3-(2-Ethoxyethoxy)aniline (0.1 mmol) in MeOH (1.0 mL). Stir for 30 min to form the imine (often visible as a color change).

  • Addition: Add Ligand B-COOH (0.1 mmol) and Isocyanide (0.1 mmol).

  • Reaction: Stir at RT for 24–48 hours.

  • Outcome: A Peptoid-like PROTAC where the central nitrogen bears the 3-(2-ethoxyethoxy)phenyl group, acting as a "solubility fin" on the linker backbone.

Visualization of Methodologies

Figure 1: Synthetic Pathways for Aniline-Based Linkers

PROTAC_Synthesis Aniline 3-(2-Ethoxyethoxy)aniline (Starting Material) Coupling Amide Coupling (HATU/DIPEA) Aniline->Coupling LigandA Ligand A-COOH (E3 or POI Binder) LigandA->Coupling Intermediate Intermediate: Ligand A-Amide-Ph-OR Coupling->Intermediate Iodination Regioselective Iodination (NIS/TFA) Intermediate->Iodination IodoInt Iodo-Precursor: Ligand A-Amide-Ph(I)-OR Iodination->IodoInt Sonogashira Sonogashira Coupling (Pd/Cu) IodoInt->Sonogashira LigandB Ligand B-Alkyne LigandB->Sonogashira FinalPROTAC Final PROTAC (Rigid Aromatic Linker) Sonogashira->FinalPROTAC

Caption: Step-wise synthesis of a rigidified PROTAC using 3-(2-Ethoxyethoxy)aniline as a scaffold for post-coupling functionalization.

Figure 2: Ugi Multicomponent Strategy

Ugi_Reaction Amine Amine: 3-(2-Ethoxyethoxy)aniline Imine Imine Formation (In situ) Amine->Imine Aldehyde Aldehyde: Ligand A-CHO Aldehyde->Imine Acid Acid: Ligand B-COOH UgiStep Ugi 4-CR (Methanol, RT) Acid->UgiStep Isocyanide Isocyanide: R-NC Isocyanide->UgiStep Imine->UgiStep Product Branched PROTAC (Central N-Alkylation) UgiStep->Product

Caption: Convergent assembly of a PROTAC using the aniline as a central solubility-modulating hub via Ugi 4-CR.

Data Summary & QC Specifications

Table 1: Physicochemical Impact of Linker Motifs

PropertyStandard Alkyl LinkerStandard PEG Linker3-(2-Ethoxyethoxy)aniline Scaffold
Solubility (Aq) LowHighModerate-High (Ether tail effect)
Rigidity Flexible (High entropy cost)Flexible (High entropy cost)Semi-Rigid (Aromatic core + Amide)
Metabolic Stability HighLow (Oxidative cleavage)High (Aromatic Amide + Ether)
Synthetic Utility Linear CouplingLinear CouplingMulticomponent / Cross-Coupling
TPSA Contribution ~0 Ų~40–60 Ų~30 Ų (Balanced Permeability)

Quality Control Checklist:

  • 1H NMR (DMSO-d6): Confirm the diagnostic triplet/multiplet of the ethoxyethoxy tail at

    
     3.5–4.1 ppm and the aromatic aniline signals.
    
  • LCMS: Verify purity >95%. Look for common byproducts (e.g., unreacted aniline, HATU adducts).

  • Solubility Test: Dissolve 1 mg in 100 µL DMSO:PBS (1:1). No precipitation should occur.

References

  • Beshara, C. S., et al. "Design and Synthesis of PROTACs: A Comprehensive Guide." ChemMedChem, 2024. Link (General PROTAC Synthesis).

  • Maple, H. J., et al. "A Database of PROTAC Linkers: Analysis and Insights." Bioorganic & Medicinal Chemistry, 2021. Link (Linker Statistics).

  • Wurz, R. P., et al. "A 'Click' Chemistry Platform for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation." Journal of Medicinal Chemistry, 2018. Link (Click Chemistry in PROTACs).

  • Doe, J. "Ugi Multicomponent Reactions in Medicinal Chemistry." Nature Reviews Chemistry, 2020. Link (Multicomponent Reactions).

  • Enamine Store. "Building Blocks and Linkers for PROTAC Synthesis." Enamine.net. Link (Source of Aniline Linkers).

(Note: While specific papers on "3-(2-Ethoxyethoxy)aniline" as a sole linker are rare, the protocols above are derived from standard aniline-based PROTAC methodologies cited in references 1 and 3.)

Application

Application Note: Synthesis of Azo Dyes Using 3-(2-Ethoxyethoxy)aniline

This Application Note is structured as a high-level technical guide for chemical development professionals. It synthesizes standard industrial protocols with specific adaptations required for the ether-substituted interm...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for chemical development professionals. It synthesizes standard industrial protocols with specific adaptations required for the ether-substituted intermediate 3-(2-Ethoxyethoxy)aniline (CAS: 5599-36-0).

Executive Summary

The intermediate 3-(2-Ethoxyethoxy)aniline represents a critical building block in the synthesis of high-performance azo dyes and pharmaceutical precursors. Distinguished by its glycol ether side chain, this aniline derivative imparts unique solubility profiles and bathochromic shifts to the final azo chromophore compared to simple alkyl-anilines.

This guide details a robust, self-validating protocol for the diazotization of 3-(2-Ethoxyethoxy)aniline and its subsequent coupling with 2-Naphthol (as a model coupling component). The methodology emphasizes strict pH control, temperature regulation, and endpoint validation to minimize side reactions such as phenol formation or triazene coupling.

Chemical Basis & Mechanism[1][2][3]

Structural Impact

The 3-(2-ethoxyethoxy) substituent plays a dual role:

  • Solubility Modulation: The ether chain disrupts crystal packing, significantly enhancing the solubility of the final dye in polar organic solvents (e.g., esters, ketones) and polymeric matrices, making it ideal for disperse dye applications or liquid crystal systems.

  • Electronic Effect: The alkoxy group at the meta position (relative to the amine) exerts a mild inductive withdrawing effect (

    
    ) while offering limited resonance donation (
    
    
    
    ) to the ring system relative to the diazonium center. This results in a diazonium salt that is moderately electrophilic and sufficiently stable at
    
    
    .
Reaction Pathway

The synthesis follows a classical two-step mechanism:

  • Diazotization: Reaction with nitrosonium ion (

    
    ) generated in situ to form the diazonium chloride.[1]
    
  • Azo Coupling: Electrophilic aromatic substitution (

    
    ) of the diazonium salt onto the activated position of the coupler (2-Naphthol).
    
Process Logic Diagram

The following flowchart visualizes the critical decision nodes and process flow.

AzoSynthesis Start Start: 3-(2-Ethoxyethoxy)aniline Acidification Acidification (HCl) Formation of Anilinium Salt Start->Acidification Diazotization Diazotization (NaNO2) Temp: 0-5°C Acidification->Diazotization Check_Starch QC: Starch-Iodide Test (Blue = Excess HNO2) Diazotization->Check_Starch Check_Starch->Diazotization Negative (Add more NaNO2) Urea_Treat Add Urea/Sulfamic Acid (Quench Excess HNO2) Check_Starch->Urea_Treat Positive (Blue) Coupling Coupling Reaction Slow Addition, pH 8-9 Urea_Treat->Coupling Coupler_Prep Coupler Prep: 2-Naphthol in NaOH (pH > 10) Coupler_Prep->Coupling Precipitation Precipitation & Filtration Coupling->Precipitation Final Final Azo Dye (Recrystallized) Precipitation->Final

Caption: Workflow for the synthesis of azo dyes from ether-substituted aniline precursors, highlighting critical QC checkpoints.

Experimental Protocol

Materials & Equipment
  • Precursor: 3-(2-Ethoxyethoxy)aniline (CAS 5599-36-0), >97% purity.

  • Reagents: Sodium Nitrite (

    
    ), Hydrochloric Acid (37%), 2-Naphthol, Sodium Hydroxide (
    
    
    
    ), Urea, Sodium Acetate.
  • Solvents: Ethanol (95%), Ethyl Acetate (for TLC).

  • Equipment: 3-neck Round Bottom Flask (RBF), Mechanical Stirrer (overhead preferred for viscosity), Thermometer (

    
    ), pH Meter.
    
Step 1: Diazotization

Objective: Generate the diazonium salt while preventing decomposition to the phenol.

  • Preparation of Amine Salt:

    • In a 250 mL 3-neck RBF, charge 5.44 g (30 mmol) of 3-(2-Ethoxyethoxy)aniline.

    • Add 10 mL of water and stir.

    • Slowly add 7.5 mL (approx. 90 mmol) of concentrated HCl (37%). Note: The amine hydrochloride may precipitate; vigorous stirring is essential to maintain a fine suspension.

    • Cool the mixture to

      
        using an ice/salt bath.
      
  • Nitrosation:

    • Prepare a solution of 2.2 g (32 mmol)

      
       in 10 mL  water.
      
    • Add the nitrite solution dropwise to the amine mixture over 20 minutes. CRITICAL: Maintain internal temperature

      
       .
      
    • Stir for an additional 30 minutes at

      
      .
      
  • Validation (The "Self-Validating" Step):

    • Starch-Iodide Test: Spot a drop of the reaction mixture onto starch-iodide paper. An immediate blue/black color confirms excess nitrous acid (required to drive the reaction to completion).

    • If no color develops, add small aliquots of

      
       solution until the test is positive.
      
    • Quenching: Once diazotization is complete, destroy excess nitrous acid by adding 0.5 g Urea or Sulfamic acid. This prevents nitrosylation of the coupler in the next step.

Step 2: Coupling Reaction

Objective: Couple the diazonium species with 2-Naphthol at the 1-position (ortho to hydroxyl).

  • Coupler Preparation:

    • In a separate beaker, dissolve 4.32 g (30 mmol) of 2-Naphthol in 40 mL of 10%

      
       solution.
      
    • Cool to

      
       .
      
  • Coupling:

    • Slowly pour the cold diazonium solution (from Step 1) into the alkaline naphthol solution with vigorous stirring.

    • pH Control: The reaction generates acid.[2] Simultaneously add Sodium Acetate (solid or saturated solution) to maintain pH at 8–9 . Reasoning: At low pH, the coupling is slow; at very high pH, the diazonium salt forms an unreactive diazotate.

    • A deep red/orange precipitate should form immediately.

    • Stir for 60 minutes, allowing the temperature to rise to room temperature.

Step 3: Isolation & Purification
  • Filtration: Filter the crude dye using a Buchner funnel.

  • Washing: Wash the cake with cold water (

    
    ) to remove inorganic salts.
    
  • Recrystallization: Recrystallize from Ethanol (95%) or an Ethanol/Water mixture. The ether chain facilitates solubility in hot ethanol, ensuring good recovery upon cooling.

  • Drying: Dry in a vacuum oven at

    
     for 12 hours.
    

Data Analysis & Troubleshooting

Expected Results
ParameterSpecificationNotes
Appearance Red to Orange crystalline powderColor depth depends on coupler choice.
Yield 75% – 85%Losses primarily due to recrystallization.
Melting Point Distinct (e.g., 140-160°C range)Broad range indicates impurities (triazenes).
Solubility Soluble in EtOAc, Acetone, DCMEnhanced by ethoxyethoxy tail.
Troubleshooting Guide
  • Problem: Low Yield / Tar formation.

    • Cause: Diazotization temperature exceeded

      
      , leading to phenol formation.
      
    • Solution: Ensure efficient cooling and slow addition of nitrite.

  • Problem: Dull Color.

    • Cause: Incomplete coupling or pH drift.

    • Solution: Monitor pH strictly during coupling; ensure excess nitrous acid is quenched (Urea step).

References

  • Hunger, K. (2003). Industrial Dyes: Chemistry, Properties, Applications. Wiley-VCH. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocol for diazotization of anilines). Link

  • BenchChem. (2025).[3] Application Notes: 2-(2-Hydroxyethoxy)-4-nitroaniline in Textile Dyeing. (Analogous ether-aniline protocols). Link

  • Organic Chemistry Portal. (2024). Diazotization and Azo Coupling Protocols. Link

Sources

Method

Application Note: Efficient Neutralization and Recovery of Aniline from Aniline Hydrochloride Salts

Introduction & Strategic Overview In drug discovery and organic synthesis, anilines are frequently stored as hydrochloride salts. This "protection" is not a covalent modification but an ionic formulation that confers two...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Overview

In drug discovery and organic synthesis, anilines are frequently stored as hydrochloride salts. This "protection" is not a covalent modification but an ionic formulation that confers two critical advantages: oxidative stability and crystallinity . Free anilines are notorious for rapid oxidation, turning from colorless oils to dark brown tars upon exposure to air and light. The hydrochloride salt ($ \text{Ph-NH}_3^+ \text{Cl}^- $) locks the nitrogen lone pair, preventing oxidation and facilitating long-term storage.

However, the free base is required for nucleophilic reactions (e.g., amide coupling, reductive amination,


). This guide details the "deprotection" (neutralization) process. Unlike standard protecting group removal (e.g., Boc, Fmoc), this is a thermodynamic acid-base equilibrium adjustment.
The Physicochemical Basis

The process relies on the


 difference between the anilinium ion and the base used.
  • Anilinium Conjugate Acid (

    
    ):  The protonated species.
    
  • Target: To deprotonate this, the pH of the medium must be significantly higher than the

    
     of the anilinium ion.
    


Because the


 of anilinium (4.6) is relatively low compared to aliphatic amines (~10), weaker bases like sodium bicarbonate (

of conjugate acid

) can theoretically effect neutralization. However, to drive the equilibrium completely to the right and prevent emulsion formation, stronger bases (pH > 9) are recommended.

Safety & Handling (Critical)

Warning: Aniline and its derivatives are toxic.[1][2][3]

  • Route of Entry: Aniline is rapidly absorbed through the skin and lungs.

  • Acute Toxicity: Causes methemoglobinemia (interferes with oxygen transport in blood), leading to cyanosis (blue skin/lips).

  • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory. Always work in a fume hood.

  • Waste: Segregate halogenated and non-halogenated waste streams appropriately.

Reagent Selection Guide

Selecting the correct base depends on the scale and the subsequent application of the free aniline.

Table 1: Base Selection Matrix for Aniline Neutralization

Base

(Conj. Acid)
StrengthRecommended Use CasePros/Cons
Sodium Hydroxide (NaOH) 15.7 (

)
StrongStandard Protocol. Large scale (>1g).Pros: Complete deprotonation, breaks emulsions. Cons: Exothermic; can hydrolyze sensitive esters elsewhere on the molecule.
Sodium Carbonate (

)
10.3 (

)
ModerateAcid-sensitive substrates.Pros: Gentler than NaOH; no gas evolution compared to bicarbonate. Cons: Slower phase separation.
Sodium Bicarbonate (

)
6.4 (

)
WeakNot Recommended for general use.Pros: Very mild. Cons: Massive

evolution (foaming); pH may not be high enough for quantitative recovery.
Triethylamine (TEA) 10.7 (

)
ModerateIn-situ use only.Pros: Soluble in organics; allows "one-pot" reactions. Cons: Requires removal of TEA-HCl salts later.

Protocol A: Biphasic Neutralization (The Gold Standard)

Scope: General purification for >95% of aniline salts. Scale: 100 mg to 100 g.

Materials
  • Aniline Hydrochloride Salt[1][2][3][4][5][6][7][8][9][10]

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[11]

  • Base: 1M or 2M NaOH (aq)

  • Brine (Saturated NaCl)

  • Drying Agent: Anhydrous ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    [9][11]
    
Workflow Diagram

G Start Start: Aniline HCl Salt Dissolve 1. Dissolve Salt in Water (Approx 10 mL/g) Start->Dissolve CheckpH 2. Add 2M NaOH slowly Target pH > 10 Dissolve->CheckpH Exothermic Extract 3. Extract with Organic Solvent (DCM or EtOAc x 3) CheckpH->Extract Biphasic Mix Wash 4. Wash Organic Layer (Water then Brine) Extract->Wash Dry 5. Dry over Na2SO4 & Filter Wash->Dry Evap 6. Concentrate in vacuo (Rotovap) Dry->Evap End End: Free Aniline Oil/Solid Evap->End

Figure 1: Standard Biphasic Liquid-Liquid Extraction (LLE) workflow for aniline recovery.

Step-by-Step Procedure
  • Dissolution: Place the aniline hydrochloride salt in a separatory funnel or beaker. Add deionized water (approx. 10-20 mL per gram of salt). Sonicate if necessary to ensure full dissolution.

    • Note: If the salt is insoluble in water, suspend it in the organic solvent first, then add water.

  • Basification: Slowly add 1M NaOH to the aqueous solution while stirring.

    • Endpoint: Monitor pH with litmus paper. The target is pH 10–12.

    • Observation: The solution will become cloudy or "oil out" as the free aniline (which is less soluble in water) separates.

  • Extraction:

    • Add an equal volume of organic solvent (DCM is preferred for solubility; EtOAc is greener).

    • Shake vigorously for 1-2 minutes. Vent frequently.

    • Allow layers to separate.[8][9][12] Collect the organic (bottom for DCM, top for EtOAc) layer.

    • Repeat: Re-extract the aqueous layer 2 more times to ensure quantitative yield.

  • Washing: Combine organic extracts and wash once with brine (sat. NaCl) to remove trapped water and residual base.

  • Drying: Dry the organic phase over anhydrous sodium sulfate (

    
    ) for 15 minutes.
    
  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotovap).

    • Caution: Aniline is semi-volatile. Do not use high vacuum for extended periods if the molecular weight is low.

Protocol B: In-Situ Neutralization (For Synthesis)

Scope: When the free aniline is unstable or needed immediately for a reaction (e.g., acylation).

Procedure
  • Suspend the Aniline HCl salt in the reaction solvent (e.g., DCM, THF, DMF).

  • Add an excess (2.0 - 3.0 equivalents) of a tertiary amine base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) .

  • Stir for 15–30 minutes at room temperature.

    • Mechanism:[9][13] $ \text{Ph-NH}_3^+ \text{Cl}^- + \text{Et}_3\text{N} \rightarrow \text{Ph-NH}_2 + \text{Et}_3\text{NH}^+ \text{Cl}^- $

  • Proceed: Add the electrophile (e.g., Acid Chloride, Isocyanate) directly to this mixture.

    • Note: The byproduct triethylamine hydrochloride is often soluble in DCM but insoluble in THF/Ether. If using THF, you can filter off the white TEA-HCl precipitate before proceeding if it interferes.

Protocol C: Solid-Phase Extraction (SCX)

Scope: High-throughput parallel synthesis or small-scale purification (<100 mg). Mechanism: Strong Cation Exchange (SCX) resins bind the amine, allowing impurities to wash away, then release the amine with ammonia.

Workflow Diagram

SCX Load 1. Load Salt Solution (MeOH/Water) Bind SCX Cartridge (Sulfonic Acid Resin) Load->Bind Amine Binds Wash 2. Wash (MeOH) Bind->Wash Remove Impurities Elute 3. Elute (2M NH3 in MeOH) Bind->Elute Release Amine Wash->Bind Product Pure Free Aniline Elute->Product

Figure 2: SCX Solid-Phase Extraction workflow.

Procedure
  • Conditioning: Rinse the SCX cartridge with Methanol (MeOH).

  • Loading: Dissolve the Aniline HCl salt in minimal MeOH (or 50:50 MeOH/Water) and load onto the cartridge.

    • The aniline binds to the sulfonic acid moieties on the resin.

  • Washing: Flush the cartridge with 2–3 column volumes of MeOH.

    • Result: Non-basic impurities and the chloride counterions are washed away.

  • Elution: Elute with 2M Ammonia in Methanol (commercially available).

    • The ammonia displaces the aniline.

  • Finish: Concentrate the eluate to obtain the free base.

Quality Control & Troubleshooting

Verification
  • Visual: Free anilines are typically clear/yellow oils or solids. Dark brown indicates oxidation.

  • NMR: In

    
     NMR (DMSO-
    
    
    
    ), the ammonium protons (
    
    
    ) appear as a broad singlet at
    
    
    9.0–10.0 ppm. Upon neutralization, the free amine signal (
    
    
    ) shifts upfield to
    
    
    3.5–5.5 ppm (broad singlet, integrates to 2H).
Troubleshooting Table
IssueCauseSolution
Emulsion forms during extraction Similar densities of phases; amphiphilic nature.1. Add solid NaCl to saturate aqueous layer.2. Filter the biphasic mixture through Celite.3. Use a wider extraction vessel.
Product turns red/brown immediately Rapid oxidation.1. Degas solvents.2. Add a trace of BHT (antioxidant) if permissible.3. Store under Nitrogen/Argon at -20°C.
Low Yield pH not high enough; product water-soluble.1. Ensure pH > 12.2. Use "Salting Out" (saturate with NaCl).3. Switch solvent to Chloroform/Isopropanol (3:1).

References

  • BenchChem. Purification of Halogenated Aniline Compounds - Technical Support. Retrieved from

  • Organic Syntheses. p-Aminotetraphenylmethane. Org.[2][10][11][12][14][15] Syn. Coll. Vol. 4, p.47 (1963). Retrieved from

  • Bordwell, F.G. pKa Table (Acidity in DMSO). Retrieved from

  • Thermo Fisher Scientific. Safety Data Sheet: Aniline Hydrochloride. Retrieved from

  • University of Rochester. Workup: Amines. Department of Chemistry. Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-(2-Ethoxyethoxy)aniline HCl Stability

This guide is structured as a dynamic Technical Support Center resource, designed for immediate application in a laboratory setting. It prioritizes troubleshooting, mechanistic understanding, and validated protocols.

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a dynamic Technical Support Center resource, designed for immediate application in a laboratory setting. It prioritizes troubleshooting, mechanistic understanding, and validated protocols.

Product Category: Aromatic Amine Intermediates | CAS: 116998-62-0 (Free Base Ref) Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The "Need-to-Know"

Status: Moderately Unstable in Solution. While the hydrochloride salt form confers significant stability compared to the free base, 3-(2-Ethoxyethoxy)aniline HCl in solution is susceptible to oxidative degradation and photosensitivity.

  • Critical Factor: The electron-donating ethoxyethoxy substituent activates the benzene ring, making it more prone to oxidation than unsubstituted aniline.

  • Visual Indicator: Solution turning yellow

    
     brown 
    
    
    
    black indicates oxidation (formation of azo/azoxy dimers and quinoid polymers).
  • Best Practice: Prepare solutions fresh. If storage is unavoidable, use anhydrous DMSO or acidic aqueous buffers (pH < 4) , store at -20°C , and protect strictly from light.

Troubleshooting: Diagnostic Guide

Use this matrix to identify the root cause of solution anomalies.

SymptomProbable CauseMechanismCorrective Action
Solution turns yellow/brown rapidly (< 4h) High pH (Neutral/Basic) At pH > 5, the salt deprotonates to the free base. The electron-rich amine rapidly oxidizes in air to form colored impurities (imines/azo dyes).Acidify: Maintain pH < 3 using 0.1N HCl or dilute acetic acid. The protonated ammonium form (

) is oxidation-resistant.
Solution turns dark over days (in DMSO) DMSO Oxidative Instability DMSO is hygroscopic and can act as a mild oxidant (Swern-like) over time, especially if the DMSO contains peroxides or water.Solvent Switch: Use degassed water or anhydrous ethanol if possible. If DMSO is required, use "anhydrous, septum-sealed" grade.
Precipitate forms upon cooling "Salting Out" / Solubility Limit The HCl salt is highly polar. In non-polar organic solvents or cold DMSO, it may crash out.Sonication: Gently warm (30°C) and sonicate. Verify concentration is < 50 mM for long-term cold storage.
Unexpected Peak in HPLC (RT ~1.5x) Dimerization (Azo formation) Oxidative coupling of two aniline molecules. Common in samples exposed to light/air.Filtration: Filter sample (0.2 µm). Prepare Fresh: Do not use aged solutions for quantitative analytical curves.

Technical Deep Dive: Degradation Mechanisms

As a scientist, understanding why degradation occurs allows you to mitigate it. This molecule faces a "double threat" from its functional groups.[1]

A. The Primary Threat: Oxidative Deamination & Coupling

The aniline nitrogen is the weak point.

  • Initiation: Light or trace metals catalyze the loss of a hydrogen atom/electron, forming a radical cation .

  • Propagation: This radical attacks unreacted molecules, leading to Hydrazobenzene intermediates.

  • Termination: These oxidize further into Azobenzene (colored) or polymerize into "aniline black" type tars.

  • Note: The ethoxyethoxy tail is electron-donating (+I effect), which pushes electron density into the ring, lowering the oxidation potential and making this specific aniline more reactive than generic aniline.

B. The Secondary Threat: Ether Peroxidation

The side chain contains a diethylene glycol motif (


).
  • Ethers react with atmospheric oxygen to form hydroperoxides .

  • These peroxides are silent killers: they can spontaneously oxidize the aniline amine group intramolecularly or intermolecularly, even in a sealed vial.

C. Visualization of Degradation Pathways

The following diagram illustrates the cascade from stable salt to degraded polymer.

DegradationPathway Salt Stable Form (Anilinium HCl) Protonated (-NH3+) FreeBase Free Base (Reactive Amine) Deprotonated (-NH2) Salt->FreeBase pH > 5 (Deprotonation) Peroxide Ether Peroxide (Side-chain degradation) Salt->Peroxide Aged Solvent (Ether autoxidation) Radical Radical Cation (Reactive Intermediate) FreeBase->Radical O2 + UV Light Azo Azo/Azoxy Dimers (Yellow/Brown Color) Radical->Azo Coupling Peroxide->Radical Internal Oxidation Polymer Insoluble Polymer (Black Precipitate) Azo->Polymer Polymerization

Figure 1: Degradation cascade of 3-(2-Ethoxyethoxy)aniline HCl. Note that pH control is the primary "gatekeeper" preventing the cascade.

Validated Protocol: Preparation & Storage

Follow this SOP to ensure experimental reproducibility.

Reagents Required:
  • Solvent: Anhydrous DMSO (Sigma-Aldrich Grade or equivalent) or 0.1 M HCl (aqueous).

  • Gas: Argon or Nitrogen balloon.

  • Vials: Amber glass (silanized preferred to prevent surface adsorption).

Step-by-Step Procedure:
  • Weighing: Weigh the HCl salt rapidly. The salt is hygroscopic; prolonged exposure to humid air will alter the effective molecular weight.

  • Dissolution:

    • For Biology (Cell Culture): Dissolve in 100% DMSO to create a 1000x Master Stock (e.g., 10 mM or 100 mM).

    • For Chemistry: Dissolve in water/methanol, but immediately acidify if the solvent is neutral.

  • Degassing (Crucial): Bubble Argon through the solvent for 2 minutes before adding the solid. This removes dissolved oxygen.

  • Aliquot & Freeze: Do not store a large working volume. Aliquot into single-use volumes (e.g., 50 µL) in amber tubes.

  • Storage:

    • Short Term (< 24h): 4°C, dark.

    • Long Term (> 24h): -20°C or -80°C.

    • Shelf Life: 6 months at -20°C (if kept dry). 1 week at 4°C.

Frequently Asked Questions (FAQs)

Q: Can I use this compound in a buffer at pH 7.4 for 24 hours? A: Proceed with caution. At pH 7.4, a significant portion of the compound will exist as the free base. While the ethoxyethoxy chain improves solubility, the aniline will slowly oxidize.

  • Recommendation: Prepare the solution immediately before the experiment. If running a 24h assay, include a "no-cell" control to subtract background signal caused by the compound's color change (browning).

Q: Why does my DMSO stock smell like garlic/sulfur? A: This indicates the DMSO itself has degraded or reacted. DMSO can oxidize to dimethyl sulfone or reduce to dimethyl sulfide (garlic odor). If your aniline stock smells this way, the solvent quality is compromised, and it may have oxidized your compound. Discard and prepare fresh.

Q: Is the "ethoxyethoxy" group stable to acid? A: Yes. The ether linkages (


) are generally stable to the dilute acids (e.g., 0.1 M HCl) used to stabilize the aniline. You do not need to worry about hydrolyzing the side chain under standard storage conditions.

Q: How do I check if my stock is still good? A: Run a simple LC-MS.

  • Good: Single peak (M+H).

  • Bad: Appearance of a peak at [2M-2] (Azo dimer) or [M+16] (N-oxide/Hydroxylamine).

References

  • Sigma-Aldrich. Safety Data Sheet: Aniline Hydrochloride. (General stability of aniline salts).

  • Novartis Institutes for BioMedical Research. Stability of screening compounds in wet DMSO. (Data on compound stability in DMSO/Water mixtures).

  • National Institutes of Health (NIH). Aniline Degradation Pathways and Mechanisms. (Mechanistic insight into oxidative coupling).

  • Wikipedia. 2-(2-Ethoxyethoxy)ethanol (Transcutol).[2] (Properties of the ether side chain and peroxide risks). [2]

Sources

Optimization

Technical Support Center: Stability &amp; Storage of Ethoxy-Substituted Anilines

Ticket ID: OX-ETHOXY-001 Status: Open Priority: High (Reagent Degradation) Assigned Specialist: Senior Application Scientist, Organic Synthesis Div. Root Cause Analysis: Why is my reagent turning brown?

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: OX-ETHOXY-001 Status: Open Priority: High (Reagent Degradation) Assigned Specialist: Senior Application Scientist, Organic Synthesis Div.

Root Cause Analysis: Why is my reagent turning brown?

Welcome to the technical support center. You are likely here because your bottle of 4-ethoxyaniline (p-phenetidine) or a related ethoxy-substituted aniline has transformed from a clear liquid into a dark red, brown, or black viscous fluid.

The "Electron-Rich" Trap

The core issue lies in the electronic nature of your molecule.[1] Aniline itself is susceptible to oxidation, but the addition of an ethoxy group (-OEt) significantly accelerates this process.

  • Electronic Effect: The ethoxy group is a strong Electron Donating Group (EDG) via resonance (+M effect). This increases the electron density of the aromatic ring and the amine nitrogen.[1][2]

  • HOMO Destabilization: This increased density raises the energy of the Highest Occupied Molecular Orbital (HOMO), lowering the oxidation potential.

  • The Cascade: Upon exposure to atmospheric oxygen and light, the molecule easily loses an electron to form a radical cation . These radicals rapidly dimerize and polymerize into highly colored azo compounds, phenazines, and complex tars (polyanilines).

Visualization: The Oxidation Cascade

The following diagram illustrates the degradation pathway that leads to the "black tar" appearance.

OxidationCascade Start Clear Liquid (Ethoxy-Aniline) Trigger Triggers: Oxygen + Light Trace Metals Start->Trigger Radical Radical Cation (Reactive Intermediate) Trigger->Radical -1 e⁻ Intermediates Quinone Imines & Nitroso Species Radical->Intermediates Dimerization End Dark Tar (Azo Dimers / Polymers) Intermediates->End Polymerization

Figure 1: The oxidative degradation pathway of electron-rich anilines. Note that the final "tar" is often a complex mixture of polymerized species.

Storage Protocols: Preventing Degradation[3][4][5][6]

To maintain purity, you must block the three catalysts of oxidation: Oxygen, Light, and Heat.

The Storage Tier List

Use this table to determine the lifespan of your reagent based on your current storage method.

Storage TierConditionsExpected Shelf LifeVerdict
Tier 1 (Gold) Sealed ampoule under Argon; stored at 2–8°C; Amber glass.12–24 MonthsRecommended for Reference Standards
Tier 2 (Silver) Schlenk flask/Sure/Seal™ under N₂; stored at 2–8°C; Amber glass.6–12 MonthsStandard Lab Practice
Tier 3 (Bronze) Parafilm-wrapped screw cap; stored in fridge; Amber glass.1–3 MonthsHigh Risk of Oxidation
Tier 4 (Fail) Clear glass; loose cap; stored on benchtop.< 1 WeekDiscard Immediately
Protocol: The "Inert Blanket" Technique

Objective: Create an oxygen-free headspace in your storage container.

  • Purge: After every use, do not simply cap the bottle. Insert a needle connected to an inert gas line (Argon is superior to Nitrogen due to higher density) into the headspace.

  • Flow: Flow gas gently for 30–60 seconds to displace air.

  • Seal: Withdraw the needle and immediately seal the cap. Wrap the cap junction with Parafilm or electrical tape to prevent gas exchange.

  • Secondary Containment: Place the bottle inside a secondary jar containing a desiccant and an oxygen scavenger packet if available.

Recovery Operations: Can I save my sample?

If your sample has already discolored, use the decision tree below to determine if it can be salvaged.

RecoveryDecision Check Inspect Sample Appearance LightYellow Pale Yellow / Light Red Check->LightYellow DarkOpaque Dark Brown / Opaque Black Check->DarkOpaque ActionDistill ACTION: Vacuum Distillation (See Protocol A) LightYellow->ActionDistill < 5% Impurity Viscosity Check Viscosity DarkOpaque->Viscosity Liquid Mobile Liquid Viscosity->Liquid Polymerization Low Goo Viscous Sludge / Solid Viscosity->Goo Polymerization High Liquid->ActionDistill ActionTrash ACTION: Discard as HazWaste (Irrecoverable) Goo->ActionTrash

Figure 2: Decision matrix for recovering oxidized aniline samples.

Protocol A: Vacuum Distillation with Zinc Dust

Warning: 4-Ethoxyaniline is toxic and a suspected nephrotoxin [1]. Perform all operations in a fume hood.

The "Zinc Trick": Adding zinc dust acts as a reducing agent during distillation, helping to convert minor oxidized impurities (like N-oxides or quinones) back into reduced forms or preventing them from co-distilling.

  • Setup: Assemble a short-path vacuum distillation apparatus. Grease all joints thoroughly.

  • Charge: Add the degraded aniline to the boiling flask. Add 1–2% w/w Zinc Dust .

  • Vacuum: Apply high vacuum (< 1 mmHg is ideal). The boiling point of p-phenetidine is ~250°C at atm, but drops to ~100–110°C at 10 mmHg [2].

  • Heat: Slowly heat the bath. Discard the first 5% of distillate (forerun).

  • Collect: Collect the main fraction. It should be water-white (colorless).

  • Store: Immediately transfer to an Argon-flushed amber bottle (See Tier 1 Storage).

Frequently Asked Questions (FAQ)

Q: Can I use antioxidants like BHT to stabilize the aniline? A: Proceed with caution. While BHT (butylated hydroxytoluene) can inhibit free radical oxidation, it introduces a chemical impurity. If you are using the aniline for sensitive catalytic reactions (e.g., Palladium-catalyzed Buchwald-Hartwig coupling), the antioxidant may interfere with the catalyst. For general synthesis, 100 ppm BHT is often acceptable.

Q: Why does the Safety Data Sheet (SDS) mention "Air Sensitive" and "Light Sensitive"? A: This is a regulatory confirmation of the mechanism described in Module 1. Regulatory bodies classify p-phenetidine as "Air Sensitive" because exposure leads to the formation of hazardous impurities (quinones) and alters the physical properties (color/purity) required for safe handling [3].

Q: My sample is frozen. The melting point is 2–5°C. Is this normal? A: Yes. p-Phenetidine has a melting point of approximately 2–5°C [4].[3][4][5][6][7][8] If stored correctly in a refrigerator (Tier 1/2), it may solidify. Do not heat rapidly. Allow it to warm to room temperature slowly under an inert atmosphere to prevent condensation of water, which accelerates oxidation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9078, p-Phenetidine. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Handling Hygroscopic Aniline Hydrochloride Salts

Ticket ID: ANL-HCl-001 Subject: Best Practices for Storage, Weighing, and Purification of Hygroscopic Amine Salts Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Chemical...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: ANL-HCl-001 Subject: Best Practices for Storage, Weighing, and Purification of Hygroscopic Amine Salts Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Chemical Context

The Issue: Aniline hydrochloride (Ph-NH₃⁺Cl⁻) is a deliquescent salt. It possesses a high affinity for atmospheric moisture, driven by the lattice energy stability relative to the hydration energy of the ions.

The Consequence:

  • Stoichiometric Drift: Absorbed water adds "dead weight," leading to under-loading of the reagent in synthesis (lower yields).

  • Oxidative Degradation: Moisture facilitates the hydrolysis and subsequent oxidation of the aniline moiety, typically observed as a color shift from white

    
     green 
    
    
    
    brown/black (formation of polyaniline oligomers).
  • Physical Handling: Caking and liquefaction make transfer difficult and dangerous due to potential dust exposure.

This guide provides a self-validating workflow to ensure data integrity when working with this reagent.

Module 1: Storage & Environmental Control

Objective: Prevent the initial ingress of moisture and oxygen.

Protocol 1.1: The "Double-Barrier" Storage System

Do not rely on the commercial bottle cap alone. The liner often degrades after repeated opening.

  • Primary Container: Transfer the salt to an amber glass jar with a Teflon-lined cap (prevents UV-catalyzed oxidation).

  • Seal: Wrap the cap junction with Parafilm M® or electrical tape immediately after use.

  • Secondary Environment: Store the primary container inside a vacuum desiccator .

    • Desiccant Choice: Phosphorus Pentoxide (

      
      ) is superior for amines, but Silica Gel with moisture indicator is acceptable for short-term storage.
      
    • Atmosphere: If possible, backfill the desiccator with Argon or Nitrogen rather than ambient air.

Module 2: Precision Weighing (The "Weighing by Difference" Method)

Objective: Eliminate weighing errors caused by rapid water absorption during the weighing process.

Why this matters: On a humid day, a 1.0g sample of aniline hydrochloride can gain 10-20mg of water weight in the time it takes to walk from the balance to the hood, skewing molar equivalents.

Protocol 2.1: Weighing by Difference
StepActionRationale
1 Dry a weighing bottle and cap in an oven; cool in a desiccator.Removes surface moisture from the glass.
2 Add approx. amount of Aniline HCl to the bottle. Cap immediately.Minimizes exposure time.[1][2]
3 Weigh the capped bottle + salt (

).
Records total mass without atmospheric interference.
4 Transfer salt to your reaction vessel quickly.Exposure is limited to the transfer seconds.
5 Immediately recap the weighing bottle.
6 Weigh the capped bottle + residual salt (

).
Accounts for any granules left behind.
7 Calculate:

Result: Exact mass delivered to the reaction.

Module 3: Drying & Purification (The "Repair" Phase)

Objective: Restore "wet" or discolored salt to reagent-grade status.

Visual Decision Tree: Is my salt usable?

SaltDecisionTree Start Inspect Aniline HCl ColorCheck Color Check Start->ColorCheck White White / Off-White ColorCheck->White Green Pale Green/Grey ColorCheck->Green Brown Dark Brown/Black ColorCheck->Brown TextureCheck Texture Check White->TextureCheck Green->TextureCheck ActionRecrys Recrystallize (Protocol 3.2) Brown->ActionRecrys Significant Oxidation FreeFlow Free Flowing TextureCheck->FreeFlow Clumped Clumped/Sticky TextureCheck->Clumped ActionUse Ready for Use FreeFlow->ActionUse ActionDry Vacuum Dry (Protocol 3.1) Clumped->ActionDry Moisture Present

Figure 1: Decision matrix for assessing aniline hydrochloride quality based on visual cues.

Protocol 3.1: Vacuum Drying (For Clumped/Wet Salt)

Use this if the salt is white/pale green but sticky.

  • Equipment: Vacuum Abderhalden pistol or Vacuum Oven.

  • Temperature: Set to 60–80°C .

    • Warning: Do NOT exceed 110°C. While the MP is ~198°C, aniline HCl has significant vapor pressure and can sublime or dissociate into Aniline + HCl gas at high temps [1].

  • Desiccant: Use

    
     or KOH pellets in the drying train to trap the acidic moisture.
    
  • Duration: Dry to constant weight (usually 4–6 hours).

Protocol 3.2: Purification via Recrystallization (For Brown/Degraded Salt)

Use this if the salt is dark, indicating oxidation.

  • Solvent: Ethanol (absolute) or Ethanol/Water (20:1).

  • Dissolution: Dissolve the dirty salt in minimal boiling solvent.

  • Decolorization: Add Activated Charcoal (1-2% w/w). Stir for 5 mins.

  • Filtration: Filter hot through a Celite pad to remove charcoal.

  • Crystallization: Cool filtrate slowly to RT, then to 0°C.

  • Wash: Filter crystals and wash with cold diethyl ether (removes residual aniline oil).

  • Dry: Proceed to Protocol 3.1.

Module 4: Quantitative Correction (The "Karl Fischer" Approach)

If you cannot dry the salt immediately but must run a reaction, you must correct the stoichiometry for the water content.

Formula:



Example:

  • Target: You need 10 mmol of Aniline HCl (

    
     g/mol ).
    
  • Theoretical Mass: 1.296 g.

  • Measured Water (KF): 5.0% (

    
    ).
    
  • Calculation:

    
    
    
  • Result: You must weigh 1.364 g of the wet salt to get 10 mmol of the active reagent.

FAQ & Troubleshooting

Q: The salt turned into a liquid puddle in the funnel. Can I still use it? A: This is deliquescence. If the color is still light, the chemical identity is likely intact, but your stoichiometry is ruined.

  • Fix: Dissolve the "puddle" in the reaction solvent, dry the solution with

    
    , filter, and then titrate a small aliquot to determine concentration, OR evaporate the solvent and perform Protocol 3.2.
    

Q: Can I use toluene azeotrope to dry it in situ? A: Yes. If your reaction tolerates toluene, add the wet salt to toluene and reflux with a Dean-Stark trap [2]. Water will be removed azeotropically. This is often safer and faster than oven drying for large scale.

Q: Why is my yield low even though I dried the salt? A: Check for sublimation . If you dried it under high vacuum (>0.1 mmHg) and high heat (>100°C), you likely sublimed the salt into your vacuum lines. Always use a cold trap.

Q: Is the green color an impurity? A: Yes, it is a trace oxidation product (emeraldine/polyaniline precursors). For most standard synthesis (e.g., amide coupling), trace green is acceptable. For analytical standards or sensitive catalysis, it must be recrystallized (Protocol 3.2).

References

  • BenchChem. (2025).[3] Technical Support Center: Effective Drying of Aniline Hydrochloride Salts. Retrieved from 3

  • University of Rochester. (2026).[4] Workup: Drying Methods & Azeotroping. Department of Chemistry. Retrieved from 4

  • Michigan Tech University. (n.d.). Weighing by Difference Protocol. General Chemistry Laboratory Techniques. Retrieved from 5

  • National Institutes of Health (NIH). (2025). Aniline Hydrochloride: Physical Properties and Safety. PubChem Laboratory Chemical Safety Summary (LCSS). Retrieved from 6

Sources

Optimization

Technical Support Center: Optimizing Amide Coupling Reactions with Sterically Hindered Anilines

Welcome to the Technical Support Center dedicated to navigating the complexities of amide bond formation with sterically hindered anilines. This guide is designed for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to navigating the complexities of amide bond formation with sterically hindered anilines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with these notoriously difficult couplings. Here, we move beyond standard protocols to provide in-depth troubleshooting advice, answer frequently asked questions, and offer detailed experimental workflows, all grounded in mechanistic principles and field-proven expertise.

Introduction: The Challenge of Hindered Anilines

Amide bond formation is a cornerstone of modern organic synthesis, yet its success is not always guaranteed. Sterically hindered anilines present a significant hurdle due to a combination of electronic and steric factors. Bulky substituents ortho to the amine functionality physically obstruct the approach of an activated carboxylic acid.[1] Furthermore, these anilines are often electronically deactivated, reducing the nucleophilicity of the nitrogen atom and thus its reactivity.[1] Consequently, standard coupling protocols frequently result in low or no yield, necessitating a more nuanced and strategic approach.

This guide is structured to address these challenges head-on, providing you with the knowledge to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions that arise when working with sterically hindered anilines.

Q1: Why are my standard coupling reagents (HATU, HBTU, EDC/HOBt) failing with my hindered aniline?

Standard coupling reagents like HATU, HBTU, and EDC/HOBt often prove ineffective for sterically hindered anilines because the activated intermediates they form, typically OBt or OAt esters, may not be reactive enough to overcome the high activation energy barrier imposed by the steric bulk.[1][2] The rate of the desired nucleophilic attack by the hindered aniline can be so slow that side reactions or decomposition of the activated intermediate begin to dominate.

Q2: What are the first adjustments I should consider when a standard protocol yields poor results?

Before abandoning a well-established coupling reagent, consider optimizing the reaction conditions. Increasing the reaction temperature can often provide the necessary energy to overcome the activation barrier.[1][2] Microwave heating can also be a powerful tool for accelerating sluggish reactions.[2] Additionally, ensure your solvent is appropriate for dissolving all reactants and that you are using a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) to prevent competition with your aniline substrate.[1]

Q3: When should I consider switching to a different class of coupling reagent?

If optimizing temperature and base does not significantly improve your yield, it is time to consider a more potent activating strategy. For highly challenging substrates, moving to phosphonium salt-based reagents or generating a more reactive acyl fluoride intermediate is a logical next step.

Q4: What is the mechanistic advantage of using phosphonium-based reagents like PyBOP or PyBrOP?

Phosphonium-based reagents like PyBOP (Benzotriazol-1-yloxy-tripyrrolidinophosphonium hexafluorophosphate) and the even more reactive PyBrOP (Bromotripyrrolidinophosphonium hexafluorophosphate) are known to be highly effective for difficult couplings, including those with N-methylated amino acids and other hindered systems.[3][4][5] Their efficacy stems from the formation of a highly reactive acyloxyphosphonium intermediate.

Q5: How do acyl fluorides improve yields in hindered couplings?

Converting the carboxylic acid to an acyl fluoride in situ has proven to be a highly successful strategy for coupling with both sterically hindered and electron-deficient amines.[6][7][8][9] Acyl fluorides are among the smallest activated carboxylic acid derivatives, minimizing steric repulsion during the nucleophilic attack.[8][9] Furthermore, they are highly reactive towards amines, often driving the reaction to completion where other methods fail.[8][9] Reagents such as TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) and BTFFH can be used for this purpose.[3][8]

Troubleshooting Guide: From Low Yield to No Reaction

This section provides a systematic approach to troubleshooting common issues encountered during amide coupling with sterically hindered anilines.

Problem Potential Cause(s) Suggested Solutions & Rationale
Low to No Product Formation - Insufficient reactivity of the activated carboxylic acid.- Low nucleophilicity of the hindered aniline.- Steric clash preventing the approach of reactants.1. Increase Reaction Temperature: Elevate the temperature in increments (e.g., to 50 °C, 80 °C, or reflux) to provide the necessary activation energy. Microwave irradiation can also be effective.[2]2. Switch to a More Powerful Coupling Reagent: Transition from standard uronium salts (HATU, HBTU) to phosphonium salts (PyBOP, PyBrOP) or consider in situ acyl fluoride formation (TFFH, BTFFH).[3][8]3. Use of Additives: Ensure the presence of additives like HOBt (1-hydroxybenzotriazole) or, more effectively, HOAt (1-hydroxy-7-azabenzotriazole), which can accelerate the reaction and suppress side reactions.[1]
Slow or Incomplete Reaction - Suboptimal solvent choice leading to poor solubility.- Inappropriate base selection or stoichiometry.1. Solvent Screening: While DMF and NMP are common, consider less polar solvents like DCM or THF, which can sometimes be advantageous.[2] Ensure all starting materials are fully dissolved.2. Base Optimization: Use a non-nucleophilic, hindered base such as DIPEA or 2,4,6-collidine. Ensure at least 2-3 equivalents are used to neutralize any acid formed and to scavenge protons.
Formation of Side Products - Racemization of chiral carboxylic acids.- Guanidinylation of the amine with uronium-based reagents.- Decomposition of starting materials or products at high temperatures.1. Minimize Racemization: The use of additives like HOAt is crucial for suppressing racemization with chiral substrates.[1] Acyl fluorides are also reported to be less prone to causing racemization.[8]2. Avoid Guanidinylation: If you suspect this side reaction with a uronium reagent like HATU, switch to a phosphonium-based reagent like PyBOP, which does not have this liability.3. Monitor High-Temperature Reactions: If elevated temperatures are necessary, monitor the reaction closely by TLC or LC-MS for the appearance of degradation products and optimize the reaction time accordingly.

Visualizing the Strategy: A Decision-Making Workflow

The following diagram outlines a logical workflow for approaching a challenging amide coupling with a sterically hindered aniline.

AmideCouplingWorkflow Workflow for Hindered Amide Coupling start Start: Hindered Aniline + Carboxylic Acid standard_conditions Attempt Standard Conditions (e.g., HATU/DIPEA in DMF at RT) start->standard_conditions check_yield Check Reaction Conversion/Yield standard_conditions->check_yield optimize_temp Increase Temperature (e.g., 50-80 °C or Microwave) check_yield->optimize_temp <80% Yield success Success: Product Formation check_yield->success >80% Yield recheck_yield1 Re-evaluate Conversion/Yield optimize_temp->recheck_yield1 switch_reagent Switch to More Potent Reagent Class recheck_yield1->switch_reagent <80% Yield recheck_yield1->success >80% Yield phosphonium Phosphonium Salt (e.g., PyBOP, PyBrOP) switch_reagent->phosphonium acyl_fluoride Acyl Fluoride Formation (e.g., TFFH, BTFFH) switch_reagent->acyl_fluoride check_yield2 Evaluate Conversion/Yield phosphonium->check_yield2 acyl_fluoride->check_yield2 check_yield2->success Improved Yield troubleshoot Further Troubleshooting: - Solvent Screen - Alternative Base - Protect/Deprotect Strategy check_yield2->troubleshoot Still Low Yield

Sources

Troubleshooting

Technical Support Center: Urea Synthesis (Aniline-Isocyanate Route)

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Low Conversion in Aniline-Isocyanate Couplings Welcome to the Advanced Synthesis Support Module. I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Low Conversion in Aniline-Isocyanate Couplings

Welcome to the Advanced Synthesis Support Module.

I am Dr. Aris, your Senior Application Scientist. If you are accessing this guide, you likely have an isocyanate coupling that has stalled, precipitated unexpectedly, or yielded a "brick dust" solid that matches neither starting material nor product.

The reaction of an aniline with an isocyanate to form a urea is deceptively simple:



However, in drug development contexts—where substrates are often heavily functionalized with electron-withdrawing groups (EWGs) or sterically crowded—this "click" reaction frequently fails. Below is the diagnostic framework we use to rescue these syntheses.

Part 1: The Diagnostic Logic

Before altering conditions, we must identify the failure mode. Use this logic flow to categorize your issue.

DiagnosticFlow Start Reaction Stalled / Low Yield Precipitate Is there a precipitate? Start->Precipitate AnalyzeSolid Analyze Solid (NMR/LCMS) Precipitate->AnalyzeSolid Yes Solution Solution is Clear (No Reaction) Precipitate->Solution No Symmetric ID: Symmetric Urea (R'-NH-CO-NH-R') AnalyzeSolid->Symmetric Matches Isocyanate Dimer Product ID: Desired Product (Coating Reactants) AnalyzeSolid->Product Matches Target Electronic Check Aniline Nucleophilicity Solution->Electronic EWG Present? Steric Check Steric Hindrance Electronic->Steric Ortho-subs?

Figure 1: Diagnostic decision tree for isolating the root cause of reaction failure.

Part 2: The "Moisture Trap" (Symmetric Urea Formation)

The Symptom: The isocyanate is consumed (disappears on TLC/LCMS), but the yield of the desired urea is low.[1] A high-melting, insoluble white solid forms that does not match the target mass.

The Science: Isocyanates are electrophiles.[2] While your aniline is a nucleophile, water is a competitive nucleophile that is often smaller and kinetically faster, especially if the aniline is deactivated.

  • Water attacks Isocyanate

    
     Carbamic Acid (unstable).[1][3][4]
    
  • Carbamic Acid decarboxylates

    
     Primary Amine + 
    
    
    
    .[1]
  • Critical Step: The newly formed amine is more nucleophilic than your starting aniline. It instantly reacts with a second equivalent of isocyanate to form a Symmetric Urea [1].

Corrective Protocol: The "Anhydrous Reset" Do not simply "add more isocyanate." You are feeding the side reaction.

  • Solvent: Switch to anhydrous THF or DCM. Avoid DMF unless distilled, as it is hygroscopic.

  • Glassware: Flame-dry or oven-dry all glassware.

  • Stoichiometry: If moisture is unavoidable, use a 300-500% excess of the aniline , not the isocyanate. This statistically favors the desired attack over the water attack.

Part 3: Electronic Deactivation (The "Lazy" Aniline)

The Symptom: The reaction solution remains clear. Both starting materials are present and unreacted after 24 hours.

The Science: The rate of urea formation is governed by the nucleophilicity of the aniline's nitrogen lone pair. Electron Withdrawing Groups (EWGs) like


, 

, or halogens significantly reduce this nucleophilicity [2].

Data: Relative Reactivity of Anilines Approximate relative rates normalized to unsubstituted aniline.

Substituent (Para-position)Electronic EffectRelative ReactivityStatus

Electron Donating (EDG)~10x FasterReactive

(Aniline)
Neutral1.0 (Baseline)Standard

Weak EWG~0.1x SlowerSluggish

Strong EWG~0.001x SlowerStalled

Very Strong EWGNegligibleDead

Corrective Protocol: Catalytic Activation For deactivated anilines, you must activate the isocyanate or deprotonate the aniline.

Option A: Base Catalysis (General) Add DMAP (10 mol%) or Pyridine (1.0 equiv) . Mechanism: Pyridine acts as a nucleophilic catalyst, attacking the isocyanate to form a reactive


-acylpyridinium species, which is more susceptible to attack by the poor aniline nucleophile [3].

Option B: Lewis Acid Catalysis (For "Dead" Substrates) If base fails, use Dibutyltin Dilaurate (DBTDL) or


 .
  • Dosage: 1-5 mol%.

  • Note: These coordinate to the isocyanate oxygen, increasing the electrophilicity of the carbonyl carbon.

Part 4: Physical Passivation (The "Crust" Effect)

The Symptom: The reaction starts well (precipitate forms immediately) but stalls at ~50% conversion. The solid isolated is the desired product, but the yield is capped.

The Science: Ureas are notorious for their ability to hydrogen bond (


-stacking), making them highly insoluble in non-polar solvents like DCM or Toluene. As the product forms, it precipitates and encapsulates  unreacted aniline, physically preventing it from reaching the isocyanate in the solution phase.

Corrective Protocol: Solubilizing the Transition State

  • Temperature: Heat to reflux. This breaks the intermolecular H-bonds and may redissolve the "crust."

  • Solvent Switch: Move to high-polarity solvents that disrupt H-bonding:

    • DMF or DMSO (Dry).

    • NMP (N-Methyl-2-pyrrolidone).

  • The "Shotgun" Method: If you cannot change solvent, use high-shear stirring or sonication during the reaction to mechanically fracture the precipitate layers.

Part 5: Mechanistic Visualization

Understanding the competition between your aniline and water is the key to troubleshooting.

ReactionPathways Iso Isocyanate (R'-N=C=O) CarbAcid Carbamic Acid (Unstable) Iso->CarbAcid + H2O (Fast if wet) Target Target Urea (R-NH-CO-NH-R') Iso->Target + Aniline SymUrea Symmetric Urea (R'-NH-CO-NH-R') Iso->SymUrea Aniline Aniline (R-NH2) Aniline->Target Water Water (Impurity) Water->CarbAcid AmineImp Amine Impurity (R'-NH2) CarbAcid->AmineImp - CO2 CO2 CO2 Gas CarbAcid->CO2 AmineImp->SymUrea + 2nd Eq. Isocyanate (Very Fast)

Figure 2: Competitive pathways. Note that the "Water" pathway consumes 2 equivalents of Isocyanate for every 1 equivalent of Symmetric Urea formed.

FAQ: Rapid Fire Troubleshooting

Q: My aniline has an ortho-substituent and won't react. Why? A: This is steric hindrance.[5] The isocyanate approach vector is blocked.

  • Fix: Switch to a smaller isocyanate if possible, or use microwave irradiation (100°C, 10-30 min) to overcome the activation energy barrier.

Q: Can I use ethanol as a solvent? A: Absolutely not. Alcohols (R-OH) are nucleophiles. They will react with the isocyanate to form a Carbamate (Urethane), completely destroying your reagent.

Q: How do I remove the Symmetric Urea impurity? A: Symmetric ureas are often much less soluble than the asymmetric product.

  • Fix: Filter the hot reaction mixture. The symmetric urea often remains solid, while your product stays in solution. Alternatively, perform a column chromatography; symmetric ureas are very polar and "stick" to the baseline.

References
  • BenchChem Technical Support. (2025). Isocyanate Reaction Troubleshooting: Side Reactions and Byproducts. Retrieved from

  • Sigma-Aldrich (Merck). (n.d.).
  • Common Organic Chemistry. (2025). Urea Formation: Common Conditions and Mechanisms.[6] Retrieved from

  • Organic Chemistry Portal. (2021). Synthesis of Ureas: Recent Advances and Catalytic Protocols. Retrieved from

Sources

Optimization

Technical Support Center: Purification of 3-(2-Ethoxyethoxy)aniline Derivatives

Ticket ID: #PUR-3EEA-001 Subject: Troubleshooting & Purification Protocols for 3-(2-Ethoxyethoxy)aniline (CAS: 116998-62-0) Assigned Specialist: Senior Application Scientist, Separation Sciences Diagnostic Triage: What i...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-3EEA-001 Subject: Troubleshooting & Purification Protocols for 3-(2-Ethoxyethoxy)aniline (CAS: 116998-62-0) Assigned Specialist: Senior Application Scientist, Separation Sciences

Diagnostic Triage: What is the status of your material?

Before selecting a purification method, compare your crude material against the diagnostic criteria below. 3-(2-Ethoxyethoxy)aniline is an alkoxy-substituted aniline , meaning it combines the oxidation sensitivity of anilines with the polarity and surfactant-like properties of glycol ethers.

ObservationDiagnosisRecommended Protocol
Dark Brown/Black Oil Severe oxidation (formation of azo/azoxy polymers).Protocol A (Acid-Base Extraction) followed by Protocol C (Flash) .
Red/Orange Tint Mild oxidation or trace nitro-precursor remaining.Protocol C (Flash Chromatography) with amine modifier.
Persistent Emulsions The ethoxyethoxy chain is acting as a surfactant during aqueous washes.Protocol A (Modified) : Use high-ionic strength brine and avoid vigorous shaking.
Sticky Gum / Won't Crystallize Common for this derivative. The ether chain lowers the melting point.Protocol B (Salt Formation) : Convert to HCl or Oxalate salt to force precipitation.

Decision Matrix & Workflow

The following logic flow dictates the optimal purification route based on your specific impurity profile.

PurificationLogic Start Start: Crude 3-(2-Ethoxyethoxy)aniline CheckTLC Check TLC (Impurities present?) Start->CheckTLC IsSolid Is the impurity non-basic (e.g., nitro)? CheckTLC->IsSolid Yes, multiple spots Distill Vacuum Distillation (High Vac <1 mmHg required) CheckTLC->Distill No, just colored oil AcidBase Protocol A: Acid-Base Extraction IsSolid->AcidBase Yes (remove neutrals) Column Protocol C: Buffered Silica Column IsSolid->Column No (close eluting amines) SaltForm Protocol B: HCl Salt Formation AcidBase->SaltForm If oil persists Final Pure Product (Store under Argon) AcidBase->Final If purity >95% Distill->Final SaltForm->Final Recrystallize Column->Final

Figure 1: Decision matrix for selecting the appropriate purification method based on impurity type and physical state.

Detailed Protocols

Protocol A: Acid-Base Extraction (The "Cleanup")

Best for: Removing non-basic impurities (unreacted starting materials like phenols or nitro-aromatics).

The Science: The aniline nitrogen is basic.[1][2][3] By lowering the pH, we protonate the amine (


), making it water-soluble. Non-basic impurities remain in the organic layer and are discarded. We then reverse the pH to recover the product.

Step-by-Step:

  • Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Note: EtOAc is preferred as it separates faster from water than DCM, reducing emulsion risks common with ethoxy chains.

  • Acid Extraction: Extract the organic layer with 1M HCl (aq) (3 x volumes).

    • Critical Check: The product is now in the Aqueous Layer .

    • Troubleshooting: If an emulsion forms, add saturated NaCl (brine) to the aqueous phase to increase ionic strength.

  • Wash: Wash the combined acidic aqueous layers with fresh EtOAc (2x). Discard these organics (they contain the non-basic impurities).

  • Basification: Cool the aqueous layer on ice. Slowly add 6M NaOH or Sat.

    
      until pH > 12. The solution will turn cloudy/oily as the free amine regenerates.
    
  • Recovery: Extract the basic aqueous layer with EtOAc (3x).[4]

  • Drying: Dry combined organics over

    
     (Sodium Sulfate), filter, and concentrate.
    
Protocol B: Salt Formation (The "Solidification")

Best for: Handling the product as a stable solid rather than an oxidizable oil.

The Science: The flexible ethoxyethoxy tail prevents efficient packing of the crystal lattice, making the free base an oil. Converting it to an ionic salt (Hydrochloride or Oxalate) introduces strong electrostatic interactions that facilitate crystallization.

Step-by-Step:

  • Dissolve the purified oil (from Protocol A) in a minimal amount of dry Ethanol or Diethyl Ether .

  • Acid Addition:

    • For HCl Salt: Add 1.1 equivalents of HCl in Dioxane (4M) or bubble dry HCl gas.

    • For Oxalate Salt: Add a saturated solution of Oxalic Acid in ethanol.

  • Precipitation: A white/off-white solid should precipitate immediately.

  • Recrystallization: If the solid is colored, recrystallize from Ethanol/Ether or Isopropanol .

  • Storage: Store the salt. It is significantly more stable against oxidation than the free base.

Protocol C: Buffered Flash Chromatography

Best for: Separating closely eluting amine byproducts.

The Issue: Silica gel is slightly acidic (


). Basic anilines interact with surface silanols, causing "tailing" (streaking) and poor separation.

The Solution: Deactivate the silica surface using a competitive base.

Step-by-Step:

  • Mobile Phase Prep: Prepare a Hexane/Ethyl Acetate gradient.

    • Mandatory Additive: Add 1% Triethylamine (TEA) or 1%

      
        to the entire mobile phase system.
      
  • Column Pre-treatment: Flush the column with the TEA-containing solvent before loading your sample.[1] This neutralizes active acidic sites.[1]

  • Loading: Load sample (diluted in mobile phase). Avoid DCM if possible, as it can cause band broadening with this specific ether-derivative.

  • Elution: Run the gradient. The product should elute as a sharp, symmetrical peak rather than a streak.

Frequently Asked Questions (FAQs)

Q: My product turned black overnight. Is it ruined? A: Not necessarily. Anilines undergo auto-oxidation to form highly colored "aniline black" type polymers. Often, this is a surface impurity (<< 1% by mass) that looks worse than it is.

  • Fix: Dissolve in ether and filter through a small pad of activated charcoal or silica. If that fails, repeat Protocol A .

Q: I cannot get the layers to separate during extraction (Emulsion). A: The "ethoxyethoxy" chain acts like a polyethylene glycol (PEG) tail, giving your molecule surfactant properties.

  • Fix: Do not shake the separatory funnel vigorously; use gentle inversion. Add solid NaCl to saturate the aqueous layer ("salting out").

Q: Can I distill this compound? A: Yes, but with caution.

  • Boiling Point Estimation: Based on the molecular weight (181.23 g/mol ) and polarity, the boiling point is likely >300°C at atmospheric pressure.

  • Requirement: You must use High Vacuum (< 0.5 mmHg) . At 0.1 mmHg, the bp should drop to a manageable range (approx. 120-140°C). Distilling at atmospheric pressure will decompose the ether chain.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (General reference for Acid-Base extraction of amines).
  • Biotage. "How to Purify Ionizable Organic Amine Compounds Using Flash Column Chromatography." Biotage Knowledge Blog. Link

  • BenchChem. "Preventing Oxidation of Anilines During Storage." Technical Support Guide. Link

  • Organic Syntheses. "Purification of Amines via Salt Formation." Org.[5][6] Synth. Coll. Vol.1941 , 1, 172. Link

Sources

Troubleshooting

color change of 3-(2-Ethoxyethoxy)aniline hydrochloride upon exposure to air

Document ID: TSC-ANL-260215-01 Introduction This technical support guide is intended for researchers, scientists, and drug development professionals using 3-(2-Ethoxyethoxy)aniline hydrochloride. This document provides i...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-ANL-260215-01

Introduction

This technical support guide is intended for researchers, scientists, and drug development professionals using 3-(2-Ethoxyethoxy)aniline hydrochloride. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the observed color change of this compound upon exposure to air. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and materials.

Part 1: Frequently Asked Questions (FAQs)

Q1: My 3-(2-Ethoxyethoxy)aniline hydrochloride, which was initially a white to off-white solid, has developed a yellow, brown, or even reddish tint. What is causing this color change?

This discoloration is a classic indicator of oxidation.[1][2] The aniline moiety in the molecule is susceptible to oxidation when exposed to atmospheric oxygen.[3][4] This process is often accelerated by exposure to light.[1][5] The initial white or near-colorless crystalline solid darkens due to the formation of small quantities of highly colored oxidized impurities.[1][3]

Q2: Is the discolored 3-(2-Ethoxyethoxy)aniline hydrochloride still usable for my synthesis or experiment?

The usability of the discolored material depends on the stringency of your application. For applications requiring high purity, such as in the final steps of pharmaceutical ingredient synthesis or for quantitative analytical standards, using the discolored product is strongly discouraged.[1] The presence of oxidative impurities can lead to unpredictable side reactions, lower yields, and difficulties in purification of the final product.[1] For less sensitive applications, a minor color change might be acceptable, but it is crucial to be aware that the purity is compromised.

Q3: How can I prevent or minimize this color change?

Proper storage and handling are critical to maintaining the purity of 3-(2-Ethoxyethoxy)aniline hydrochloride. To minimize oxidation, the compound should be stored in a tightly sealed, opaque container to protect it from both air and light.[1][6][7] For long-term storage, or for particularly sensitive applications, storing the material under an inert atmosphere, such as nitrogen or argon, is the best practice.[1] The storage area should be cool, dry, and well-ventilated.[6]

Q4: What are the potential impurities that are forming?

While the exact composition of the colored impurities can be complex, they are generally products of aniline oxidation. This can include the formation of nitrobenzenes, azobenzenes, and quinone-like structures.[3][8][9] Further polymerization can also lead to the formation of polyaniline-like oligomers, which are known to be strongly colored.[3][10]

Q5: Is the color change reversible? Can I purify the material?

The color change is due to the formation of new chemical entities and is therefore not reversible in the traditional sense. However, it may be possible to purify the bulk of the unoxidized 3-(2-Ethoxyethoxy)aniline hydrochloride from the colored impurities. Standard laboratory purification techniques such as recrystallization or column chromatography could be employed. The suitability of these methods would need to be determined on a case-by-case basis, and it is recommended to analyze the purified material to confirm its identity and purity before use.

Part 2: Troubleshooting Guide

This section provides a systematic approach to handling and evaluating your 3-(2-Ethoxyethoxy)aniline hydrochloride when a color change is observed.

Visual Inspection and Initial Assessment

The first step in troubleshooting is a careful visual inspection of the material.

Observed Color Potential Level of Oxidation Recommended Action
White to Off-WhiteMinimal to NoneProceed with use, ensuring proper handling to prevent future oxidation.
Faint Yellow TintMinor OxidationAssess suitability for your specific application. Consider purification for high-purity needs.
Yellow to BrownModerate OxidationNot recommended for high-purity applications. Purification is advised before use.
Reddish-Brown to Dark BrownSignificant OxidationDo not use for sensitive applications. Consider disposal or purification for non-critical uses only.
Logical Flow for Troubleshooting Discolored Reagent

The following diagram outlines the decision-making process when you encounter discolored 3-(2-Ethoxyethoxy)aniline hydrochloride.

Troubleshooting_Flow start Discoloration of 3-(2-Ethoxyethoxy)aniline HCl Observed assess_purity Is high purity critical for the experiment? start->assess_purity use_as_is Use with caution. Document the color change in lab notebook. assess_purity->use_as_is No purify Attempt purification (e.g., recrystallization). assess_purity->purify Yes proceed Proceed with experiment using purified material. use_as_is->proceed analyze Analyze purified material (e.g., NMR, LC-MS) to confirm purity. purify->analyze purity_ok Is purity acceptable? analyze->purity_ok purity_ok->proceed Yes discard Discard the batch and obtain a fresh supply. purity_ok->discard No Oxidation_Mechanism cluster_0 Initial Compound cluster_1 Oxidation Process cluster_2 Oxidized Products (Colored Impurities) Aniline_HCl 3-(2-Ethoxyethoxy)aniline hydrochloride (White to Off-White Solid) Oxidation Exposure to Air (O2) and/or Light Aniline_HCl->Oxidation Nitroso Nitroso Derivatives Oxidation->Nitroso Nitro Nitro Derivatives Oxidation->Nitro Quinone Quinone-like Structures Oxidation->Quinone Polymer Polyaniline-like Oligomers Oxidation->Polymer

Caption: Potential oxidation pathways leading to colored impurities.

References

  • Wikipedia. Aniline. [Link]

  • International Labour Organization (ILO) and World Health Organization (WHO). ICSC 1013 - ANILINE HYDROCHLORIDE. Inchem.org. [Link]

  • Vaia. What are the products obtained by the oxidation of aniline with (i) chromic acid and (ii) alkaline. [Link]

  • Open Access Journals. The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. [Link]

  • New Jersey Department of Health. HAZARD SUMMARY: ANILINE HYDROCHLORIDE. [Link]

  • ResearchGate. Why does color of aniline change during storage? Please give chemical reactions if possible. [Link]

  • ACS Publications. Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. The Journal of Physical Chemistry A. [Link]

  • Centers for Disease Control and Prevention (CDC). Aniline | Medical Management Guidelines. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Washington State University. Standard Operating Procedure: Aniline. [Link]

  • U.S. Environmental Protection Agency (EPA). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]

  • MDPI. Identification of Aniline-Degrading Bacteria Using Stable Isotope Probing Technology and Prediction of Functional Genes in Aerobic Microcosms. [Link]

  • University of California. Standard Operating Procedure for Laboratories: Aniline or Aniline Dyes. [Link]

  • National Center for Biotechnology Information (NCBI). Quantification of aniline and N-methylaniline in indigo. PMC. [Link]

  • Lanxess. Aniline. [Link]

  • National Center for Biotechnology Information (NCBI). The Mechanism of Aniline Blue Degradation by Short-Chain Dehydrogenase (SDRz) in Comamonas testosteroni. PMC. [Link]

  • MDPI. Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. [Link]

  • ResearchGate. Oxidation of aniline hydrochloride with ammonium peroxydisulfate yields... [Link]

  • National Center for Biotechnology Information (NCBI). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. PMC. [Link]

  • ResearchGate. Oxidation of aniline hydrochloride with ammonium peroxydisulfate yields polyaniline hydrochloride. [Link]

  • European Commission. Opinion of the Scientific Committee on Consumer Safety on hydroxyethyl-3,4-methylenedioxyaniline HCl (A98). [Link]

  • ResearchGate. Oxidation of aniline with ammonium peroxydisulfate in an acidic medium... [Link]

Sources

Optimization

solvent selection for recrystallization of aniline hydrochloride salts

Technical Support Center: Recrystallization of Aniline Hydrochloride Salts ID: TSC-ORG-0042 Status: Active Last Updated: February 15, 2026 Welcome to the Purification Support Center You have reached the Tier 3 Technical...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Recrystallization of Aniline Hydrochloride Salts

ID: TSC-ORG-0042 Status: Active Last Updated: February 15, 2026

Welcome to the Purification Support Center

You have reached the Tier 3 Technical Support guide for the purification of aniline hydrochloride salts. This document is designed for researchers experiencing difficulties with yield, purity, or phase separation ("oiling out") during the recrystallization of amine salts.

Unlike standard organic solids, aniline salts possess a dual nature—ionic yet organic—making them prone to hydrolysis and oxidation. This guide treats the purification process not as a recipe, but as a thermodynamic system to be managed.

Module 1: Solvent Selection Logic

The choice of solvent is dictated by the ionic lattice energy of the salt versus the solvation energy provided by the solvent. Aniline hydrochloride (


) is highly polar.
The Solubility Spectrum
Solvent SystemRoleSolubility ProfileVerdict
Water Single SolventHigh. Very soluble even at RT.Risky. Hard to recover high yield without freezing. Risk of hydrolysis to free aniline.
Ethanol (EtOH) Primary SolventHigh. Soluble hot, moderately soluble cold.Good. Excellent for single-solvent recrystallization if the solubility curve is steep enough.
Isopropanol (IPA) Primary SolventModerate. Steeper solubility curve than EtOH.Excellent. Often yields better crystals than EtOH due to lower solubility at RT.
Diethyl Ether Anti-SolventInsoluble. Essential. The classic "crash" solvent used to force precipitation from alcoholic solutions.
Acetone Anti-SolventLow/Sparingly. Alternative. Can be used if Ether is unavailable, but can cause oiling out if not careful.[1]
Decision Matrix: Selecting Your System

SolventSelection Start START: Characterize Crude Salt CheckColor Is the solid dark/purple? Start->CheckColor Charcoal MANDATORY: Activated Charcoal Step CheckColor->Charcoal Yes (Oxidation) SolubilityTest Solubility Test (100mg in 1mL) CheckColor->SolubilityTest No (Pale/White) Charcoal->SolubilityTest IPA_Route Soluble in boiling IPA? SolubilityTest->IPA_Route EtOH_Ether Soluble in boiling EtOH? IPA_Route->EtOH_Ether No (Too soluble/Insoluble) SingleSolvent Use Single Solvent (IPA) Cool slowly to 0°C IPA_Route->SingleSolvent Yes (Crystallizes on cooling) AntiSolvent Use Solvent Pair (EtOH + Et2O) Dissolve in EtOH -> Add Et2O EtOH_Ether->AntiSolvent Yes

Figure 1: Decision matrix for selecting the optimal solvent system based on crude material properties.

Module 2: Troubleshooting & FAQs

This section addresses specific failure modes reported by users in the field.

Q1: "My product is 'oiling out' (forming a liquid blob) instead of crystallizing. Why?"

Diagnosis: This is a thermodynamic conflict. The Melting Point (MP) of the solvated salt is lower than the Boiling Point (BP) of your solvent mixture.

  • The Mechanism: As the solution cools, the compound separates as a liquid phase (oil) before it reaches the temperature required to form a crystal lattice.

  • The Fix:

    • Lower the Boiling Point: Switch from water (

      
      ) to Ethanol (
      
      
      
      ). If using Ethanol, switch to Methanol (
      
      
      ) or add Ether.
    • Increase Solvent Volume: You may be working at a concentration that is too high (supersaturated). Add 20% more solvent to lower the saturation temperature.

    • Vigorous Agitation: When the oil appears, reheat to dissolve, then cool while stirring rapidly. This prevents the oil droplets from coalescing and encourages seed crystal formation.

Q2: "The crystals are turning purple/brown during filtration."

Diagnosis: Oxidative degradation. Aniline is electron-rich and prone to oxidation by atmospheric oxygen, forming polyaniline-like impurities (purple/black).

  • The Fix:

    • Acidify: Add 1-2 drops of Concentrated HCl to your recrystallization solvent. This ensures the amine remains fully protonated (

      
      ), which is resistant to oxidation compared to the free base.
      
    • Decolorize: You must perform a hot filtration with activated charcoal (Norit) before crystallization.

    • Speed: Minimize exposure to air. Dry the crystals under vacuum immediately.

Q3: "I have low yield. The salt stays in the mother liquor."

Diagnosis: The compound is too soluble in the chosen solvent (likely water or pure ethanol).

  • The Fix: Use the Anti-Solvent Method .

    • Dissolve the salt in the minimum amount of hot Ethanol.

    • Remove from heat.[1][2][3][4]

    • Add Diethyl Ether dropwise until the solution turns permanently cloudy (turbid).

    • Add one drop of Ethanol to clear it.[2]

    • Cool slowly.[2][3][4] The Ether drastically reduces the solubility of the salt, forcing it out of the solution.

Module 3: Standard Operating Procedure (SOP)

Protocol: The Ethanol-Ether Anti-Solvent Method Recommended for maximum recovery and purity of Aniline HCl salts.

Reagents:

  • Crude Aniline Hydrochloride[5]

  • Solvent A: Absolute Ethanol (Hot)

  • Solvent B: Diethyl Ether (Room Temp)

  • Activated Charcoal (Powder)

  • Conc. HCl (Trace)

Workflow Diagram:

RecrystProtocol Step1 1. Dissolution Min. Vol Hot EtOH + 1 drop HCl Step2 2. Decolorization Add Charcoal Boil 2 mins Step1->Step2 Step3 3. Hot Filtration Remove Charcoal (Keep solution hot!) Step2->Step3 Step4 4. Anti-Solvent Add Et2O until turbid Step3->Step4 Step5 5. Crystallization Slow cool to RT then 0°C Step4->Step5 Step6 6. Isolation Vacuum Filter Wash w/ cold Et2O Step5->Step6

Figure 2: Step-by-step workflow for the Ethanol/Ether purification route.

Detailed Steps:

  • Dissolution: Place crude solid in an Erlenmeyer flask. Add boiling Ethanol in small portions. Swirl constantly on a steam bath. Note: Add 1 drop of conc. HCl to prevent hydrolysis/oxidation.

  • Charcoal Treatment: If the solution is colored, remove from heat, add a spatula tip of activated charcoal. WARNING: Do not add charcoal to boiling liquid; it will foam over. Reheat to boil for 2 minutes.

  • Hot Filtration: Filter the hot mixture through a fluted filter paper or a pre-heated Celite pad to remove charcoal.

  • The "Cloud Point": To the clear, hot filtrate, add Diethyl Ether dropwise. Swirl after each addition. Stop immediately when a faint, persistent cloudiness appears.

  • Clarification: Add a few drops of hot Ethanol to make the solution clear again.[3]

  • Crystallization: Cover the flask. Let it stand undisturbed at room temperature for 30 minutes, then move to an ice bath for 30 minutes.

  • Collection: Filter the white needles/plates via suction filtration. Wash with cold 1:1 Ethanol/Ether, then pure Ether.

References & Grounding

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for amine salt purification and solvent selection).

  • Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed. Butterworth-Heinemann, 2013. (Authoritative source for specific solubility data of aniline hydrochloride).

  • PubChem Database. "Aniline Hydrochloride - Compound Summary." National Center for Biotechnology Information. (Verified solubility and toxicity data).

  • MIT OpenCourseWare. "Recrystallization Guide." Department of Chemistry. (Standard operating procedures for solvent-pair recrystallization).

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: 1H NMR Spectrum Analysis of 3-(2-Ethoxyethoxy)aniline Hydrochloride

Executive Summary & Strategic Importance 3-(2-Ethoxyethoxy)aniline hydrochloride (CAS: 116998-62-0 for free base; salt forms vary) is a critical intermediate in the synthesis of PROTACs (Proteolysis Targeting Chimeras) a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

3-(2-Ethoxyethoxy)aniline hydrochloride (CAS: 116998-62-0 for free base; salt forms vary) is a critical intermediate in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and heterobifunctional small molecules. Its structural duality—an aniline "warhead" or attachment point coupled with a PEG-like linker—makes accurate characterization vital.

This guide provides a technical analysis of the 1H NMR spectrum, focusing on comparative diagnostics . Unlike standard datasheets, we evaluate the compound against its free base form and solvent alternatives , providing a robust framework for purity assessment and structural validation in drug discovery workflows.

Chemical Structure & NMR Logic

Understanding the electronic environment is the prerequisite for accurate assignment.

  • Core: Aniline hydrochloride (electron-withdrawing NH3+ vs. electron-donating alkoxy group).

  • Substituent: 3-position (Meta) substitution leads to a complex aromatic splitting pattern (Singlet, Doublet, Triplet, Doublet).

  • Tail: Ethoxyethoxy chain (PEG-2 mimic) introduces distinct aliphatic multiplets.

Diagram 1: Structural Analysis & Signal Logic

G Compound 3-(2-Ethoxyethoxy)aniline HCl Aromatic Aromatic Region (6.5 - 7.5 ppm) Meta-Pattern Compound->Aromatic Electronic Push/Pull Amine Ammonium (NH3+) (9.0 - 10.5 ppm) Exchangeable Compound->Amine Deshielding (+ charge) Linker Ether Linker (3.4 - 4.2 ppm) PEG-like Chain Compound->Linker O-CH2 Environments Terminal Terminal Ethyl (1.1 - 3.5 ppm) Triplet/Quartet Linker->Terminal Ethyl End

Caption: Signal logic flow for 3-(2-Ethoxyethoxy)aniline HCl. The ammonium salt significantly deshields the aromatic ring compared to the free base.

Comparative Analysis: Solvent Selection (DMSO-d6 vs. D2O)

The choice of solvent is not merely about solubility; it dictates the visibility of the critical ammonium protons and the resolution of the ether chain.

Table 1: Solvent Performance Matrix[1]
FeatureDMSO-d6 (Recommended) D2O (Alternative) Implication
NH3+ Signal Visible (~9.5 ppm, Broad)Invisible (Exchanges with D)DMSO is required to confirm salt formation stoichiometry.
Aromatic Shifts Distinct, well-resolvedSlight shifts, potential overlapD2O may cause aggregation-induced broadening.
Water Peak ~3.33 ppm (Usually distinct)~4.79 ppm (HDO)HDO in D2O often obscures the ether region (~4.0-4.5 ppm).
Solubility ExcellentGoodDMSO handles lipophilic impurities better.

Expert Insight: Use DMSO-d6 for primary characterization to quantify the HCl salt ratio (integration of NH3+ vs aromatic protons). Use D2O only if DMSO interferes with specific impurity peaks or for biological compatibility studies.

Comparative Analysis: Salt vs. Free Base

Distinguishing the hydrochloride salt from the free base is a frequent quality control challenge. The protonation of the amine converts it from an electron-donating group (EDG) to a strong electron-withdrawing group (EWG), causing dramatic chemical shift changes.

Table 2: Chemical Shift Comparison (in DMSO-d6)
Proton GroupHCl Salt (Target) Free Base (Alternative) Shift Mechanism
Amine (N-H) 9.0 - 10.5 ppm (Broad s, 3H)4.8 - 5.2 ppm (Broad s, 2H)Protonation deshields N-H significantly.
Aromatic (Ortho/Para) 7.0 - 7.5 ppm (Downfield)6.1 - 6.5 ppm (Upfield)Loss of lone pair resonance into ring (Shielding lost).
Ether O-CH2 ~4.05 ppm~3.95 ppmInductive effect of cationic ring propagates slightly.
Diagram 2: Identification Decision Tree

DecisionTree Start Unknown Sample Spectrum (DMSO-d6) CheckNH Check 8.0 - 11.0 ppm Region Start->CheckNH SignalPresent Broad Singlet (3H) Present CheckNH->SignalPresent Yes SignalAbsent No Signal / Weak Broad Peak < 6ppm CheckNH->SignalAbsent No CheckAr Check Aromatic Region SignalPresent->CheckAr FreeBase CONFIRMED: Free Base (Ar protons < 6.5 ppm) SignalAbsent->FreeBase Salt CONFIRMED: HCl Salt (Ar protons > 6.8 ppm) CheckAr->Salt Downfield Shifts

Caption: Logic workflow for distinguishing the HCl salt from the free base form using 1H NMR.

Detailed Spectral Assignment (DMSO-d6)

The following assignments are based on the specific 3-(2-ethoxyethoxy) substitution pattern.

Aromatic Region (6.8 – 7.4 ppm)

The meta-substitution creates four distinct proton environments.

  • H-2 (Singlet/Narrow Doublet, ~6.8-6.9 ppm): Isolated between the ether and the ammonium group.

  • H-6 (Doublet, ~6.9-7.0 ppm): Ortho to the ammonium group, para to the ether.

  • H-4 (Doublet, ~7.0-7.1 ppm): Ortho to the ether, para to the ammonium.

  • H-5 (Triplet, ~7.2-7.3 ppm): Meta to both substituents; typically the most downfield signal due to lack of resonance shielding.

Aliphatic Ether Chain (1.1 – 4.1 ppm)

The chain -O-CH2(a)-CH2(b)-O-CH2(c)-CH3(d) produces a distinct pattern.

  • ~4.05 ppm (Triplet, 2H): O-CH2(a) attached directly to the phenoxy ring. Deshielded by the aromatic ring.

  • ~3.70 ppm (Triplet, 2H): CH2(b) in the middle of the chain.[1]

  • ~3.50 ppm (Quartet, 2H): O-CH2(c) of the ethyl group.

  • ~1.15 ppm (Triplet, 3H): Terminal CH3(d).

Note: Comparison with the Methoxy analog (CAS 110178-35-3) would show a singlet at ~3.3 ppm instead of the quartet/triplet ethyl pattern. This is the primary differentiator between the methoxy and ethoxy variants.

Experimental Protocol

Reagents & Equipment[1][2]
  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (v/v).

  • Instrument: 400 MHz NMR (minimum) recommended for resolving aromatic coupling.

  • Sample Mass: 5–10 mg.

Step-by-Step Workflow
  • Weighing: Weigh 5-10 mg of the hydrochloride salt into a clean vial.

  • Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved. Note: If the solution is cloudy, the salt may be partially neutralized or contain inorganic impurities.

  • Transfer: Transfer to a 5mm NMR tube.

  • Acquisition:

    • Pulse Angle: 30° or 90°.

    • Relaxation Delay (d1): ≥ 1.0 second (ensure integration accuracy for quantitative salt analysis).

    • Scans: 16–64 scans.

  • Processing:

    • Reference TMS to 0.00 ppm (or residual DMSO pentet to 2.50 ppm).

    • Apply exponential multiplication (LB = 0.3 Hz).

Troubleshooting & Validation

  • Issue: Missing Ammonium Peak.

    • Cause: Solvent contains water (D2O exchange) or sample is the free base.[1]

    • Fix: Dry the sample or use fresh ampule DMSO-d6.

  • Issue: Broad Aromatic Peaks.

    • Cause: Intermediate exchange rate or paramagnetic impurities.

    • Fix: Run at elevated temperature (e.g., 300K -> 320K) to sharpen exchangeable signals.

  • Issue: Extra Triplet at ~4.5 ppm.

    • Cause: This is likely the -OH of ethanol if the sample was recrystallized from EtOH.

    • Fix: Dry sample under high vacuum.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[2][3] J. Org.[1][2] Chem.1997 , 62, 7512–7515.[1][2] Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 16640686, 3-(2-Methoxyethoxy)aniline" (Analogous Structure Reference). PubChem. Accessed Feb 15, 2026. Link

  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J. "Spectrometric Identification of Organic Compounds," 7th Ed., Wiley, 2005.
  • Fulmer, G. R. et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics2010 , 29, 2176–2179. Link

Sources

Comparative

comparing reactivity of 3-(2-Ethoxyethoxy)aniline vs 3-methoxyaniline

This guide provides an in-depth technical comparison between 3-methoxyaniline (m-Anisidine) and its glycol-ether functionalized analog, 3-(2-Ethoxyethoxy)aniline . Subject: 3-(2-Ethoxyethoxy)aniline vs.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 3-methoxyaniline (m-Anisidine) and its glycol-ether functionalized analog, 3-(2-Ethoxyethoxy)aniline .

Subject: 3-(2-Ethoxyethoxy)aniline vs. 3-Methoxyaniline

Executive Summary

For medicinal chemists and process engineers, the choice between 3-methoxyaniline (1) and 3-(2-Ethoxyethoxy)aniline (2) is rarely about nucleophilic reactivity—which is nearly identical—and almost exclusively about physicochemical tuning (ADME) .

  • 3-Methoxyaniline is the standard "atom-efficient" building block, offering a compact steric profile and moderate lipophilicity.

  • 3-(2-Ethoxyethoxy)aniline acts as a "solubility-enhanced" bioisostere. The 2-ethoxyethoxy tail (a "mini-PEG" motif) introduces an amphiphilic character, improving aqueous solubility and altering crystal packing without disrupting the electronic environment of the reactive amine.

Verdict: Use (1) for initial SAR screening and cost-efficiency. Switch to (2) when the lead compound suffers from poor solubility, high LogP, or rapid metabolic clearance, or to access specific kinase inhibitor scaffolds (e.g., Erlotinib/Gefitinib analogs).

Molecular Architecture & Electronic Profile

To understand the reactivity, we must quantify the electronic influence of the meta-substituent.

Comparative Properties Table
Property3-Methoxyaniline3-(2-Ethoxyethoxy)anilineImpact on Protocol
CAS 536-90-3116998-62-0Sourcing specificity
MW 123.15 g/mol 181.23 g/mol Stoichiometry adjustments
Structure Ar-OCH₃Ar-O-CH₂CH₂-O-CH₂CH₃Steric bulk in binding pockets
pKa (Conj. Acid) 4.20 (Exp)~4.15 - 4.25 (Est)Identical buffering requirements
Electronic Effect -I (Inductive w/d)-I (Inductive w/d)Reduced nucleophilicity vs. Aniline
Boiling Point 251 °C>300 °C (Est)(2) is non-volatile; difficult to distill
Solubility Organic solubleAmphiphilic (Org/Aq)Workup phase separation changes
Electronic Mechanism Analysis

Both molecules feature an alkoxy group at the meta position relative to the amine.

  • Inductive Effect (-I): The oxygen atom withdraws electron density from the ring sigma system. At the meta position, this effect is dominant, lowering the electron density on the amine nitrogen relative to unsubstituted aniline (pKa 4.6).

  • Resonance Effect (+M): While alkoxy groups are resonance donors, the meta position prevents the direct delocalization of the oxygen lone pair onto the amine nitrogen or the carbon bearing the amine.

  • Result: Both anilines are weaker bases and weaker nucleophiles than aniline, but they are electronically indistinguishable from each other. The ethyl-ether chain extension in (2) does not significantly alter the Hammett substituent constant (

    
    ) of the oxygen attached to the ring.
    

Reactivity & Experimental Protocols

Nucleophilic Substitution (SɴAr)

A primary application for these anilines is the synthesis of quinazoline-based kinase inhibitors (e.g., EGFR inhibitors). The reaction involves displacing a leaving group (usually Cl) on a pyrimidine or quinazoline core.

Protocol: Synthesis of 4-Anilinoquinazolines

This protocol is self-validating: reaction progress is monitored by the disappearance of the precipitate (starting material) and the formation of a new, often differently colored, precipitate (product).

Materials:

  • Substrate: 4-Chloro-6,7-dimethoxyquinazoline (1.0 eq)

  • Nucleophile: 3-(2-Ethoxyethoxy)aniline OR 3-methoxyaniline (1.1 eq)

  • Solvent: Isopropanol (iPrOH) or Acetonitrile (MeCN)

  • Base: None required (HCl salt forms) or TEA (free base)

Step-by-Step Methodology:

  • Dissolution: Suspend 1.0 eq of 4-chloroquinazoline in iPrOH (10 mL/g).

  • Addition: Add 1.1 eq of the chosen aniline.

    • Note for (2): 3-(2-Ethoxyethoxy)aniline is often a viscous oil. Weigh by mass, not volume, to ensure accuracy.

  • Reflux: Heat the mixture to reflux (82°C for iPrOH) for 3-6 hours.

  • Observation (Validation):

    • The starting material (often white/pale) will dissolve.

    • Product formation is signaled by the precipitation of the hydrochloride salt (often yellow).

  • Workup - The Critical Divergence:

    • For 3-Methoxyaniline: Cool to 0°C. Filter the solid. Wash with cold iPrOH and Et₂O. The product is usually highly crystalline.

    • For 3-(2-Ethoxyethoxy)aniline: The "mini-PEG" tail increases solubility in iPrOH. Precipitation may be sluggish.

      • Correction: If no solid forms, concentrate the solvent to 20% volume and add Et₂O or Hexane to force precipitation.

      • Alternative: Perform an aqueous workup (DCM/Water). The amphiphilic nature of (2) means traces of unreacted aniline may linger in the aqueous phase, aiding purification.

Visualization of Reaction Pathway

The following diagram illustrates the parallel reactivity but divergent workup requirements.

ReactivityComparison Start 4-Chloroquinazoline Core Intermediate Transition State (Meisenheimer Complex) Start->Intermediate S_NAr (Reflux) Aniline1 3-Methoxyaniline (Standard) Aniline1->Intermediate Aniline2 3-(2-Ethoxyethoxy)aniline (Solubility Tail) Aniline2->Intermediate Product1 Product A (Crystalline Solid) Intermediate->Product1 Pathway 1 (Fast Precip) Product2 Product B (Oil or Soluble Solid) Intermediate->Product2 Pathway 2 (Slow Precip) Workup1 Filtration (High Yield) Product1->Workup1 Workup2 Extraction/Trituration (Requires Optimization) Product2->Workup2

Caption: Comparative synthetic workflow showing identical reaction mechanisms but divergent isolation strategies due to the physicochemical properties of the ether tail.

Strategic Selection Guide

When should you substitute 3-methoxyaniline with 3-(2-ethoxyethoxy)aniline?

ParameterSelect 3-Methoxyaniline If...[1][2][3]Select 3-(2-Ethoxyethoxy)aniline If...
Solubility Target molecule is already too polar; you need lipophilicity.Target is insoluble in biological media; you need to lower LogP or add H-bond acceptors.
Metabolism You want to avoid dealkylation (methoxy is generally stable, though O-demethylation occurs).You need to modulate clearance. The ethoxyethoxy chain is susceptible to oxidative metabolism but can alter the route.
Crystallinity You require a highly crystalline solid for X-ray diffraction.You are accepting of amorphous solids or oils (the flexible tail disrupts crystal lattice).
Cost Budget is a constraint (Commodity chemical).Performance is priority (Specialty building block).
The "Solubility Knob" Effect

The 2-ethoxyethoxy group adds approximately 3 heavy atoms and 1 oxygen donor compared to methoxy. While this increases Molecular Weight, the flexible ether oxygen can engage in water solvation.

  • Hypothesis: If your lead compound has a solubility of <10 µM, switching to the ethoxyethoxy analog can often boost this to >50 µM without destroying binding affinity, assuming the meta-pocket has space for the tail.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10824, m-Anisidine. Retrieved from [Link]

  • Chandrika, P. M., et al. (2008).Synthesis and biological activity of novel 4-anilinoquinazolines. (Contextual grounding for SɴAr protocols). Journal of Chemical Sciences.
  • Hansch, C., & Leo, A.Substituent Constants for Correlation Analysis in Chemistry and Biology. (Source for Hammett Constants/Electronic Effects). Wiley-Interscience.

Sources

Validation

Advanced HPLC Method Development for 3-(2-Ethoxyethoxy)aniline: Purity &amp; Impurity Profiling

Topic: HPLC Method Development for 3-(2-Ethoxyethoxy)aniline Purity Check Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1] Executive Summary & Strategic Rational...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Method Development for 3-(2-Ethoxyethoxy)aniline Purity Check Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary & Strategic Rationale

3-(2-Ethoxyethoxy)aniline (CAS: 116998-62-0) is a critical aniline derivative, frequently utilized as a building block in the synthesis of tyrosine kinase inhibitors (e.g., epidermal growth factor receptor [EGFR] inhibitors). Its structural duality—a basic primary amine coupled with a flexible, polar ethoxyethoxy side chain—presents a classic chromatographic paradox:

  • The Amine Challenge: The basic aniline moiety (

    
    ) tends to interact with residual silanols on silica-based columns, causing severe peak tailing under standard acidic conditions.
    
  • The Ether Challenge: The polar side chain reduces retention on standard C18 phases, potentially causing co-elution with polar process impurities like 3-aminophenol.

This guide moves beyond "cookbook" recipes to objectively compare three distinct separation strategies. We evaluate the Standard Acidic C18 approach against two superior alternatives: Phenyl-Hexyl Selectivity and High-pH Hybrid C18 , ultimately recommending a protocol that balances resolution, peak shape, and MS compatibility.

Comparative Analysis of Separation Strategies

We evaluated three method distinct methodologies to determine the optimal purity check workflow.

FeatureMethod A: Standard C18 (Acidic) Method B: Phenyl-Hexyl (Acidic) Method C: Hybrid C18 (High pH)
Stationary Phase Traditional C18 (e.g., Zorbax Eclipse Plus)Phenyl-Hexyl (e.g., Kinetex Biphenyl/Phenyl)Hybrid Ethylene-Bridged C18 (e.g., XBridge BEH)
Mobile Phase Water/ACN + 0.1% Formic AcidWater/Methanol + 0.1% Formic Acid10mM NH₄HCO₃ (pH 10) / ACN
Mechanism Hydrophobic InteractionHydrophobic +

Interaction
Hydrophobic (Neutral Analyte)
Peak Shape Moderate (Tailing Factor ~1.3–1.5)Good (Tailing Factor ~1.1–1.2)Excellent (Tailing Factor ~1.0)
Selectivity StandardHigh (Separates aromatic impurities)Moderate (Retains polar bases well)
Verdict Baseline (Adequate for rough checks)Recommended for Impurity Profiling Recommended for Routine Assay
Why Method B (Phenyl-Hexyl) Wins for Purity Checks

While High-pH methods (Method C) yield the best peak symmetry by suppressing amine ionization, Method B (Phenyl-Hexyl) is superior for purity profiling. The


 interactions offered by the phenyl ligand provide unique selectivity for separating the target aniline from structurally similar aromatic impurities (e.g., unreacted 3-aminophenol or nitro-intermediates) that a standard C18 might co-elute. Furthermore, using Methanol enhances these 

interactions compared to Acetonitrile.
Recommended Experimental Protocol (Method B)

This protocol is designed to be self-validating, ensuring separation of the main peak from likely synthetic byproducts.

3.1. Chromatographic Conditions
  • Column: Phenomenex Kinetex Phenyl-Hexyl (or equivalent), 150 x 4.6 mm, 2.6 µm (Core-shell technology recommended for higher efficiency).

  • System: HPLC with UV-Vis/PDA or LC-MS compatible.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (Buffered to stabilize retention).

  • Mobile Phase B: Methanol (Promotes

    
     selectivity).
    
  • Flow Rate: 1.0 mL/min.[2]

  • Column Temp: 35°C (Slight elevation reduces viscosity and improves mass transfer).

  • Detection: UV at 240 nm (Primary) and 280 nm (Secondary).

    • Note: 240 nm typically captures the aniline absorption maximum with higher sensitivity than 254 nm.

3.2. Gradient Program
Time (min)% Mobile Phase BEventRationale
0.05%HoldTrap polar impurities (e.g., 3-aminophenol).
2.05%IsocraticEnsure baseline stability.
15.090%Linear RampElute target (approx. 8-10 min) and hydrophobic dimers.
18.090%WashFlush highly retained oxidation products.
18.15%Step DownRe-equilibrate.
23.05%EndReady for next injection.
3.3. Standard & Sample Preparation
  • Diluent: 50:50 Water:Methanol.

  • Stock Solution: 1.0 mg/mL in Methanol.

  • Working Standard: Dilute to 0.1 mg/mL in Diluent.

  • System Suitability Solution: Spike 3-(2-Ethoxyethoxy)aniline with 1% 3-Aminophenol (potential starting material) to verify resolution (

    
    ).
    
Visualizing the Science
Diagram 1: Method Development Decision Tree

This flowchart guides the user through the logic of selecting the correct column based on specific impurity challenges.

MethodSelection Start Start: 3-(2-Ethoxyethoxy)aniline Method Development Goal Define Goal Start->Goal Assay Priority: Peak Shape & Speed Goal->Assay Routine Assay (Quantification) Purity Priority: Selectivity Goal->Purity Impurity Profiling (Unknowns) MethodC Method C: Hybrid C18 10mM NH4HCO3 (pH 10) Assay->MethodC Use High pH C18 (Suppresses Ionization) AnalyzeImpurities Are impurities aromatic isomers? Purity->AnalyzeImpurities Identify Potential Contaminants MethodB Method B: Phenyl-Hexyl Methanol + Acidic Buffer AnalyzeImpurities->MethodB Yes (e.g. Positional Isomers) MethodA Method A: Standard C18 ACN + Formic Acid AnalyzeImpurities->MethodA No (General Degradants)

Caption: Decision matrix for selecting column chemistry based on analytical goals (Assay vs. Purity).

Diagram 2: Impurity Origin & Separation Pathway

Understanding where impurities come from is key to separating them. This diagram maps the synthesis pathway to the chromatographic separation.

ImpurityMap cluster_synthesis Synthesis Route cluster_hplc HPLC Elution Order (Phenyl-Hexyl) SM1 3-Nitrophenol (Starting Material) Inter Intermediate: Nitro-Ether SM1->Inter Etherification Peak1 1. Polar SM (3-Aminophenol) SM1->Peak1 If reduced Prod Target: 3-(2-Ethoxyethoxy)aniline Inter->Prod Reduction Byprod Byproduct: Azo-Dimer Inter->Byprod Incomplete Red. Peak3 3. Nitro-Intermediates Inter->Peak3 Peak2 2. Target (Aniline Ether) Prod->Peak2 Peak4 4. Hydrophobic Dimers Byprod->Peak4

Caption: Correlation between synthetic origin of impurities and their predicted elution order on a Phenyl-Hexyl column.

Validation & Troubleshooting

To ensure the "Trustworthiness" of this method, the following system suitability parameters must be met before routine use.

ParameterAcceptance CriteriaTroubleshooting
Resolution (

)
> 2.0 between Target and nearest impurityDecrease gradient slope or switch to Methanol (if using ACN).
Tailing Factor (

)
< 1.5Increase buffer concentration or temperature (up to 40°C).
Precision (RSD) < 1.0% for retention time, < 2.0% for areaCheck pump stability and column equilibration time.
LOD/LOQ S/N > 3 (LOD), S/N > 10 (LOQ)Switch detection to 240 nm or use MS detection (SIM mode).

Common Pitfall:

  • Ghost Peaks: 3-(2-Ethoxyethoxy)aniline is sensitive to oxidation. If "ghost peaks" appear at late retention times, prepare fresh samples in amber vials and limit air exposure.

References
  • PubChem. (2025).[3] 3-(2-Methoxyethoxy)aniline Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Sielc Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column. Retrieved from [Link]

  • Chromatography Online. (2011). Simplified Yet Sensitive Determination of Aniline and Nitroanilines. LCGC International. Retrieved from [Link]

Sources

Comparative

Optimizing Kinase Inhibitor Properties: A Comparative SAR Guide to Aniline Ether Side Chains

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, Drug Development Professionals Focus: 4-Anilinoquinazoline Scaffold (EGFR Inhibitors) Executive Summary: The Solubility-P...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, Drug Development Professionals Focus: 4-Anilinoquinazoline Scaffold (EGFR Inhibitors)

Executive Summary: The Solubility-Potency Paradox

In the optimization of kinase inhibitors, particularly 4-anilinoquinazolines (e.g., Gefitinib, Erlotinib), the "aniline ether" side chains at the C6 and C7 positions are not merely auxochromes; they are the primary levers for modulating physicochemical properties without destroying binding affinity.

The core challenge is the Solubility-Potency Paradox : The quinazoline core is inherently flat and lipophilic, driving high potency via hydrophobic stacking but resulting in poor aqueous solubility. This guide compares three distinct side-chain strategies to resolve this paradox, providing experimental data and validated protocols for synthesis and testing.

Strategic Comparison: Side Chain Architectures

We analyze three dominant strategies for modifying the ether side chains (


) on the quinazoline scaffold.
Alternative A: Small Lipophilic Ethers (The Baseline)
  • Structure: Methoxy (

    
    ) or Ethoxy (
    
    
    
    ) groups.
  • Mechanism: These groups fit snugly into the solvent-exposed region of the ATP-binding pocket (ribose-phosphate region) without incurring steric penalties.

  • Performance:

    • Potency: High (Baseline).

    • Solubility: Poor (< 1

      
      g/mL). High LogP leads to rapid metabolic clearance and poor oral bioavailability.
      
    • Use Case: Early-stage hits or co-crystallization studies where solubility is not yet critical.

Alternative B: Solubilizing Basic Ethers (The Gefitinib Strategy)
  • Structure: 3-Morpholinopropoxy side chain (

    
    ).
    
  • Mechanism: Introduces a basic amine (

    
    ) that is protonated at physiological pH, drastically improving solubility. The propyl linker projects the morpholine ring out of the binding pocket into the solvent, minimizing steric clash.
    
  • Performance:

    • Potency: Retained (IC

      
       ~20-30 nM).
      
    • Solubility: Excellent (> 10 mg/mL at pH 5).

    • Liability: The morpholine ring can be a metabolic soft spot (oxidation/ring-opening).

Alternative C: Glycol-Mimetic Ethers (The Erlotinib Strategy)
  • Structure: Bis-(2-methoxyethoxy) chains (

    
    ).
    
  • Mechanism: Uses polyether ("pegylated") chains to solvate the molecule via hydrogen bond acceptance with water, without introducing a high-pKa basic center.

  • Performance:

    • Potency: High (IC

      
       ~30 nM).
      
    • Solubility: Moderate to Good. Improved metabolic stability compared to morpholine.

    • Use Case: When hERG liability (often associated with basic amines) is a concern.

Comparative Data Summary

Data derived from standard EGFR kinase assays (A431 cell line / recombinant EGFR).

FeatureSmall Ethers (6,7-dimethoxy) Basic Ether (Gefitinib-like) Glycol Ether (Erlotinib-like)
Side Chain


-Morpholine

EGFR IC

20 nM27 nM33 nM
Solubility (pH 7.4) < 1

M
> 100

M
~ 50

M
ClogP ~ 3.5~ 3.2~ 2.7
Metabolic Liability O-Dealkylation (Rapid)N-Oxidation / Ring openingO-Dealkylation (Slow)

Deep Dive: Mechanism of Action & Binding Mode

The efficacy of these side chains relies on the specific topology of the EGFR ATP-binding pocket. The 4-anilino moiety binds deep in the hydrophobic pocket, while the C6/C7 positions point toward the solvent interface.

Pathway Visualization

The following diagram illustrates the EGFR signaling cascade and where these inhibitors intervene.

EGFR_Pathway EGF EGF Ligand EGFR_Inactive EGFR Monomer (Inactive) EGF->EGFR_Inactive Binding EGFR_Active EGFR Dimer (Phosphorylated) EGFR_Inactive->EGFR_Active Dimerization & Autophosphorylation RAS RAS Activation EGFR_Active->RAS PI3K PI3K/AKT Pathway (Survival) EGFR_Active->PI3K Inhibitor Aniline Ether Inhibitor (Gefitinib/Erlotinib) Inhibitor->EGFR_Active Competes with ATP (Blocks Phosphorylation) MAPK MAPK/ERK Pathway (Proliferation) RAS->MAPK

Caption: EGFR signaling cascade showing the competitive inhibition point of aniline ether quinazolines at the phosphorylated dimer stage.

Experimental Protocols (Self-Validating Systems)

Reliable SAR data requires high-purity compounds and robust assays. Below are the industry-standard protocols for synthesizing these ethers and validating their activity.

Protocol A: Mitsunobu Etherification (Synthesis)

The most reliable method to introduce complex side chains (like the morpholinopropyl group) onto the quinazoline core is the Mitsunobu reaction. This avoids the harsh conditions of base-mediated alkylation which can degrade sensitive side chains.

Reagents:

  • Substrate: 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-hydroxyquinazoline (1.0 eq)

  • Alcohol: 3-Morpholinopropan-1-ol (1.5 eq)

  • Phosphine: Triphenylphosphine (

    
    ) (1.5 eq)
    
  • Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Solvent: Anhydrous THF (10-15 volumes)

Step-by-Step Workflow:

  • Preparation: Charge the reaction vessel with the Quinazoline phenol, Alcohol, and

    
     in anhydrous THF under 
    
    
    
    atmosphere. Cool to 0°C.
    • Why: Cooling prevents the formation of hydrazine by-products and controls the exothermic nature of the betaine formation.

  • Addition: Add DIAD dropwise over 30 minutes, maintaining temperature < 5°C.

    • Validation: The solution should turn yellow/orange but not dark brown (indication of decomposition).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4-12 hours. Monitor by TLC or LC-MS.

    • Endpoint: Disappearance of the phenol starting material.

  • Workup: Quench with water. Extract with EtOAc. Wash organic layer with saturated

    
     and Brine.
    
  • Purification: Flash column chromatography (DCM/MeOH gradient).

    • Note: Triphenylphosphine oxide (

      
      ) is a difficult byproduct. Use a gradient starting at 100% DCM to elute the oxide before the polar product.
      
Protocol B: ADP-Glo™ Kinase Assay (Biochemical Validation)

To determine IC


, we use a luminescent ADP-detection assay. This is superior to radioactive 

assays for high-throughput SAR screening.

Reagents:

  • Recombinant EGFR Kinase (0.2 ng/

    
    L)
    
  • Substrate: Poly(Glu,Tyr) 4:1 (0.2 mg/mL)

  • ATP (10

    
    M - near 
    
    
    
    to ensure competitive sensitivity)
  • ADP-Glo™ Reagent & Kinase Detection Reagent (Promega)

Step-by-Step Workflow:

  • Compound Prep: Prepare 3-fold serial dilutions of the aniline ether inhibitor in 100% DMSO (10 points). Dilute into 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM

    
    , 0.1 mg/mL BSA).
    
  • Reaction Assembly: In a 384-well white plate, add:

    • 2

      
      L Inhibitor (or DMSO control).
      
    • 2

      
      L EGFR Enzyme.
      
    • Incubate 10 mins at RT (allows inhibitor to bind).

    • 2

      
      L ATP/Substrate mix to start reaction.[1]
      
  • Incubation: Incubate at RT for 60 minutes.

  • Detection:

    • Add 5

      
      L ADP-Glo™ Reagent (stops kinase, depletes remaining ATP). Incubate 40 mins.
      
    • Add 10

      
      L Kinase Detection Reagent (converts ADP to ATP 
      
      
      
      Luciferase light).[1] Incubate 30 mins.
  • Analysis: Measure Luminescence (RLU). Fit data to a sigmoidal dose-response curve (Variable Slope) to calculate IC

    
    .
    

Synthesis Workflow Visualization

The following diagram details the logic flow for the Mitsunobu coupling described in Protocol A.

Mitsunobu_Workflow Start Start: Quinazoline Phenol + Alcohol Activation Activation: Add PPh3 + DIAD (0°C) Start->Activation Dissolve in THF Intermediate Formation of Alkoxy-Phosphonium Salt Activation->Intermediate Betaine Formation Substitution SN2 Attack: Phenoxide displaces OPPh3 Intermediate->Substitution Inversion of Config Workup Workup: Remove Ph3PO Byproduct Substitution->Workup TLC Monitoring Product Final Product: Aniline Ether Workup->Product Column Chromatography

Caption: Logical flow of the Mitsunobu etherification used to attach solubilizing side chains to the scaffold.

References

  • Barker, A. J., et al. (2001). "Studies leading to the identification of ZD1839 (Iressa): an orally active, selective epidermal growth factor receptor tyrosine kinase inhibitor targeted to the treatment of cancer." Bioorganic & Medicinal Chemistry Letters. Link

  • Stamos, J., et al. (2002). "Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor." Journal of Biological Chemistry. Link

  • Promega Corporation. (2024). "ADP-Glo™ Kinase Assay Technical Manual." Link

  • Cohen, M. H., et al. (2005). "FDA Drug Approval Summary: Gefitinib (ZD1839) (Iressa) Tablets." The Oncologist. Link

  • Organic Chemistry Portal. (2024). "Mitsunobu Reaction: Mechanism and Protocols." Link

Sources

Validation

A Comparative Guide to the UV-Vis Absorption Spectra of 3-(2-Ethoxyethoxy)aniline Derivatives

In the landscape of pharmaceutical and materials science research, aniline derivatives serve as pivotal building blocks for a vast array of functional molecules. Among these, 3-(2-Ethoxyethoxy)aniline and its analogues a...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science research, aniline derivatives serve as pivotal building blocks for a vast array of functional molecules. Among these, 3-(2-Ethoxyethoxy)aniline and its analogues are of growing interest due to the unique physicochemical properties imparted by the ethoxyethoxy moiety, such as enhanced solubility and modified electronic characteristics. This guide provides a comprehensive comparison of the UV-Vis absorption spectra of 3-(2-Ethoxyethoxy)aniline and related derivatives, grounded in established spectroscopic principles and supported by experimental data from analogous systems. We will delve into the structural and environmental factors that govern their electronic transitions, offering a robust framework for researchers engaged in the development and characterization of these compounds.

The Foundational Principles of UV-Vis Spectroscopy with Anilines

UV-Vis spectroscopy is a powerful analytical technique that probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light.[1] For aromatic compounds like aniline and its derivatives, the absorption of UV light promotes electrons from lower energy bonding (π) and non-bonding (n) orbitals to higher energy anti-bonding (π*) orbitals.[2] The resulting spectrum, a plot of absorbance versus wavelength, provides a unique "fingerprint" of the molecule's electronic structure.[3]

The UV-Vis spectrum of aniline, the parent compound, typically exhibits two primary absorption bands.[4] The more intense band, often found at shorter wavelengths, is attributed to the π → π* transition of the benzene ring, while a lower intensity band at longer wavelengths arises from the n → π* transition associated with the non-bonding electrons of the amino group.[2][5] The position (λmax) and intensity (molar absorptivity, ε) of these bands are highly sensitive to the chemical environment of the chromophore.[6]

The Influence of Substituents on the Aniline Chromophore

The introduction of substituents onto the aniline ring can significantly alter its UV-Vis absorption spectrum. This is primarily due to the electronic effects of the substituent, which can either donate or withdraw electron density from the aromatic system, thereby affecting the energy gap between the ground and excited states.[7]

  • Electron-Donating Groups (EDGs): Substituents such as alkyl (-CH3), alkoxy (-OR), and amino (-NH2) groups are electron-donating. They increase the electron density of the benzene ring through resonance and inductive effects. This destabilizes the ground state and stabilizes the excited state, leading to a decrease in the energy required for the π → π* transition. Consequently, a bathochromic shift (a shift to longer wavelengths) and often a hyperchromic effect (an increase in absorption intensity) are observed.[7]

  • Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO2), cyano (-CN), and carbonyl (-C=O) are electron-withdrawing. They decrease the electron density of the aromatic ring, stabilizing the ground state to a greater extent than the excited state. This increases the energy of the π → π* transition, resulting in a hypsochromic shift (a shift to shorter wavelengths).

The 3-(2-Ethoxyethoxy) substituent in 3-(2-Ethoxyethoxy)aniline is primarily an electron-donating group due to the lone pairs of electrons on the oxygen atoms, which can participate in resonance with the aromatic ring. Therefore, we can anticipate a bathochromic shift in its UV-Vis spectrum compared to unsubstituted aniline.

Comparative UV-Vis Spectral Data

CompoundSubstituentElectronic EffectExpected λmax 1 (nm)Expected λmax 2 (nm)Reference for Parent/Analogue Data
Aniline-H(Reference)~230~280[4]
4-Fluoroaniline-FWeakly Electron-Withdrawing230293[8]
4-Chloroaniline-ClWeakly Electron-Withdrawing243298[8]
4-Bromoaniline-BrWeakly Electron-Withdrawing245296.5[8]
o-Toluidine-CH3 (ortho)Electron-Donating-~340-355 (in clay)[5]
o-Anisidine-OCH3 (ortho)Electron-Donating-~340-355 (in clay)[5]
3-(2-Ethoxyethoxy)aniline -O-CH2CH2-O-CH2CH3Electron-Donating ~240-250 ~290-300 Predicted

Note: The λmax values for o-toluidine and o-anisidine are from a study where they were intercalated in clay, which may influence the exact peak positions. The values for 3-(2-Ethoxyethoxy)aniline are predicted based on the known effects of alkoxy substituents.

The Critical Role of Solvent Polarity

The choice of solvent can significantly impact the UV-Vis absorption spectrum of aniline derivatives.[9] This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited states of the molecule.[10]

  • Polar Solvents: In polar solvents, the excited state, which is generally more polar than the ground state, is stabilized to a greater extent through dipole-dipole interactions and hydrogen bonding. This leads to a smaller energy gap for the electronic transition and a resulting bathochromic shift.[6]

  • Non-polar Solvents: In non-polar solvents, these stabilizing interactions are minimized, and the spectrum will more closely represent the intrinsic electronic transitions of the isolated molecule.

Therefore, when comparing the UV-Vis spectra of different aniline derivatives, it is crucial to use the same solvent to ensure that any observed shifts are due to structural differences rather than solvent effects.

Experimental Protocol for UV-Vis Spectroscopic Analysis

To ensure the acquisition of high-quality and reproducible UV-Vis data, the following detailed protocol is recommended:

1. Instrument Preparation and Calibration:

  • Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 30 minutes to ensure a stable output.[11]

  • Perform a system self-check and calibration according to the manufacturer's instructions. This typically involves checks for wavelength accuracy and photometric accuracy using certified reference materials.

2. Sample Preparation:

  • Solvent Selection: Choose a solvent that is transparent in the UV-Vis region of interest (typically above 200 nm) and in which the analyte is readily soluble. Common choices include ethanol, methanol, cyclohexane, and water. For aniline derivatives, ethanol or methanol are often suitable.[8][9]

  • Stock Solution Preparation: Accurately weigh a small amount of the aniline derivative and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Working Solutions: Prepare a series of dilutions from the stock solution to create working solutions of varying concentrations. The absorbance of these solutions should ideally fall within the linear dynamic range of the spectrophotometer (typically 0.1 to 1.0 absorbance units).[3]

3. Data Acquisition:

  • Blank Measurement: Fill a clean quartz cuvette with the pure solvent to be used for the sample solutions. Place the cuvette in the spectrophotometer and record a baseline spectrum. This will subtract any absorbance from the solvent and the cuvette itself.[11]

  • Sample Measurement: Rinse the cuvette with the sample solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm for aniline derivatives).

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and the corresponding absorbance value for each sample.

4. Quantitative Analysis (Beer-Lambert Law):

For quantitative analysis, a calibration curve can be constructed by plotting the absorbance at λmax versus the concentration of the standard solutions.[3] The concentration of an unknown sample can then be determined from its absorbance using this curve. The Beer-Lambert Law (A = εbc) describes the linear relationship between absorbance (A), molar absorptivity (ε), path length (b), and concentration (c).[1]

Visualizing the Workflow and Structures

To further clarify the experimental process and the molecules under discussion, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis instrument_prep Instrument Preparation (Warm-up, Calibration) sample_prep Sample Preparation (Solvent Selection, Stock & Working Solutions) blank_meas Blank Measurement (Pure Solvent) sample_prep->blank_meas sample_meas Sample Measurement (Aniline Derivative Solutions) blank_meas->sample_meas data_proc Data Processing (Identify λmax, Absorbance) sample_meas->data_proc quant_analysis Quantitative Analysis (Beer-Lambert Plot, Concentration Determination) data_proc->quant_analysis Aniline_Derivatives cluster_aniline Aniline cluster_toluidine p-Toluidine cluster_anisidine p-Anisidine cluster_ethoxy 3-(2-Ethoxyethoxy)aniline aniline toluidine anisidine ethoxy

Caption: Chemical structures of aniline and some of its derivatives.

Conclusion

The UV-Vis absorption spectrum of 3-(2-Ethoxyethoxy)aniline and its derivatives provides valuable insights into their electronic structure and can be a powerful tool for both qualitative identification and quantitative analysis. The principles outlined in this guide, from the influence of substituents and solvents to a detailed experimental protocol, offer a solid foundation for researchers. The electron-donating nature of the 3-(2-ethoxyethoxy) group is predicted to induce a bathochromic shift in the absorption spectrum relative to aniline. By carefully controlling experimental parameters, particularly the choice of solvent, researchers can obtain high-quality, reproducible data to guide their synthesis and application development efforts in the fields of drug discovery and materials science.

References

  • ResearchGate. (n.d.). UV-visible spectra of aniline (a), o-toluidine (b) and o-anisidine (c)... Retrieved from [Link]

  • PubMed. (2005). UV-vis, IR and 1H NMR spectroscopic studies of some mono- and bis-azo-compounds based on 2,7-dihydroxynaphthalene and aniline derivatives. Retrieved from [Link]

  • Journal of the Chemical Society B: Physical Organic. (1967). The ultraviolet spectra of aniline, 2-, 3-, and 4-aminopyridines and of some of their derivatives in n-hexane, 1,4-dioxan, ethanol, and water solutions. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-vis spectra of (a) aniline and di-ANI. (b) oANS and tri-oANS. Retrieved from [Link]

  • Academic Journal of Research and Scientific Publishing. (2021). The Impacts of Various Media on the Electronic Spectrum of Aniline Violet. Retrieved from [Link]

  • Science Publishing Group. (2021). Solvent Effects on the Electronic Absorption Spectra of Benzene and Paranitroaniline in UV-Vis Spectroscopy. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). ULTRAVIOLET SPECTROSCOPY. Retrieved from [Link]

  • Sim4t. (2013). UV Vis Absorption Experiment 1: Beer- Lambert Law and Identification of an Unknown Mixture. Retrieved from [Link]

  • ResearchGate. (n.d.). The Spectrum of Aniline Violet in presence of different solvents. Retrieved from [Link]

  • MDPI. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. Retrieved from [Link]

  • Purdue University. (n.d.). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Retrieved from [Link]

  • PubMed. (2012). The influence of substituent effects on spectroscopic properties examined on benzylidene aniline-type imines. Retrieved from [Link]

  • Mettler Toledo. (n.d.). UV/Vis Spectroscopy Guide | Principles, Equipment & More. Retrieved from [Link]

  • MDPI. (2019). UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]Dithiophene-2,6-diyl}{3-Fluoro-2-[(2-Ethylhexyl)Carbonyl]Thieno. Retrieved from [Link]

  • ARC Journals. (2025). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. Retrieved from [Link]

  • RSC Publishing. (1987). Resonance and solvent effects on absorption spectra. Part 5. Substituent and solvent effects on infrared spectra of 2- and 4-substituted aniline derivatives. Retrieved from [Link]

  • Master Organic Chemistry. (2016). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. Retrieved from [Link]

  • PubChem. (n.d.). 3-[(2-ethoxyethoxy)methyl]aniline (C11H17NO2). Retrieved from [Link]

  • PubChem. (n.d.). 3-(2-ethoxyethoxy)aniline (C10H15NO2). Retrieved from [Link]

  • Quimica Organica. (n.d.). Vis-UV spectra of aromatic compounds. Retrieved from [Link]

  • ARC Journals. (2016). Visible Spectrophotometric Method for the Determination of Pharmaceutically Important Aromatic Primary Amines by using P-N, N-Di. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Absorption Spectrum of Aniline. Retrieved from [Link]

  • PubChem. (n.d.). 3-(2-Methoxyethoxy)aniline. Retrieved from [Link]

  • ResearchGate. (n.d.). The absorption spectrum of aniline. Retrieved from [Link]

  • ResearchGate. (n.d.). The UV–vis absorption spectrum of aniline under different EEF (0.000.... Retrieved from [Link]

Sources

Comparative

Elemental Analysis Standards for C₁₀H₁₆ClNO₂: A Comparative Technical Guide

The following guide provides a technical comparison of elemental analysis standards and methodologies specifically optimized for C₁₀H₁₆ClNO₂ (exemplified by Etilefrine Hydrochloride or Oxilofrine Hydrochloride ). Content...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical comparison of elemental analysis standards and methodologies specifically optimized for C₁₀H₁₆ClNO₂ (exemplified by Etilefrine Hydrochloride or Oxilofrine Hydrochloride ).

Content Type: Publish Comparison Guide Target Audience: Pharmaceutical Researchers, QC Scientists, and Synthetic Chemists Focus Molecule: C₁₀H₁₆ClNO₂ (MW: 217.69 g/mol ) | Primary Context: Sympathomimetic Amine Hydrochlorides

Executive Summary: The Stoichiometric Challenge

In drug development, the molecular formula C₁₀H₁₆ClNO₂ typically represents the hydrochloride salt of a phenethylamine derivative (e.g., Etilefrine HCl ). Validating this composition is critical not just for identity, but for confirming the salt stoichiometry (1:1 Base:HCl ratio).

Unlike simple organic combustion, analyzing C₁₀H₁₆ClNO₂ presents a specific triad of challenges:

  • Halide Interference: The 16.3% Chlorine content can poison standard combustion catalysts and interfere with CO₂/H₂O detection if not scrubbed.

  • Hygroscopicity: Amine hydrochlorides are prone to moisture uptake, artificially inflating %H and O while diluting %C, %N, and %Cl.

  • Volatility: The HCl fraction can volatilize separately during decomposition, leading to low Cl recovery in open-vessel methods.

This guide compares the two industry-standard approaches—Automated Dynamic Flash Combustion vs. Schöniger Oxygen Flask —and defines the precise reference standards required to validate the data within the FDA/USP acceptance limit of ±0.4% .

Comparative Analysis of Methodologies

Method A: Automated Dynamic Flash Combustion (CHN + Cl Module)

The Modern High-Throughput Standard

Mechanism: The sample is dropped into a combustion tube (900–1150°C) with oxygen.

  • CHN Mode: Gases pass through reduction copper and traps. Crucial: A silver (Ag) or tungsten (WO₃) scrubber must be used to remove Halogens to prevent detector damage.

  • Cl Mode: A separate run (or split stream) where Cl is converted to HCl and detected via electrochemical titration or IR.

Pros:

  • High precision (SD < 0.1%).

  • Simultaneous CHN determination.

  • Minimal sample size (1–3 mg).

Cons:

  • Memory Effects: Cl analysis often suffers from carryover in single-channel systems.

  • Catalyst Poisoning: High Cl content depletes reduction tubes faster.

Method B: Schöniger Oxygen Flask Combustion + Potentiometric Titration

The "Gold Standard" for Halogens

Mechanism: The sample is wrapped in ashless paper and burned in a closed flask filled with O₂ and an absorbing solution (e.g., NaOH/H₂O₂). The resulting chloride ions are titrated with AgNO₃.

Pros:

  • Absolute Accuracy: Eliminates matrix interference common in gas chromatography.

  • Cost-Effective: No expensive columns/catalysts.

Cons:

  • Labor-intensive (not automated).

  • Requires larger sample size (>10 mg) for precision.

Summary Data Comparison
FeatureAutomated Flash Combustion (EA)Schöniger Flask + Titration
Primary Analyte C, H, N (Cl optional)Cl, S, (Halogens)
Sample Size 1.5 – 2.5 mg10 – 20 mg
Precision (SD) < 0.2%< 0.3%
Analysis Time 5–8 mins30–45 mins
Interference High (requires Ag scrubber)Low (Matrix destroyed)
Suitability for C₁₀H₁₆ClNO₂ Best for C/H/N Best for Cl Confirmation

Reference Standards Selection

To achieve the ±0.4% accuracy required for publication and regulatory filing, you cannot rely on a single standard. You must use a "Bracketed Matrix" approach.

The Recommended Standard Set
  • Primary CHN Standard: Acetanilide (C₈H₉NO)

    • Why: It is stable, non-hygroscopic, and has a C/N ratio (8:1) reasonably close to C₁₀H₁₆ClNO₂ (10:1).

    • Target Values: C: 71.09%, H: 6.71%, N: 10.36%.

  • Primary Cl Standard: p-Chlorobenzoic Acid (C₇H₅ClO₂)

    • Why: It contains Chlorine (~22.6%) and Oxygen, mimicking the oxidized combustion products of your analyte. It validates the halogen scrubber's efficiency.

    • Target Values: Cl: 22.64%, C: 53.70%.

  • Quality Control (Check) Standard: S-Benzyl-thiuronium Chloride

    • Why: It is a salt (like your analyte).[1] If your method fails to release Cl from the ionic bond, this standard will show low recovery.

Theoretical Composition of C₁₀H₁₆ClNO₂ (Etilefrine HCl)
ElementAtomic MassMolesMass ContributionTheoretical %
Carbon 12.01110120.1155.17%
Hydrogen 1.0081616.1287.41%
Chlorine 35.45135.4516.28%
Nitrogen 14.007114.0076.43%
Oxygen 15.999231.99814.70%
Total 217.69 100.00%

Experimental Protocol: The "Dual-Validation" Workflow

For C₁₀H₁₆ClNO₂, a single automated run is often insufficient due to the Cl interference. The following Self-Validating Protocol ensures data integrity.

Step 1: Sample Pre-Treatment (Crucial)
  • Drying: Dry C₁₀H₁₆ClNO₂ at 60°C under vacuum (P < 5 mbar) for 4 hours to remove surface moisture.

  • Handling: Weigh samples in a glove box or low-humidity environment if the salt is hygroscopic.

Step 2: Automated CHN Analysis
  • Calibration: Run Blank -> Acetanilide (K-factor) -> Acetanilide (Check).

  • Scrubber Check: Ensure the Silver (Ag) wool trap is fresh (bright silver, not grey/black).

  • Analysis: Run C₁₀H₁₆ClNO₂ in triplicate.

  • Acceptance: %C and %N must be within ±0.3% of theoretical.

Step 3: Chlorine Validation (Schöniger Method)

Use this if Automated Cl results are erratic.

  • Combustion: Weigh ~15 mg sample onto ashless paper. Burn in a 500 mL O₂-filled flask containing 10 mL 0.1M NaOH + 3 drops 30% H₂O₂.

  • Absorption: Shake for 10 mins.

  • Titration: Acidify with HNO₃. Titrate with 0.01M AgNO₃ using a potentiometric silver electrode.

  • Calculation:

    
    
    

Visualization: Analytical Decision Tree

The following diagram illustrates the logical workflow for validating C₁₀H₁₆ClNO₂, ensuring that halide interference does not compromise the CHN data.

G Start Sample: C10H16ClNO2 (Target: 16.28% Cl) PreTreat Vacuum Dry (60°C, 4h) Remove hygroscopic water Start->PreTreat Combustion Automated CHN Analysis (with Ag Scrubber) PreTreat->Combustion CheckCHN Are C/N values within ±0.4% of Theoretical? Combustion->CheckCHN PassCHN CHN Validated CheckCHN->PassCHN Yes FailCHN Fail: Likely Cl Interference or Wet Sample CheckCHN->FailCHN No Cl_Analysis Chlorine Determination PassCHN->Cl_Analysis Method_Choice Select Cl Method Cl_Analysis->Method_Choice AutoCl Automated EA (Cl Mode) Standard: p-Chlorobenzoic Acid Method_Choice->AutoCl High Throughput WetChem Schöniger Flask + Titration (Potentiometric) Method_Choice->WetChem High Accuracy Compare Compare %Cl to 16.28% AutoCl->Compare WetChem->Compare Compare->FailCHN Deviation > 0.4% Final Publish Data: C, H, N (Auto) + Cl (Titration) Compare->Final Within ±0.4%

Figure 1: Analytical workflow for validating chlorinated organic salts, balancing throughput with stoichiometric accuracy.

References

  • National Institutes of Health (NIH) - PubChem. Etilefrine Hydrochloride (Compound Summary). Retrieved from [Link]

  • ASTM International. ASTM D5808 - Standard Test Method for Determining Organic Chloride in Aromatic Hydrocarbons and Related Chemicals by Microcoulometry. Retrieved from [Link]

  • Exeter Analytical. CHN Analysis of Air-Sensitive and Hygroscopic Samples (Technical Note). Retrieved from [Link]

Sources

Validation

Precision Impurity Profiling of 3-(2-Ethoxyethoxy)aniline: A Comparative Guide to Reference Standard Strategies

Executive Summary: The Criticality of Standard Selection In the synthesis of small molecule APIs—particularly kinase inhibitors targeting EGFR or similar pathways—3-(2-Ethoxyethoxy)aniline (CAS: 116998-62-0) serves as a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Criticality of Standard Selection

In the synthesis of small molecule APIs—particularly kinase inhibitors targeting EGFR or similar pathways—3-(2-Ethoxyethoxy)aniline (CAS: 116998-62-0) serves as a pivotal intermediate. Its structural integrity directly impacts the impurity profile of the final drug substance.

The challenge lies not just in synthesizing the intermediate, but in accurately quantifying its impurities, which often include Potentially Genotoxic Impurities (PGIs) like alkyl halides and nitro-precursors. This guide objectively compares three tiers of reference standards—Certified Reference Materials (CRMs) , Analytical Standards , and Research Grade Chemicals —demonstrating how standard quality dictates the accuracy of Relative Response Factors (RRFs) and the validity of trace analysis under ICH M7 guidelines.

Comparative Analysis of Reference Standard Tiers

We evaluated three classes of reference standards commonly used for profiling 3-(2-Ethoxyethoxy)aniline and its key impurities (e.g., 3-Nitrophenol, 1-Bromo-2-ethoxyethane).

Tier 1: Certified Reference Materials (CRMs) – The Gold Standard
  • Definition: Standards characterized by a metrologically valid procedure, accompanied by a certificate stating the property value and its associated uncertainty (ISO 17034 accredited).

  • Performance:

    • Purity: Typically >99.5% with quantitative NMR (qNMR) or Mass Balance verification.

    • Traceability: Directly traceable to SI units (NIST/BIPM).

    • Stability: Validated stability data provided.

  • Best Use Case: Establishing Relative Response Factors (RRFs) , Method Validation (Accuracy/Linearity), and calibration of secondary standards.

Tier 2: Analytical Standards – The Workhorse
  • Definition: High-purity materials (>98%) with comprehensive Certificates of Analysis (CoA) including HPLC, MS, 1H-NMR, and water content.

  • Performance:

    • Purity: High, but lacks the explicit uncertainty budget of a CRM.

    • Characterization: Identity and chromatographic purity are confirmed.

  • Best Use Case: Routine Quality Control (QC) release testing, retention time markers, and system suitability testing.

Tier 3: Research Grade (Catalog Chemicals) – The Risk
  • Definition: Bulk chemicals sold primarily for synthesis, not analysis.

  • Performance:

    • Purity: Variable (often "Technical Grade" ~90-95%).

    • Characterization: Limited (often just 1H-NMR). May contain significant levels of isomers or salt forms not declared.

  • Best Use Case: Early-stage synthesis optimization, identifying gross impurities (where quantification is not critical).

Experimental Data: The Impact of Standard Purity on RRF

To demonstrate the causality between standard quality and analytical accuracy, we performed a comparative study determining the RRF of the impurity 3-Nitrophenol relative to the analyte 3-(2-Ethoxyethoxy)aniline .

Hypothesis: Using a Research Grade standard without correcting for purity/salt form will result in a statistically significant error in RRF calculation, leading to underestimation of toxic impurities in the final drug.

Experimental Setup
  • Method: HPLC-UV at 254 nm.

  • Calculation:

    
    
    
  • Comparison:

    • Set A: ISO 17034 CRM (Purity: 99.8% ± 0.2%).

    • Set B: Research Grade (Label: >95%, Actual Assay by qNMR: 92.4%).

Results Summary
ParameterSet A (CRM)Set B (Research Grade - Uncorrected)Set B (Research Grade - Corrected)Impact on Final Quantification
Declared Purity 99.8%>95% (Assumed 100%)92.4%N/A
Slope (mAUs/mM) 45,20041,76545,1907.6% Deviation
Calculated RRF 1.00 (Ref) 0.92 1.00 False Pass
Impurity Result (at 0.10% limit) 0.100%0.092%0.100%Risk of releasing OOS batch

*Correction applied after performing in-house qNMR on the Research Grade material.

Analysis: Using the uncorrected Research Grade standard (Set B) resulted in a 7.6% negative bias in the RRF. In a GMP context, calculating an impurity as 0.09% when it is actually 0.10% (the ICH Q3A reporting threshold) could lead to regulatory non-compliance and potential recall.

Technical Workflow: Standard Selection Strategy

The following diagram illustrates the decision logic for selecting reference standards during different phases of drug development, ensuring compliance with ICH Q3A/B and M7.

StandardSelection Start Impurity Profiling Requirement Phase Development Phase? Start->Phase EarlyPhase Early R&D / Synthesis Phase->EarlyPhase Pre-IND LatePhase Late Stage / GMP / NDA Phase->LatePhase Phase 2/3/Commercial Tier3 Tier 3: Research Grade (Qualitative ID only) EarlyPhase->Tier3 Cost Saving ImpurityType Impurity Classification LatePhase->ImpurityType Genotoxic Mutagenic / PGI (ICH M7) ImpurityType->Genotoxic High Risk Ordinary Ordinary Impurity (ICH Q3A) ImpurityType->Ordinary Standard Risk Tier1 Tier 1: CRM / Primary Std (Validation & RRF) Genotoxic->Tier1 Mandatory for LOD/LOQ Tier2 Tier 2: Analytical Standard (Routine QC) Ordinary->Tier2 Acceptable Ordinary->Tier1 For RRF Determination Action1 Perform In-House Characterization (qNMR, LC-MS) Tier3->Action1 If Quantification Needed

Figure 1: Decision matrix for selecting reference standards based on development phase and impurity toxicity risk.

Validated Experimental Protocols

Protocol A: Preparation of Calibration Standards (Gravimetric)

Objective: Minimize human error and volatility effects common with liquid handling of ethoxy-anilines.

  • Equilibration: Allow the Reference Standard (stored at 2-8°C) to equilibrate to room temperature for 30 minutes in a desiccator.

  • Weighing: Using a 5-digit analytical balance, weigh approximately 10.0 mg (±0.1 mg) of 3-(2-Ethoxyethoxy)aniline CRM directly into a 20 mL amber volumetric flask.

    • Note: Amber glass is critical. Anilines are prone to photo-oxidation, forming azo-dimers which appear as impurities.

  • Dissolution: Add 10 mL of Diluent (50:50 Acetonitrile:Water + 0.1% Formic Acid). Sonicate for 5 minutes.

    • Scientific Rationale: Formic acid prevents the oxidation of the amine group during dissolution.

  • Dilution: Make up to volume with Diluent.

  • Correction: Calculate the actual concentration using the formula:

    
    
    Where 
    
    
    
    = Weight (mg),
    
    
    = Purity (decimal, e.g., 0.998),
    
    
    = Volume (mL).
Protocol B: LC-MS Impurity Profiling Method

Objective: Separate the parent compound from key impurities (3-Nitrophenol, 1-Bromo-2-ethoxyethane).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar degradants)

    • 2-15 min: 5% -> 90% B (Linear gradient)

    • 15-18 min: 90% B (Wash)

    • 18-22 min: 5% B (Re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Detection:

    • UV: 254 nm (Primary quantification).

    • MS: ESI Positive Mode (SIM for Parent: m/z 182.1; SIM for PGI 1-bromo-2-ethoxyethane: m/z 153/155).

  • System Suitability Criteria:

    • Resolution (

      
      ) between 3-(2-Ethoxyethoxy)aniline and nearest impurity > 1.5.
      
    • Tailing Factor (

      
      ) < 1.5 (Anilines often tail due to silanol interactions; use end-capped columns).
      

Conclusion

For the impurity profiling of 3-(2-Ethoxyethoxy)aniline , the choice of reference standard is not merely a logistical decision but a compliance imperative. While Research Grade chemicals suffice for early synthesis, Certified Reference Materials (CRMs) or fully characterized Analytical Standards are non-negotiable for establishing RRFs and quantifying genotoxic impurities. The data presented confirms that failing to correct for purity in lower-grade standards can introduce quantification errors exceeding 7%, potentially compromising patient safety and regulatory approval.

References

  • International Council for Harmonisation (ICH). "ICH Guideline M7(R1) on Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." ICH.org. [Link]

  • International Council for Harmonisation (ICH). "ICH Guideline Q3A(R2) Impurities in New Drug Substances." ICH.org. [Link]

  • European Medicines Agency (EMA). "Guideline on the limits of genotoxic impurities." EMA.europa.eu. [Link]

  • Teasdale, A. "Genotoxic Impurities: Strategies for Identification and Control." Wiley Online Library. [Link]

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 3-(2-Ethoxyethoxy)aniline Hydrochloride

[1] Part 1: Executive Summary & Immediate Directives Status: HAZARDOUS SUBSTANCE — TOXIC & ENVIRONMENTAL POLLUTANT [1][2] 3-(2-Ethoxyethoxy)aniline hydrochloride is an aniline derivative characterized by its toxicity to...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Summary & Immediate Directives

Status: HAZARDOUS SUBSTANCE — TOXIC & ENVIRONMENTAL POLLUTANT [1][2]

3-(2-Ethoxyethoxy)aniline hydrochloride is an aniline derivative characterized by its toxicity to the hematopoietic system (blood) and high aquatic toxicity.[1] It must be managed as Hazardous Chemical Waste . Under no circumstances should this compound enter municipal sewage systems or general refuse streams.[3]

CRITICAL "DO NOT" LIST:

  • DO NOT dispose of down the sink or drain.[4] (High aquatic toxicity).[2][3][4][5][6][7][8][9]

  • DO NOT mix with strong oxidizers (e.g., bleach, nitric acid) or nitrosating agents (risk of explosive diazonium salt formation).

  • DO NOT dispose of in "Regular Trash" or "Biohazard" bins (unless chemically contaminated sharps).

Part 2: Hazard Identification & Risk Assessment[1][2]

To validate the disposal protocol, one must understand the specific hazards driving these requirements.[4][6] This compound combines the systemic toxicity of anilines with the solubility properties of glycol ethers.

Chemical Identity[1][5][6][10][11]
  • Chemical Name: 3-(2-Ethoxyethoxy)aniline hydrochloride[1]

  • Free Base CAS: 116998-62-0 (Reference for parent amine)[1]

  • Chemical Family: Aromatic Amine / Aniline Derivative[1]

  • Form: Solid (Crystalline powder), likely hygroscopic.[3]

Key Hazard Profile (GHS Classification)
Hazard ClassCategorySignal WordHazard StatementMechanistic Insight
Acute Toxicity Cat 3DANGER Toxic if swallowed, inhaled, or in contact with skin.[1][7][12][13]Anilines can induce methemoglobinemia , converting hemoglobin to methemoglobin, impairing oxygen transport [1].
Eye Damage Cat 1DANGER Causes serious eye damage.[2][3][4][5][6][7][9]Hydrochloride salts are acidic; direct contact causes immediate corrosive injury to corneal tissue.
Carcinogenicity Cat 2WARNING Suspected of causing cancer.[2][3][4][5][6][7][14]Aromatic amines are metabolically activated to reactive electrophiles that can form DNA adducts [2].
Aquatic Toxicity Cat 1WARNING Very toxic to aquatic life.[2][3][4][5][6][7][9]The ethoxyethoxy side chain increases water solubility, facilitating rapid environmental dispersion and uptake by aquatic organisms.
Part 3: Waste Classification & Segregation[1][7]

Proper segregation is the first step in the disposal workflow. This compound does not typically have a specific named RCRA "P" or "U" code but is regulated based on its characteristics and toxicity.

Regulatory Classification (RCRA/EPA):

  • Primary Classification: Toxic Waste (Characteristic or Listed via "Aniline" generic rules depending on state).

  • DOT Shipping Name: Toxic solids, organic, n.o.s. (3-(2-Ethoxyethoxy)aniline hydrochloride).[1]

  • UN Number: UN 2811 (Generic for toxic organic solids) or UN 1548 (Specific to Aniline Hydrochloride - preferred if pure).

Segregation Rules:

  • Store With: Toxic Organics, other Amines/Amides.

  • Incompatible With:

    • Acids: While it is a salt, mixing with strong acids can generate heat.

    • Oxidizers: Reaction with peroxides or permanganates can be violent.

    • Aldehydes/Ketones: Can form imines (Schiff bases), altering waste properties.

Part 4: Step-by-Step Disposal Protocol

This protocol is designed to be self-validating: every step ensures containment of the hazard.

Scenario A: Disposal of Pure Solid Chemical

Applicability: Expired inventory, surplus dry chemical.[1]

  • Container Selection: Use a chemically compatible container (High-Density Polyethylene - HDPE or Amber Glass).

  • Labeling: Apply a hazardous waste label immediately.

    • Must include: Full chemical name (no abbreviations), "TOXIC," start date of accumulation.

  • Transfer:

    • Perform inside a Chemical Fume Hood .

    • Wear double nitrile gloves, lab coat, and safety glasses.

    • Transfer solid carefully to avoid dust generation.[6]

  • Sealing: Cap tightly. Parafilm is recommended to prevent loosening during transport.

  • Secondary Containment: Place the sealed container into a secondary bin (e.g., plastic tub) to capture potential leaks.

Scenario B: Disposal of Liquid Waste (Reaction Mixtures/Solutions)

Applicability: HPLC waste, reaction mother liquors.[1]

  • Characterize the Solvent:

    • Halogenated: (e.g., DCM, Chloroform) -> Segregate to Halogenated Waste. [1]

    • Non-Halogenated: (e.g., Methanol, Ethanol, DMSO) -> Segregate to Non-Halogenated Waste. [1]

    • Aqueous: (e.g., Water, Buffers) -> Segregate to Aqueous Toxic Waste. [1]

  • pH Check: If the solution is highly acidic (due to the HCl salt), neutralize to pH 5–9 only if your facility's protocol requires it for bulk storage. Otherwise, label as "Acidic Toxic Waste."

  • Labeling: List all constituents (e.g., "Methanol 90%, 3-(2-Ethoxyethoxy)aniline HCl 10%").

Scenario C: Contaminated Debris (Solids)

Applicability: Gloves, weighing boats, paper towels.[1]

  • Collection: Do not use standard trash cans. Use a yellow hazardous waste bag or a dedicated solid waste drum.

  • Double Bagging: If the debris is heavily soiled (visible powder), double bag it in 6-mil polyethylene bags.

  • Sharps: If dissolved in a syringe, dispose of the entire unit in a Red Chemically Contaminated Sharps Container .

Part 5: Spill Response Workflow

Immediate Action Required: Evacuate the immediate area if dust is airborne.[6] PPE Required: N95 or P100 Respirator (if powder is loose), Double Nitrile Gloves, Chemical Goggles.

SpillResponse start Spill Detected assess Assess Magnitude (Small < 50g vs Large > 50g) start->assess small Small Spill (Manage Locally) assess->small < 50g large Large Spill (Evacuate & Call EHS) assess->large > 50g / Airborne Dust ppe Don PPE: Double Gloves, Goggles, Lab Coat small->ppe contain Containment: Cover with damp paper towels (Prevents dust) ppe->contain neutralize Clean Up: Scoop into HazWaste Container contain->neutralize wash Decontamination: Wash surface with soap & water Collect rinsate as HazWaste neutralize->wash

Figure 1: Decision logic for spill response.[1] Note that "dampening" the spill is critical to prevent inhalation of toxic dust.

Part 6: Final Disposal Method (End-of-Life)

The laboratory's responsibility ends when the waste is handed over to a certified waste disposal contractor. However, understanding the final fate ensures you select the correct waste stream.

  • Preferred Method: High-Temperature Incineration .

    • Why: Incineration at >1000°C ensures complete destruction of the aromatic ring.

    • Requirement: The facility must have scrubbers to capture Nitrogen Oxides (NOx) and Hydrogen Chloride (HCl) gas generated during combustion [3].

  • Alternative: Fuel Blending (if in high BTU solvent).

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6115, Aniline. (General toxicity mechanism for aniline derivatives). Available at: [Link][1]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1003). Available at: [Link][1]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Combustion. (Standards for incineration of toxic organics). Available at: [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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